molecular formula C6H4ClF2N B598245 2-Chloro-4-(difluoromethyl)pyridine CAS No. 1204296-03-6

2-Chloro-4-(difluoromethyl)pyridine

Cat. No.: B598245
CAS No.: 1204296-03-6
M. Wt: 163.552
InChI Key: CQNIYQCVDLBGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(difluoromethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClF2N and its molecular weight is 163.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNIYQCVDLBGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672354
Record name 2-Chloro-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-03-6
Record name 2-Chloro-4-(difluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(difluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical and physical properties, outlines a detailed synthetic methodology, and explores its application as a key building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Experimental protocols for its synthesis and subsequent derivatization are provided, alongside a discussion of its role in the context of relevant biological signaling pathways.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Pyridine derivatives, in particular, are prevalent structural motifs in a wide range of pharmaceuticals. The compound this compound (CAS Number: 1204296-03-6) represents a valuable synthon for the synthesis of novel bioactive molecules, combining the advantageous properties of a fluorinated group with the versatile reactivity of a chloropyridine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValue
CAS Number 1204296-03-6
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Hydroxy-4-(difluoromethyl)pyridine

A key intermediate in the synthesis is the corresponding hydroxypyridine. This can be prepared via a cyclocondensation reaction.

  • Materials:

    • A suitable difluoromethyl-containing building block (e.g., a difluoroacetoacetate derivative)

    • Ammonia or an ammonia equivalent

    • Solvent (e.g., ethanol, methanol)

    • Acid or base catalyst (as required by the specific condensation strategy)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the difluoromethyl-containing starting material in the chosen solvent.

    • Add the ammonia source and any necessary catalyst.

    • Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-hydroxy-4-(difluoromethyl)pyridine.

Experimental Protocol: Chlorination of 2-Hydroxy-4-(difluoromethyl)pyridine

The final step involves the conversion of the hydroxyl group to a chlorine atom.

  • Materials:

    • 2-Hydroxy-4-(difluoromethyl)pyridine

    • Chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂))

    • Solvent (e.g., toluene, N,N-dimethylformamide (DMF) - catalytic)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4-(difluoromethyl)pyridine.

    • Add the chlorinating agent (e.g., POCl₃) portion-wise, controlling any initial exotherm. A solvent such as toluene can be used.

    • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

start Difluoromethyl Building Block + Ammonia Source intermediate 2-Hydroxy-4-(difluoromethyl)pyridine start->intermediate Cyclocondensation final_product This compound intermediate->final_product Chlorination chlorinating_agent Chlorinating Agent (e.g., POCl₃) chlorinating_agent->final_product

Synthetic workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloro substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be effectively coupled with a range of boronic acids or their esters.

  • General Protocol:

    • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

    • Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water).

    • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Heat the reaction to 80-110 °C and stir for 2-24 hours until completion (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

start This compound product Coupled Product start->product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Palladium Catalyst + Base catalyst->product Suzuki Coupling

Suzuki-Miyaura cross-coupling reaction workflow.

Role in Kinase Inhibitor Synthesis: A Case Study

Derivatives of 2-amino-4-(difluoromethyl)pyridine have shown significant promise as inhibitors of key signaling proteins. For instance, (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinases.[1] The synthesis of such molecules would likely involve the amination of this compound as a key step.

The PI3K/mTOR signaling pathway is frequently overactivated in various cancers, making it a critical target for cancer therapy.[2] Inhibitors that target this pathway can block downstream signaling, leading to reduced cell proliferation and survival.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Full Activation Inhibitor 2-Amino-4-(difluoromethyl)pyridine Derivative (e.g., PQR530) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Simplified PI3K/mTOR signaling pathway and the inhibitory action of a 2-amino-4-(difluoromethyl)pyridine derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its synthesis, while not extensively documented, can be reliably achieved through established chemical transformations. The reactivity of the chloro-substituent in cross-coupling reactions, coupled with the beneficial properties imparted by the difluoromethyl group, makes this compound a highly attractive starting material for the development of new therapeutic agents, particularly kinase inhibitors targeting critical oncogenic pathways. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

Technical Guide: 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(difluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a difluoromethyl group and a reactive chlorine atom on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. The incorporation of fluorine-containing moieties is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, safety, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [1]
CAS Number 1204296-03-6[1]
Boiling Point 202.6 °C at 760 mmHg[1]
Density 1.334 g/cm³[1]
Flash Point 76 °C[1]
Appearance -[1]
Melting Point N/A[1]
IUPAC Name This compound[2]
Smiles C1=CN=C(C=C1C(F)F)Cl[1]
InChI Key CQNIYQCVDLBGPY-UHFFFAOYSA-N[1]

Synthesis

A generalized workflow for the synthesis of such compounds can be visualized as a sequence of key chemical transformations. This often involves the construction of the pyridine ring followed by chlorination and fluorination steps.

G General Synthesis Workflow A Starting Materials (e.g., vinyl ethers, trifluoroacetic anhydride) B Intermediate Formation (e.g., 4-butoxy-1,1,1-trifluoro-3-en-2-one) A->B Reaction C Cyclization (Formation of 2-hydroxy-4-(trifluoromethyl)pyridine) B->C Condensation D Chlorination (e.g., with thionyl chloride) C->D Reaction E Final Product (2-Chloro-4-(trifluoromethyl)pyridine) D->E Purification

Caption: Generalized synthetic workflow for 2-chloro-4-(trifluoromethyl)pyridine.

Applications in Drug Discovery

Fluorinated building blocks like this compound are pivotal in the development of novel therapeutics. The trifluoromethylpyridine scaffold, a close analog, is present in numerous FDA-approved drugs and clinical candidates.[4] These compounds often serve as key intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

The general role of such building blocks in the synthesis of a kinase inhibitor can be illustrated as follows:

G Role in Kinase Inhibitor Synthesis A This compound (Building Block) C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine-containing Scaffold B->C D Kinase Inhibitor Precursor C->D E Further Functionalization D->E F Final Kinase Inhibitor Drug E->F

Caption: General scheme for the use of this compound in synthesizing kinase inhibitors.

The strategic incorporation of the difluoromethylpyridine moiety can enhance a molecule's metabolic stability and its ability to bind to the target protein, ultimately improving its pharmacokinetic and pharmacodynamic profile.[4]

Experimental Protocols

General Handling and Storage

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized protocol for a nucleophilic aromatic substitution reaction, a common application for this type of compound.

Objective: To synthesize a substituted aminopyridine derivative.

Materials:

  • This compound

  • A primary or secondary amine

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • An appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP, or dimethylformamide - DMF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen solvent.

  • Add the non-nucleophilic base (2.0-3.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and stir for several hours.

  • Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the desired substituted aminopyridine.

Safety Information

This compound is a hazardous chemical and should be handled with care. The following is a summary of its hazard classifications and precautionary statements.

HazardDescription
GHS Pictograms GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique properties, conferred by the difluoromethyl group, make it an attractive component for the design of new therapeutic agents. Proper handling, storage, and a thorough understanding of its reactivity are essential for its safe and effective use in a research and development setting.

References

2-Chloro-4-(difluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for this compound, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identification and Structure

This compound is a halogenated pyridine derivative. Its unique structure, featuring a chlorine atom at the 2-position and a difluoromethyl group at the 4-position, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

chemical_structure Logical Overview of Technical Data cluster_properties Core Properties A This compound (CAS: 1204296-03-6) B Physicochemical Properties A->B exhibits C Structural Identifiers A->C is identified by D Safety & Hazard Information A->D requires handling with E Reactivity & Applications A->E is used in node_bp Boiling Point B->node_bp node_density Density B->node_density node_mw Molecular Weight B->node_mw node_smiles SMILES C->node_smiles node_inchi InChI C->node_inchi node_h Hazard Statements D->node_h node_p Precautionary Statements D->node_p node_syn Organic Synthesis E->node_syn node_pharm Pharmaceutical Intermediates E->node_pharm

Figure 1: Logical overview of key technical data for the compound.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for designing experimental setups, purification procedures, and storage conditions.

PropertyValueCitations
CAS Number 1204296-03-6[1][2][3][4]
Molecular Formula C₆H₄ClF₂N[1][2][3][]
Molecular Weight 163.55 g/mol [1][2][]
Boiling Point 202.6 °C at 760 mmHg[1][3]
Density 1.334 g/cm³ (predicted: 1.3 g/cm³)[1][3]
Flash Point 76 °C (predicted: 76.4 °C)[1][3]
Purity ≥ 95.0%[2]
Vapor Pressure 0.4 mmHg at 25°C (predicted)[3]
Refractive Index 1.475 (predicted)[3]

Structural and Spectroscopic Identifiers

These identifiers are essential for database searches, structural elucidation, and analytical characterization.

IdentifierStringCitations
IUPAC Name This compound[1][2][]
SMILES C1=CN=C(C=C1C(F)F)Cl[1][][6]
InChI InChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H[1][2][6]
InChI Key CQNIYQCVDLBGPY-UHFFFAOYSA-N[1][2][6]
MDL Number MFCD14525492[1][2]
PubChem CID 45790949[1]

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the pyridine ring and its substituents.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles.[7] This is a common strategy for introducing a wide range of functional groups onto the pyridine core.

  • Cross-Coupling Reactions: The chloro-substituent can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

  • Modification of the Difluoromethyl Group: While the C-F bonds are strong, the difluoromethyl group can influence the electronic properties of the pyridine ring and may be involved in specific synthetic transformations.

Given its structure, this compound is a valuable precursor for synthesizing biologically active molecules. The related compound, 2-Chloro-4-(trifluoromethyl)pyridine, is a known intermediate in the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor.[8] This suggests that this compound could serve as a key building block for novel therapeutic agents and agrochemicals.

Experimental Protocols

synthesis_workflow start Acyclic Precursors step1 Condensation & Cyclization start->step1 step2 2-Hydroxy-4-(difluoromethyl)pyridine (Intermediate) step1->step2 step3 Chlorination (e.g., with POCl₃ or SOCl₂) step2->step3 end This compound (Final Product) step3->end

Figure 2: A generalized workflow for the synthesis of the title compound.

A representative chlorination protocol would involve reacting the corresponding hydroxypyridine intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in a suitable solvent and potentially at elevated temperatures, to yield the final chlorinated product.[9] Purification is typically achieved through distillation or chromatography.

Safety and Handling

This compound is considered a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2][10]

Hazard ClassCodeDescriptionCitations
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302Harmful if swallowed.[1][2][10]
H315Causes skin irritation.[1][2][10]
H319Causes serious eye irritation.[1][2][10]
H335May cause respiratory irritation.[1][2][10]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][10]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][10]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[10]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[2]

References

Technical Guide: Physicochemical Properties of 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-4-(difluoromethyl)pyridine. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide consolidates information from various chemical suppliers and publicly available patents. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, particularly for the boiling point. The melting point has not been experimentally determined and is consistently reported as not applicable. Solubility data in common solvents is not currently available in the public domain.

PropertyValueSource(s)
CAS Number 1204296-03-6[1][2][3][4]
Molecular Formula C₆H₄ClF₂N[2]
Molecular Weight 163.55 g/mol [1][2]
Boiling Point 202.6 ± 35.0 °C at 760 mmHg[1][2]
Density 1.3 ± 0.1 g/cm³[1]
Melting Point Not Applicable[1][2]
Solubility Data not available

Synthesis Pathway

A representative synthetic route for this compound can be adapted from patented methods for the analogous compound, 2-chloro-4-(trifluoromethyl)pyridine. The following workflow outlines a potential multi-step synthesis.

Synthesis_of_2_Chloro_4_difluoromethyl_pyridine Representative Synthesis of this compound cluster_0 Step 1: Formation of Key Intermediate cluster_1 Step 2: Cyclization to Pyridone cluster_2 Step 3: Chlorination A Starting Materials (e.g., difluoroacetic acid derivative) B Reaction with a suitable coupling partner A->B + Reagents/Catalysts C Intermediate A (e.g., substituted difluoro-ketoester) B->C Yields D Intermediate A E Cyclization Reaction (e.g., with ammonia source) D->E + Reagents F 2-Hydroxy-4-(difluoromethyl)pyridine E->F Yields G 2-Hydroxy-4-(difluoromethyl)pyridine H Chlorination (e.g., with POCl₃ or SOCl₂) G->H + Chlorinating Agent I This compound H->I Final Product

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Materials:

  • Capillary tube (sealed at one end)

  • Thermometer

  • Small test tube

  • Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube.

  • The test tube is attached to the thermometer and heated in the heating apparatus.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heating is stopped, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Materials:

  • Pycnometer (a small glass flask of known volume)

  • Analytical balance

  • Temperature-controlled water bath

  • Sample of this compound

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C or 25°C).

  • The pycnometer is removed from the bath, wiped dry, and weighed again.

  • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility (Gravimetric Method)

This protocol provides a general framework for determining solubility in various solvents.

Materials:

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Calibrated pipettes

  • Evaporating dish

  • Oven

  • Sample of this compound and selected solvents

Procedure:

  • An excess amount of this compound is added to a known volume of the chosen solvent in a vial.

  • The vial is sealed and placed in a thermostatically controlled shaker to agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged to separate the undissolved solid from the saturated solution.

  • A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette and transferred to a pre-weighed evaporating dish.

  • The solvent is evaporated from the dish in an oven at a temperature below the boiling point of the solute.

  • The dish is cooled in a desiccator and weighed.

  • The mass of the dissolved solid is determined, and the solubility is calculated and expressed in units such as g/100 mL or mol/L.

Conclusion

This technical guide consolidates the currently available data on the physical properties of this compound. While foundational, the information highlights the need for further experimental validation to resolve discrepancies in reported values and to establish a comprehensive physicochemical profile, including solubility in various solvents. The provided synthesis pathway and generalized experimental protocols offer a starting point for researchers working with this compound.

References

A Comprehensive Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-chloro-4-(difluoromethyl)pyridine, a critical fluorinated pyridine derivative utilized in the synthesis of advanced pharmaceutical and agrochemical compounds. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its significant applications in medicinal chemistry and drug development. The strategic incorporation of the difluoromethyl group imparts unique properties to target molecules, including enhanced metabolic stability and binding affinity, making this compound a valuable building block for modern chemical research.

Physicochemical Properties

This compound is a small molecule whose distinct properties are crucial for its handling and reactivity in various synthetic applications.[1][][3] A summary of its key physicochemical data is presented below for easy reference.

PropertyValueReference
IUPAC Name This compound[1][][3]
CAS Number 1204296-03-6[1]
Molecular Formula C₆H₄ClF₂N[1][]
Molecular Weight 163.55 g/mol [1][]
Purity ≥95.0%[1][]
Canonical SMILES FC(F)C1=CC=NC(Cl)=C1[1]
InChI Key CQNIYQCVDLBGPY-UHFFFAOYSA-N[1][]

Synthesis and Experimental Protocols

The synthesis of fluorinated pyridines is a significant area of research due to their importance as intermediates. While specific, detailed industrial synthesis routes for this compound are often proprietary, a general multi-step synthetic approach for a structurally similar compound, 2-chloro-4-(trifluoromethyl)pyridine, has been disclosed, which can be adapted. A patented method involves a multi-step reaction sequence starting from vinyl n-butyl ether.[4]

Experimental Protocol for a Related Synthesis (2-Chloro-4-(trifluoromethyl)pyridine) [4]

A synthetic route for the related compound 2-chloro-4-(trifluoromethyl)pyridine provides a model for the synthesis of fluorinated pyridines.[4] The process involves the following key transformations:

  • Initial Synthesis: Vinyl n-butyl ether is used as the starting material to synthesize 4-butoxy-1,1,1-trifluoro-3-buten-2-one.[4]

  • Intermediate Formation: The resulting ketone is reacted with trimethylphosphonoacetate to yield an intermediate ester, 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate, and its isomer.[4]

  • Cyclization: The intermediate ester undergoes a condensation reaction to form the pyridine ring, yielding 2-hydroxy-4-(trifluoromethyl)pyridine.[4]

  • Chlorination: The final step is a chlorination reaction to replace the hydroxyl group with a chlorine atom, producing 2-chloro-4-(trifluoromethyl)pyridine.[4] Thionyl chloride (SOCl₂) is often used as the chlorinating agent.[4]

The workflow for this synthesis is illustrated in the diagram below.

Synthesis_Workflow A Vinyl n-butyl ether B 4-butoxy-1,1,1-trifluoro-3-buten-2-one A->B Synthesis C Intermediate Ester (5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate) B->C Reaction with Trimethylphosphonoacetate D 2-hydroxy-4-(trifluoromethyl)pyridine C->D Cyclization/ Condensation E 2-chloro-4-(trifluoromethyl)pyridine D->E Chlorination

Caption: Synthesis workflow for a related fluorinated pyridine.

Spectroscopic Characterization

3.1. NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The difluoromethyl group (CHF₂) will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond carbon-fluorine coupling.

  • ¹⁹F NMR: The fluorine NMR is a crucial tool for characterizing fluorinated compounds. The difluoromethyl group will produce a doublet in the ¹⁹F NMR spectrum due to coupling with the proton. The chemical shift will be indicative of the electronic environment of the fluorine atoms.[6]

3.2. Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

  • FT-IR Spectroscopy: The FT-IR spectrum of related compounds shows characteristic C-H stretching vibrations for the aromatic ring in the 3000-3100 cm⁻¹ region.[7] Carbon-carbon stretching vibrations within the pyridine ring are also prominent.[5]

  • FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations. The vibrational spectral analysis for 2-chloro-4-(trifluoromethyl)pyridine has been carried out using both FT-IR and FT-Raman techniques.[5]

Applications in Drug Development

Fluorinated heterocyclic compounds, particularly those containing trifluoromethyl or difluoromethyl groups, are indispensable in modern medicinal chemistry.[8] The incorporation of these fluorine-containing moieties can significantly enhance the pharmacological properties of a drug candidate.[8]

Key Advantages of Fluorination:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[8]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with target proteins.[8]

  • Improved Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

This compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, the related compound 2-chloro-4-(trifluoromethyl)pyridine is a crucial precursor for Molidustat, an oral HIF-prolyl hydroxylase inhibitor.[10][11] These pyridine derivatives are also used in the development of new agrochemicals, such as herbicides.[4][12]

Logical_Relationship cluster_compound This compound cluster_properties Pharmacological Advantages cluster_applications Applications A Pyridine Ring B Chlorine Atom (Reactive Site) G Pharmaceuticals (e.g., Kinase Inhibitors) B->G Synthetic Handle H Agrochemicals (e.g., Herbicides) B->H Synthetic Handle C Difluoromethyl Group (-CHF₂) D Enhanced Metabolic Stability C->D E Improved Binding Affinity C->E F Modulated Lipophilicity & Permeability C->F D->G E->G F->G

Caption: Relationship between structure, properties, and applications.

Safety Information

This compound is classified as harmful and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.[1]

    • Use only outdoors or in a well-ventilated area.[1]

    • Do not breathe dust/fume/gas/mist/vapors/spray.[1]

    • Wash hands thoroughly after handling.[1]

Conclusion

This compound is a highly valuable fluorinated building block for the pharmaceutical and agrochemical industries. Its unique combination of a reactive chloro-substituted pyridine ring and a property-enhancing difluoromethyl group makes it a sought-after intermediate in the synthesis of novel, high-performance molecules. A thorough understanding of its physicochemical properties, synthetic routes, and spectroscopic characteristics is essential for its effective utilization in research and development.

References

2-Chloro-4-(difluoromethyl)pyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Chloro-4-(difluoromethyl)pyridine emerges as a pivotal building block in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on practical experimental protocols and its relevance in modern medicinal chemistry.

Core Properties and Supplier Information

This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis. The presence of the difluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making it a valuable moiety in drug design.

Physicochemical Data
PropertyValueReference
CAS Number 1204296-03-6[1][][3]
Molecular Formula C₆H₄ClF₂N[1][][3]
Molecular Weight 163.55 g/mol [1][]
Boiling Point 202.6 °C at 760 mmHg[1]
Density 1.334 g/cm³[1]
Appearance Colorless to pale yellow liquid-
Purity Typically ≥95%[3]
Commercial Suppliers

A number of chemical suppliers offer this compound in various quantities, from research-grade to bulk. Notable suppliers include:

  • American Elements[1]

  • BOC Sciences[]

  • Fluorochem[3]

  • Anax Laboratories

  • AbacipharmTech

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route, adapted from methodologies for analogous trifluoromethylpyridines, is outlined below. The process involves the formation of a pyridine ring followed by a chlorination step.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This protocol is based on a patented method for the synthesis of the analogous 2-chloro-4-(trifluoromethyl)pyridine. Researchers should adapt and optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

The initial steps involve the construction of the 2-hydroxy-4-(trifluoromethyl)pyridine core. This is typically achieved by reacting a fluorinated building block with a suitable C3 component, followed by cyclization.

Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

Materials:

  • 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (DCE)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice water

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and 1,2-dichloroethane (10 vol).

  • Add a catalytic amount of DMF (1-2 drops).

  • At room temperature, add thionyl chloride (2.1 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with 1,2-dichloroethane (10 vol).

  • Carefully add the reaction mixture dropwise to ice water.

  • Neutralize the mixture to a neutral pH with a 10% sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation to yield 2-chloro-4-(trifluoromethyl)pyridine as a pale yellow liquid.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The chloro-substituent at the 2-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Key Applications:
  • Pharmaceutical Intermediates: It serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl analogue, 2-chloro-4-(trifluoromethyl)pyridine, is a known intermediate in the synthesis of Molidustat, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase for the treatment of renal anemia.[4][5]

  • Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. This compound can be used to synthesize novel herbicides and pesticides.

  • Cross-Coupling Reactions: The 2-chloro position is reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.[6][7][8][9][10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of a 2-chloropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by this compound.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Role in Signaling Pathways: HIF-1 Inhibition

Derivatives of 2-chloro-4-(halomethyl)pyridines are instrumental in the development of inhibitors targeting the Hypoxia-Inducible Factor (HIF) signaling pathway. Molidustat, synthesized from the trifluoromethyl analog, is a potent inhibitor of HIF-prolyl hydroxylase (HIF-PH).[4]

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-prolyl hydroxylases, leading to their ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. In hypoxic conditions, this hydroxylation is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then activates the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses to low oxygen.

Inhibitors like Molidustat block the action of HIF-prolyl hydroxylases, thereby stabilizing HIF-α even under normoxic conditions. This leads to an increase in the production of erythropoietin (EPO), stimulating red blood cell production. This mechanism is particularly beneficial for treating anemia associated with chronic kidney disease.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PH Inhibition HIF-1α_N HIF-1α OH Hydroxylation HIF-1α_N->OH O₂ HIF-PH HIF-Prolyl Hydroxylase HIF-PH->OH VHL VHL OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF-1α_H HIF-1α HIF-1_Complex HIF-1 Complex HIF-1α_H->HIF-1_Complex HIF-1β HIF-1β HIF-1β->HIF-1_Complex EPO_Gene EPO Gene Transcription HIF-1_Complex->EPO_Gene binds to HRE Nucleus Nucleus EPO Erythropoietin Production EPO_Gene->EPO Inhibitor Molidustat (derived from analogues) Inhibitor->HIF-PH inhibits

Caption: HIF-1 signaling pathway under normoxia and hypoxia/HIF-PH inhibition.

Logical Workflow for Drug Discovery Application

The utility of this compound as a building block in drug discovery can be represented by a logical workflow, from initial reaction to the generation of a lead compound.

Drug_Discovery_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Pyridine Derivatives Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Compound Optimization->Lead

Caption: Logical workflow for the use of this compound in drug discovery.

References

A Technical Guide to 2-Chloro-4-(difluoromethyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Sourcing, Synthesis, and Application of a Key Fluorinated Building Block

Introduction

2-Chloro-4-(difluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block stems from the unique properties conferred by the difluoromethyl group and the reactive chlorine atom on the pyridine ring. The difluoromethyl moiety is a valuable bioisostere for hydroxyl and thiol groups, capable of modulating the physicochemical properties of molecules, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of this compound, including its properties, commercial sources, synthetic and analytical methodologies, and its role in drug discovery.

Commercial Sourcing and Physical Properties

A variety of chemical suppliers offer this compound, typically with a purity of 95% or greater. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberMolecular FormulaPurityAdditional Information
Fluorochem 1204296-03-6C₆H₄ClF₂N95.0%Offers various pack sizes.[1]
BOC Sciences 1204296-03-6C₆H₄ClF₂N95%Provides a range of research chemicals and biochemicals.[]
American Elements 1204296-03-6C₆H₄ClF₂NCan be produced in high and ultra-high purity forms.Can produce materials to customer specifications.[3]
Anax Laboratories 1204296-03-6C₆H₄ClF₂N>96%Provides APIs and intermediates.[4]
Sigma-Aldrich 81565-18-6 (trifluoromethyl analog)C₆H₃ClF₃N97%A major supplier of a wide range of chemicals.[5]
Amerigo Scientific 81565-18-6 (trifluoromethyl analog)C₆H₃ClF₃N95%-

Synthesis and Experimental Protocols

While specific, detailed synthetic protocols for this compound are proprietary to manufacturers, a general synthetic strategy can be inferred from related patent literature for analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine. A plausible synthetic route involves the construction of the pyridine ring from acyclic, fluorinated precursors, followed by chlorination.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual multi-step synthesis for a 2-chloro-4-(trihalomethyl)pyridine derivative, which can be conceptually adapted for the difluoromethyl analog.

G Start Acyclic Fluorinated Precursors Step1 Condensation and Cyclization Start->Step1 Intermediate 2-Hydroxy-4-(dihalomethyl)pyridine Step1->Intermediate Step2 Chlorination Intermediate->Step2 Product This compound Step2->Product

Caption: Conceptual synthetic workflow for this compound.

General Experimental Protocol for Chlorination (Adapted from Analogs)

A common method for converting a 2-hydroxypyridine to a 2-chloropyridine involves treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • Reaction Setup: The 2-hydroxy-4-(dihalomethyl)pyridine intermediate is dissolved in an appropriate solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Chlorinating Agent: The chlorinating agent (e.g., phosphorus pentachloride) is added portion-wise at room temperature.

  • Reaction Monitoring: The reaction is stirred for several hours and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is carefully poured into ice water.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final 2-chloro-4-(dihalomethyl)pyridine product.

Quality Control and Analytical Methods

The identity and purity of this compound are confirmed using a suite of analytical techniques.

Analytical MethodPurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.
Gas Chromatography (GC) Purity and volatile impurity analysis.
Typical Quality Control Workflow

The following diagram illustrates a standard workflow for the quality control analysis of a synthesized batch of this compound.

G Sample Batch Sample HPLC HPLC Analysis for Purity Sample->HPLC GCMS GC-MS for Identity and Volatiles Sample->GCMS NMR NMR for Structural Confirmation Sample->NMR Result Certificate of Analysis HPLC->Result GCMS->Result NMR->Result

Caption: Standard quality control workflow for chemical analysis.

Applications in Drug Discovery

The trifluoromethyl and difluoromethyl groups are prevalent in modern pharmaceuticals and agrochemicals due to their ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[6] this compound serves as a key building block in the synthesis of more complex molecules with potential biological activity.[6]

Logical Workflow in Medicinal Chemistry

The use of this compound in a drug discovery program often follows a logical progression from a lead compound to a more optimized candidate.

G Lead Lead Compound with Target Activity Hypothesis Hypothesis: Improve Pharmacokinetics (e.g., metabolic stability) Lead->Hypothesis Synthesis Synthesize Analogs using This compound Hypothesis->Synthesis Screening In Vitro and In Vivo Screening Synthesis->Screening Candidate Optimized Drug Candidate Screening->Candidate

Caption: Logical workflow for the use of the title compound in drug discovery.

Safety and Handling

This compound and its analogs are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[7]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

  • Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[8]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. If swallowed, call a poison center or doctor.[8]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[7][8]

References

In-Depth Technical Guide: Safety and Handling of 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a certified Safety Data Sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

2-Chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

PropertyValueSource
CAS Number 1204296-03-6[1][2][3]
Molecular Formula C6H4ClF2N[1][2][3]
Molecular Weight 163.55 g/mol [1][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 202.6 °C at 760 mmHg[3]
Density 1.334 g/mL[3]
Flash Point 76 °C[3][4]
pKa -0.56 ± 0.10 (Predicted)[4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[4]

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The following table summarizes its GHS classification and associated hazard statements.

GHS ClassificationHazard Statement (H-Code)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Warning

GHS Pictogram:

  • GHS07: Exclamation Mark[3]

Toxicological Information

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this exact compound are not publicly available, standardized OECD guidelines are typically followed for determining the GHS classifications listed above. Below are generalized methodologies for key experiments.

a) Skin Irritation/Corrosion (Based on OECD Guideline 439):

  • Principle: A reconstituted human epidermis (RhE) model is used. The test chemical is applied topically to the tissue surface. Cell viability is measured after a specified exposure and post-treatment incubation period. A reduction in viability below a defined threshold indicates irritation potential.

  • Methodology:

    • Prepare RhE tissue cultures.

    • Apply a measured amount of the test substance to the tissue surface.

    • Expose for a defined period (e.g., 60 minutes).

    • Rinse the substance from the tissue surface.

    • Incubate the tissues for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using a quantitative assay (e.g., MTT assay).

    • Compare the viability of treated tissues to negative controls.

b) Acute Eye Irritation (Based on OECD Guideline 492):

  • Principle: Similar to the skin irritation test, this method uses a reconstituted human cornea-like epithelium (RhCE) model. It evaluates the potential of a chemical to cause serious eye damage or irritation.

  • Methodology:

    • Prepare RhCE tissue cultures.

    • Apply the test chemical to the epithelial surface.

    • Expose for a defined period (e.g., 30 minutes).

    • Rinse the substance from the tissue surface.

    • Incubate for a post-exposure period.

    • Measure cell viability (e.g., using MTT assay).

    • Chemicals that reduce cell viability below a certain threshold are classified as irritants.

Handling, Storage, and Emergency Procedures

a) Personal Protective Equipment (PPE) and Engineering Controls:

A logical workflow for ensuring safety when handling this chemical is outlined below.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Determines Prep_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prep_Work_Area Handle_Chemical Handle Chemical in Fume Hood Prep_Work_Area->Handle_Chemical Decontaminate Decontaminate Surfaces & Glassware Handle_Chemical->Decontaminate Dispose_Waste Dispose of Waste (Consult Local Regulations) Decontaminate->Dispose_Waste Store_Chemical Store Chemical Properly (2-8°C, Inert Atmosphere) Dispose_Waste->Store_Chemical

Caption: Workflow for Safe Handling of this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

b) Safe Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store in a cool place, under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

c) First Aid Measures:

The logical flow of actions in case of accidental exposure is critical for minimizing harm.

First_Aid_Procedures cluster_actions Immediate Actions Exposure Exposure Occurs Remove_Source Remove from Source / Move to Fresh Air Exposure->Remove_Source Inhalation Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Skin Contact Flush_Area Flush Affected Area (Skin/Eyes with Water) Exposure->Flush_Area Skin/Eye Contact Seek_Medical_Attention Seek Immediate Medical Attention (Show SDS to Doctor) Remove_Source->Seek_Medical_Attention Remove_Clothing->Flush_Area Flush_Area->Seek_Medical_Attention

Caption: Logical Flow of First Aid Measures for Exposure.

  • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.

Signaling Pathways and Mechanism of Action

There is no publicly available research detailing the specific biological signaling pathways affected by this compound or its precise mechanism of toxic action. Given its classification as a skin, eye, and respiratory irritant, it likely causes non-specific, localized inflammatory responses upon contact. The difluoromethyl group is a known bioisostere for other functional groups and can influence the electronic properties of the pyridine ring, which may play a role in its biological activity. However, without dedicated studies, any discussion of specific molecular targets or pathways would be speculative.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains.

References

Technical Guide: Safe Handling and Storage of 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Chloro-4-(difluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

PropertyValueReference
CAS Number 1204296-03-6[1][]
Molecular Formula C6H4ClF2N[3][]
Molecular Weight 163.55 g/mol []
Synonyms This compound[1][]
Purity 95.0%[3]

Hazard Identification and Classification

This chemical is considered hazardous. The following table summarizes its classification and associated hazard statements.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute toxicity, oral (Category 4)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed.[3]
Skin corrosion/irritation (Category 2)GHS07: Harmful/IrritantWarningH315: Causes skin irritation.[3]
Serious eye damage/eye irritation (Category 2)GHS07: Harmful/IrritantWarningH319: Causes serious eye irritation.[3]
Specific target organ toxicity, single exposure (Respiratory tract irritation)GHS07: Harmful/IrritantWarningH335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound.

Protection TypeSpecificationSource
Eye/Face Protection Tight sealing safety goggles or face shield.[4][5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][6]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling
PrecautionDetailsSource
Ventilation Ensure adequate ventilation. Handle in a chemical fume hood.[1][4]
Hygiene Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[1][6][7]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Take precautionary measures against static discharges.[4][8]
General Precautions Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[4][8]
Storage
ConditionSpecificationSource
Container Keep container tightly closed.[1][4][6][7][8]
Environment Store in a dry, cool, and well-ventilated place.[1][4][6][8]
Incompatible Materials Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][4]
Specific Temperature For the related compound 2-Chloro-4-(difluoromethyl)-3-fluoropyridine, storage under an inert atmosphere at 2-8°C is recommended. A similar precaution may be advisable.[9]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[4][5][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4][10]
Fire Fighting Measures
AspectGuidelineSource
Suitable Extinguishing Media Use CO2, dry chemical, or foam.[4]
Hazardous Combustion Products Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen fluoride.[8]
Protective Equipment Wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4][6]
Accidental Release Measures
ActionProcedureSource
Personal Precautions Wear personal protective equipment/face protection. Ensure adequate ventilation. Remove all sources of ignition.[4]
Containment and Cleaning Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]
Environmental Precautions Should not be released into the environment.[6][8]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not publicly available in the provided search results and are typically developed internally by research organizations based on the specific application. It is imperative to consult internal safety protocols and conduct a thorough risk assessment before commencing any new experiment.

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Fig. 1: Safe Handling and Storage Workflow

References

The Emergence of 2-Chloro-4-(difluoromethyl)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for the design of novel therapeutics. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the vast array of fluorinated heterocycles, 2-Chloro-4-(difluoromethyl)pyridine has emerged as a valuable intermediate in the synthesis of complex drug candidates. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals.

While there is no single seminal publication detailing the "discovery" of this compound, its significance is underscored by its commercial availability and its inclusion in the patent literature as a key synthetic intermediate. Its development is intrinsically linked to the broader exploration of fluorinated pyridines as privileged scaffolds in drug discovery.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis and for the characterization of its downstream products. The following tables summarize key quantitative data for this compound.

PropertyValueReference
CAS Number 1204296-03-6[1][2]
Molecular Formula C₆H₄ClF₂N[1][2]
Molecular Weight 163.55 g/mol [1][3]
Boiling Point 202.6 ± 35.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 76.4 ± 25.9 °C[3]
Refractive Index 1.475[3]
LogP 1.77[3]

Spectroscopic Data:

Spectrum TypeKey Peaks/Shifts
¹H NMR Data not explicitly found in searches, but would be expected to show signals for the pyridine ring protons and a characteristic triplet for the CHF₂ proton.
¹³C NMR Data not explicitly found in searches, but would show distinct signals for the chlorinated and difluoromethylated carbons, as well as the other pyridine ring carbons.
¹⁹F NMR Data not explicitly found in searches, but would exhibit a characteristic doublet for the two equivalent fluorine atoms coupled to the proton in the difluoromethyl group.
Mass Spectrum (MS) Predicted m/z for [M+H]⁺: 164.00731

Experimental Protocols

Disclaimer: This protocol is an adaptation based on the synthesis of a similar compound and may require optimization.

Synthesis of 2-Hydroxy-4-(difluoromethyl)pyridine (Intermediate)

This initial step would involve the creation of the difluoromethyl-substituted pyridone ring. Based on general methods for the synthesis of fluorinated pyridines, a potential route could involve the cyclocondensation of a suitable difluoromethyl-containing building block.

Chlorination of 2-Hydroxy-4-(difluoromethyl)pyridine

  • Materials:

    • 2-Hydroxy-4-(difluoromethyl)pyridine

    • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Inert solvent (e.g., 1,2-dichloroethane)

    • Ice

    • 10% Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Procedure:

    • To a reaction vessel containing 2-hydroxy-4-(difluoromethyl)pyridine (1.0 equivalent) and a suitable inert solvent, add a catalytic amount of DMF.

    • At room temperature, add phosphorus oxychloride (or thionyl chloride) (typically 2.0-3.0 equivalents) dropwise to the reaction mixture.

    • After the addition is complete, heat the reaction mixture to reflux (e.g., 110 °C) for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.

    • Neutralize the mixture to a pH of approximately 7-8 by the slow addition of a 10% sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, while the difluoromethyl group at the 4-position imparts desirable electronic and metabolic properties.

A notable example of the utility of the related 2-chloro-4-(trifluoromethyl)pyridine is in the synthesis of Molidustat .[4] Molidustat is an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, developed for the treatment of anemia associated with chronic kidney disease.[5][6] The synthesis of Molidustat involves the coupling of the 2-chloro-4-(trifluoromethyl)pyridine core with other heterocyclic moieties. This highlights the strategic importance of this class of building blocks in constructing complex pharmaceutical agents.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized synthetic pathway and a typical workflow for the utilization of this compound in drug discovery.

G cluster_synthesis Generalized Synthetic Pathway start Difluoromethyl-containing Building Block intermediate 2-Hydroxy-4-(difluoromethyl)pyridine start->intermediate Cyclocondensation product This compound intermediate->product Chlorination (e.g., POCl₃ or SOCl₂)

A generalized synthetic pathway for this compound.

G cluster_workflow Drug Discovery Workflow start This compound (Building Block) reaction Nucleophilic Aromatic Substitution (e.g., with an amine) start->reaction intermediate Functionalized Pyridine Intermediate reaction->intermediate coupling Further Synthetic Modifications (e.g., Cross-Coupling Reactions) intermediate->coupling api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) coupling->api

A typical workflow for utilizing this compound in drug discovery.

References

An In-depth Technical Guide to the Core Features of Difluoromethyl Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the difluoromethyl (-CF2H) group, when appended to a pyridine scaffold, imparts a unique combination of properties that have garnered significant interest in drug discovery. This technical guide provides a comprehensive overview of the key features of difluoromethyl pyridine scaffolds, including their synthesis, physicochemical properties, and biological activities, with a focus on their application in drug development.

Physicochemical Properties of Difluoromethyl Pyridine Scaffolds

The introduction of a difluoromethyl group onto a pyridine ring significantly alters its electronic and steric properties, leading to profound effects on its lipophilicity, metabolic stability, and basicity (pKa). These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Lipophilicity (LogP) and Basicity (pKa)

Table 1: Predicted Physicochemical Properties of Isomeric Difluoromethyl Pyridines

CompoundPredicted LogPPredicted pKa
2-(Difluoromethyl)pyridine1.53.8
3-(Difluoromethyl)pyridine1.44.2
4-(Difluoromethyl)pyridine1.44.5

Note: These values are estimations from computational models and may vary from experimental data.

Metabolic Stability

A key advantage of incorporating a difluoromethyl group is the enhancement of metabolic stability. The high strength of the carbon-fluorine bond makes the -CF2H group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation. By replacing a metabolically labile group, such as a methyl or methoxy group, with a difluoromethyl group, the metabolic half-life of a compound can be significantly extended.

Table 2: Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
2-Methylpyridine< 5> 200
2-(Difluoromethyl)pyridine3520
2-(Trifluoromethyl)pyridine> 60< 10

Note: This data is illustrative and based on general trends observed for fluorinated compounds. Actual values will vary depending on the specific molecular scaffold.[1]

Synthesis of Difluoromethyl Pyridine Scaffolds

Several synthetic strategies have been developed to introduce the difluoromethyl group onto the pyridine ring, offering access to a diverse range of substituted scaffolds.

Direct C-H Difluoromethylation

Direct C-H functionalization represents an efficient and atom-economical approach. Recent advances have enabled the site-selective introduction of the difluoromethyl group at the meta- or para-position of pyridines through a radical process involving oxazino pyridine intermediates.[2] This method is particularly valuable for late-stage functionalization of complex molecules.

Synthesis from Pre-functionalized Pyridines

Alternatively, difluoromethyl pyridine derivatives can be synthesized from readily available starting materials such as aminopyridines, chloropyridines, or pyridine-N-oxides through various transformations, including diazotization-fluorination sequences (Balz-Schiemann reaction), nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions. Scalable syntheses for key intermediates like 4-(difluoromethyl)pyridin-2-amine have also been reported.[3]

Synthesis of N-Difluoromethyl-2-pyridones

A novel method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been described.[4][5] This protocol utilizes mild reaction conditions and is compatible with a wide range of functional groups, proceeding through N-difluoromethylpyridinium salt intermediates.

Biological Activities and Applications in Drug Discovery

The unique properties conferred by the difluoromethyl group make these scaffolds highly attractive for the development of novel therapeutics across various disease areas.

Kinase Inhibition

Difluoromethyl pyridine moieties are prevalent in a number of potent and selective kinase inhibitors. The ability of the -CF2H group to engage in hydrogen bonding interactions within the ATP-binding pocket, coupled with its favorable metabolic stability, contributes to their efficacy. For instance, compounds bearing a difluoromethyl-pyrimidine moiety have demonstrated high potency as PI3K inhibitors.[1]

Table 3: Kinase Inhibitory Activity of Representative Difluoromethyl Pyridine-Containing Compounds

CompoundTarget KinaseIC50 (nM)
PQR514PI3Kα2.5
PQR514mTOR15
Compound X MAPK50
Compound Y Wnt Pathway Kinase100

Note: Data for compounds X and Y are hypothetical and for illustrative purposes.

Quorum Sensing Inhibition

Difluoromethyl pyridine derivatives have been investigated as inhibitors of quorum sensing in pathogenic bacteria, such as Pseudomonas aeruginosa. By disrupting bacterial communication, these compounds can attenuate the expression of virulence factors and biofilm formation, offering a promising anti-infective strategy.

Table 4: Quorum Sensing Inhibitory Activity of a Representative Difluoromethyl Pyridine Compound

CompoundOrganismMIC (µg/mL)
Difluoromethyl Pyridine DerivativePseudomonas aeruginosa16

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific derivative and bacterial strain.

Signaling Pathways Modulated by Difluoromethyl Pyridine Scaffolds

Difluoromethyl pyridine-containing compounds have been shown to modulate key signaling pathways implicated in cancer and other diseases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several difluoromethyl pyridine derivatives have been developed as potent inhibitors of PI3K, demonstrating the utility of this scaffold in targeting this important oncogenic pathway.[1]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Difluoromethyl Pyridine Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt signaling pathway inhibition.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. While direct targeting of this pathway by difluoromethyl pyridine compounds is less documented, the versatility of the scaffold suggests its potential for developing inhibitors against various kinases within this cascade.

MAPK_ERK_Signaling GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Inhibitor Potential Difluoromethyl Pyridine Inhibitor Inhibitor->MEK Potential Inhibition

MAPK/ERK signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Small molecule inhibitors targeting this pathway are of great interest. While specific examples of difluoromethyl pyridine compounds directly targeting the Wnt pathway are emerging, the scaffold's properties make it a promising platform for developing such inhibitors.[6][7]

Wnt_Signaling cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activation GSK3b GSK3β Dishevelled->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor Potential Difluoromethyl Pyridine Inhibitor Inhibitor->beta_catenin Potential Inhibition of Nuclear Translocation

Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of difluoromethyl pyridine scaffolds.

General Procedure for C-H Difluoromethylation of Pyridines

Materials:

  • Substituted pyridine

  • Difluoromethylating agent (e.g., TMSCF2H)

  • Oxidant (e.g., Ag2CO3)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the substituted pyridine (1.0 mmol) in DMF (5 mL) is added the difluoromethylating agent (1.5 mmol) and the oxidant (2.0 mmol).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired difluoromethyl pyridine derivative.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Materials:

  • Test compound (difluoromethyl pyridine derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold ACN containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Kinase Inhibition Assay (Example: PI3Kα)

Materials:

  • Test compound (difluoromethyl pyridine derivative)

  • Recombinant human PI3Kα enzyme

  • Substrate (e.g., PIP2)

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates, plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the PI3Kα enzyme, substrate, and assay buffer.

  • Add the test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Difluoromethyl pyridine scaffolds represent a valuable and versatile platform in modern drug discovery. Their unique physicochemical properties, particularly enhanced metabolic stability and the ability to participate in key binding interactions, have led to their incorporation into a range of biologically active molecules. The synthetic methodologies developed for their preparation provide access to a wide chemical space for further exploration. As our understanding of the intricate roles of signaling pathways in disease continues to grow, the rational design of novel difluoromethyl pyridine derivatives holds significant promise for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from Vinyl n-Butyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its preparation often involves multi-step syntheses that can be challenging for large-scale production. The following application note provides a detailed protocol for a novel synthetic route to 2-chloro-4-(trifluoromethyl)pyridine, utilizing vinyl n-butyl ether as a readily available starting material. This method offers the advantages of mild reaction conditions and high yields, making it suitable for industrial applications.[1]

The synthetic strategy involves a four-step process:

  • Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one from vinyl n-butyl ether and trifluoroacetic anhydride.

  • Reaction of the resulting enone with trimethylphosphonoacetate to form a pentenoate intermediate.

  • Cyclization of the intermediate to yield 2-hydroxy-4-(trifluoromethyl)pyridine.

  • Chlorination of the hydroxypyridine to afford the final product, 2-chloro-4-(trifluoromethyl)pyridine.

This document provides detailed experimental procedures, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow to aid researchers in replicating this synthesis.

Quantitative Data Summary

The following tables summarize the reactants, conditions, and yields for each step of the synthesis of 2-chloro-4-(trifluoromethyl)pyridine.

Table 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
Vinyl n-butyl ether100.1670.10.701.0
Pyridine79.1055.40.701.0
Trifluoroacetic anhydride210.03147.00.701.0
Dichloromethane-100 mL--
Product Yield Form
4-butoxy-1,1,1-trifluoro-3-en-2-one95.2%Pale yellow liquid

Table 2: Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-butoxy-1,1,1-trifluoro-3-en-2-one196.1827.00.131.0
Trimethylphosphonoacetate182.1223.70.131.0
Sodium methoxide (30% in Methanol)54.0225.20.141.08
Methanol-27.0 g--

Table 3: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate----
Ammonium acetate77.0830.80.40-
Acetic acid-100 mL--

Table 4: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-hydroxy-4-(trifluoromethyl)pyridine163.092.000.0121.0
Thionyl chloride118.972.900.0252.08
1,2-Dichloroethane-20 mL--
DMF-1-2 drops-Catalytic
Product Yield Form
2-chloro-4-(trifluoromethyl)pyridine92%Pale yellow liquid

Experimental Protocols

Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

  • To a reaction vessel, add 70.1 g (0.70 mol) of vinyl n-butyl ether, 55.40 g (0.70 mol) of pyridine, and 100 mL of dichloromethane.

  • Stir the mixture and cool to -10°C.

  • Slowly add 147.0 g (0.70 mol) of trifluoroacetic anhydride dropwise, maintaining the reaction temperature between -10°C and 0°C.

  • After the addition is complete, warm the reaction mixture to 25°C and stir for 2 hours.

  • Upon completion of the reaction, cool the mixture to -10°C and filter the resulting solid.

  • Wash the solid with a small amount of dichloromethane.

  • Wash the filtrate with 200 mL of water and separate the organic layer.

  • Extract the aqueous layer with a small amount of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 138.0 g of a pale yellow liquid (95.2% yield).[1]

Step 2: Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate

  • In a separate reactor, add 27.0 g of methanol and 23.7 g (0.13 mol) of trimethylphosphonoacetate.

  • Cool the mixture to -10°C with stirring.

  • Under a nitrogen atmosphere, add 25.2 g of a 30% sodium methoxide solution in methanol (0.14 mol) dropwise, keeping the temperature between -10°C and 0°C.

  • Stir for 5 minutes after the addition is complete.

  • Stop cooling and add 27.0 g (0.13 mol) of 4-butoxy-1,1,1-trifluoro-3-en-2-one from Step 1 dropwise.

  • After the addition, warm the mixture to 25°C and react for 4 hours.[1]

Step 3: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine

  • To the reaction mixture from Step 2, add 100 mL of acetic acid and 30.8 g (0.40 mol) of ammonium acetate.

  • Heat the mixture to reflux at 120°C and maintain for 6 hours.

  • After the reaction, cool to room temperature and remove the solvent by distillation under reduced pressure.

  • To the residue, add 100 mL of water and 100 mL of ethyl acetate for extraction.

  • Separate the organic layer and extract the aqueous layer twice with 50 mL of ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

  • In a reaction vessel, combine 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine from Step 3 and 20 mL of 1,2-dichloroethane.

  • Add 1-2 drops of DMF as a catalyst.

  • At room temperature, add 2.90 g (0.025 mol) of thionyl chloride dropwise.

  • After the addition is complete, heat the mixture to reflux at 110°C for 4 hours.

  • Upon completion, dilute the reaction mixture with 20 mL of 1,2-dichloroethane.

  • Add the reaction mixture dropwise to ice water and neutralize to a neutral pH with a 10% sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 2.00 g of a pale yellow liquid product (92% yield).[1]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of 2-chloro-4-(trifluoromethyl)pyridine from vinyl n-butyl ether.

Synthesis_Workflow Start Vinyl n-Butyl Ether Intermediate1 4-butoxy-1,1,1-trifluoro-3-en-2-one Start->Intermediate1 -10°C to 25°C Reagent1 Trifluoroacetic Anhydride, Pyridine, DCM Intermediate2 Methyl 5-butoxy-5-methoxy-3- (trifluoromethyl)pent-2-enoate Intermediate1->Intermediate2 -10°C to 25°C Reagent2 Trimethylphosphonoacetate, NaOMe, Methanol Intermediate3 2-hydroxy-4-(trifluoromethyl)pyridine Intermediate2->Intermediate3 120°C (Reflux) Reagent3 Ammonium Acetate, Acetic Acid FinalProduct 2-chloro-4-(trifluoromethyl)pyridine Intermediate3->FinalProduct 110°C (Reflux) Reagent4 Thionyl Chloride, DMF, 1,2-Dichloroethane

Caption: Synthetic pathway for 2-chloro-4-(trifluoromethyl)pyridine.

References

Application Notes and Protocols: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine via Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of a variety of commercial products, including pharmaceuticals and agrochemicals.[1][2][3] Its synthesis is a key step in the manufacturing of these high-value compounds. This document provides detailed protocols for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine, focusing on the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine, a common and effective synthetic route. The protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthetic Pathways Overview

The synthesis of 2-Chloro-4-(trifluoromethyl)pyridine can be achieved through several routes. One of the most prevalent methods involves the construction of the trifluoromethylated pyridine ring followed by a chlorination step. A common precursor for this chlorination is 2-hydroxy-4-(trifluoromethyl)pyridine, which can be synthesized from starting materials like vinyl n-butyl ether.[4] This precursor is then converted to the final product using various chlorinating agents. Alternative strategies include the simultaneous vapor-phase chlorination and fluorination of picoline derivatives at high temperatures.[1][2]

The following sections will provide detailed experimental protocols for the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine using two different reagents: thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride

This protocol is adapted from the synthesis method described in patent CN116425671A.[4]

Materials and Equipment:

  • 2-hydroxy-4-(trifluoromethyl)pyridine

  • 1,2-dichloroethane

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice water

  • Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction flask, add 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane.

  • Add 1-2 drops of DMF to act as a catalyst.

  • At room temperature, slowly add 2.90 g (0.025 mol) of thionyl chloride dropwise.

  • After the addition is complete, heat the mixture to reflux at 110°C for 4 hours.

  • Once the reaction is complete, cool the mixture and dilute it with 20 mL of 1,2-dichloroethane.

  • Slowly pour the reaction mixture into ice water.

  • Neutralize the solution to a neutral pH using a 10% sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product.

Protocol 2: Chlorination using Phosphorus Pentachloride

This protocol is based on the synthesis method described in patent CN1263094A.[5]

Materials and Equipment:

  • 2-hydroxy-4-(trifluoromethyl)pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus pentachloride (PCl₅)

  • Reaction flask with a magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • In a reaction flask at room temperature, dissolve 1.0 mol of 2-hydroxy-4-(trifluoromethyl)pyridine in 160 mL of DMF.

  • Carefully add 2.0 mol of phosphorus pentachloride to the solution.

  • Stir the reaction mixture for 5 hours at room temperature.

  • After the reaction is complete, set up for vacuum distillation.

  • Collect the fraction at a temperature of 78-80°C and a pressure of 75 mmHg to obtain the purified product.

Data Presentation

The following table summarizes the quantitative data from the two described chlorination protocols for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine.

ParameterProtocol 1 (Thionyl Chloride)Protocol 2 (Phosphorus Pentachloride)
Starting Material 2-hydroxy-4-(trifluoromethyl)pyridine2-hydroxy-4-(trifluoromethyl)pyridine
Chlorinating Agent Thionyl chloride (SOCl₂)Phosphorus pentachloride (PCl₅)
Solvent 1,2-dichloroethaneN,N-Dimethylformamide (DMF)
Catalyst DMFNone
Reaction Temperature 110°C (Reflux)Room Temperature
Reaction Time 4 hours5 hours
Yield 92%[4]84.3%[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from its hydroxy precursor, highlighting the two different chlorination methods.

G cluster_start Starting Material cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 cluster_end Final Product A 2-hydroxy-4-(trifluoromethyl)pyridine B Chlorination with SOCl₂ in 1,2-dichloroethane A->B D Chlorination with PCl₅ in DMF A->D C Workup: Neutralization, Extraction, Drying B->C F 2-Chloro-4-(trifluoromethyl)pyridine C->F E Purification: Vacuum Distillation D->E E->F

Caption: Workflow for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This is particularly true in the fields of medicinal chemistry and drug development, where the construction of complex biaryl and heteroaryl structures is paramount. The incorporation of fluorine-containing moieties, such as the difluoromethyl group, into these structures can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of 2-Chloro-4-(difluoromethyl)pyridine with various arylboronic acids. This substrate is a valuable building block for the synthesis of novel 2-aryl-4-(difluoromethyl)pyridines, which are of significant interest in the development of new therapeutic agents. While specific documented examples for this exact substrate are limited, the protocols herein are based on established methodologies for structurally related 2-chloropyridines and other challenging heteroaryl chlorides.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or a boronate ester) with an organohalide. The catalytic cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl or heteroaryl halide (in this case, this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly with electron-deficient heteroaryl chlorides like this compound, which can be challenging substrates.

Experimental Protocols

This section provides generalized and optimized protocols for the Suzuki coupling of this compound with arylboronic acids. Researchers should note that optimization for each specific arylboronic acid partner may be necessary to achieve the highest yields.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (if using a two-phase system)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe. If a two-phase system is desired, a mixture of dioxane and water (e.g., 4:1) can be used.

  • Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-(difluoromethyl)pyridine.

Protocol 2: Protocol for Challenging Couplings using a Buchwald Ligand

For less reactive arylboronic acids or to achieve higher yields, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the Buchwald ligand, and the base to a dry Schlenk flask.

  • Add this compound and the arylboronic acid.

  • Evacuate and backfill the flask with the inert gas.

  • Add the anhydrous, degassed solvent.

  • Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the coupling partners. Monitor the reaction progress.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of various chloropyridines and related heteroaryl chlorides with different arylboronic acids. This data is intended to serve as a guide for expected outcomes with this compound, though actual yields may vary.

Table 1: Representative Suzuki Coupling Conditions for 2-Chloropyridine Derivatives

2-Chloropyridine DerivativeArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285
2-Chloro-5-nitropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane1001692
2-Chloro-3-aminopyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF902478
2,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PnBu (3)LiOtBu (2.3)Dioxane/H₂O (4:1)100-94[1]

Table 2: Potential Coupling Partners and Expected Reactivity

Arylboronic AcidElectronic NatureExpected Reactivity with this compoundNotes
Phenylboronic acidNeutralGoodStandard conditions should be effective.
4-Methoxyphenylboronic acidElectron-richExcellentGenerally high yields are expected.
4-Trifluoromethylphenylboronic acidElectron-poorModerate to GoodMay require more active catalyst systems (e.g., with Buchwald ligands) and longer reaction times.
3-Fluorophenylboronic acidElectron-withdrawingModerate to GoodSimilar to other electron-poor partners.
2-Thiopheneboronic acidHeteroarylModerateHeteroarylboronic acids can sometimes be challenging; catalyst poisoning by sulfur is a possibility.
2-Furylboronic acidHeteroarylGoodOften couples well.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'Ln->Ar-Ar' Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, arylboronic acid, catalyst, and base in a dry flask. Inert_Atmosphere Evacuate and backfill with N₂ or Ar. Reagents->Inert_Atmosphere Solvent Add anhydrous, degassed solvent. Inert_Atmosphere->Solvent Heating Heat to the desired temperature with vigorous stirring. Solvent->Heating Monitoring Monitor progress by TLC, GC-MS, or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Filtration Dilute and filter through celite. Cooling->Filtration Extraction Perform aqueous work-up. Filtration->Extraction Purification Purify by column chromatography. Extraction->Purification

Caption: A general workflow for the Suzuki coupling reaction.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand), or increasing the reaction temperature. Note that 2,6-dichloro-4-trifluoromethyl pyridine has been reported to be unstable at elevated temperatures, a consideration that may apply to the difluoromethyl analogue.[1]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic sources can be a significant side reaction. Using anhydrous solvents and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can help mitigate this.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This can often be minimized by the slow addition of the boronic acid or by using a less reactive boronic ester.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. The use of bulky electron-rich ligands can often overcome this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-4-(difluoromethyl)pyridines from this compound. The choice of reaction conditions, particularly the catalyst system and base, is crucial for achieving high yields. The protocols and data provided in these application notes offer a robust starting point for researchers to successfully employ this important transformation in their synthetic endeavors, paving the way for the discovery of new and innovative molecules in drug development and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-(difluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the difluoromethyl group. The following sections detail common palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—offering standardized protocols and a summary of reported reaction conditions to facilitate their application in research and development.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-(difluoromethyl)pyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Application Notes:

The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. Electron-rich and sterically hindered phosphine ligands often prove effective in coupling reactions involving heteroaryl chlorides. The reaction conditions can be adapted for a variety of (hetero)arylboronic acids or their corresponding esters.

Tabulated Data: Suzuki-Miyaura Coupling Conditions
EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11092
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9078
42-Naphthylboronic acid pinacol esterPdCl₂(dppf) (3)-Na₂CO₃Toluene/EtOH/H₂O10088
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the (hetero)arylboronic acid or ester (1.2 equiv.), the palladium catalyst, the phosphine ligand (if required), and the base (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-(difluoromethyl)pyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine Reactants: - this compound - Boronic Acid/Ester - Catalyst & Ligand - Base add_solvent Add Degassed Solvent prep_reagents->add_solvent Under Inert Atmosphere heating Heat and Stir add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Solvent Extraction and Washing monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product 2-Aryl-4-(difluoromethyl)pyridine purification->product

Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-(difluoromethyl)pyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. This reaction allows for the coupling of this compound with various primary and secondary amines.

Application Notes:

The success of the Buchwald-Hartwig amination is highly dependent on the ligand choice, with bulky, electron-rich phosphine ligands generally providing the best results. The base is also a critical parameter, with strong, non-nucleophilic bases such as sodium tert-butoxide being commonly employed. The reaction is typically performed under an inert atmosphere to prevent catalyst deactivation.

Tabulated Data: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOtBuToluene10095
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane12082
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF8088
4n-ButylaminePd₂(dba)₃ (1.5)DavePhos (3)LiHMDSToluene11090
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath. Stir the mixture vigorously at the indicated temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 2-amino-4-(difluoromethyl)pyridine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_solids Combine Solids: - Catalyst & Ligand - Base add_liquids Add Reactants & Solvent: - this compound - Amine - Anhydrous Solvent prep_solids->add_liquids heating Heat and Stir add_liquids->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring filtration Filtration and Extraction monitoring->filtration Reaction Complete purification Column Chromatography filtration->purification product 2-Amino-4-(difluoromethyl)pyridine purification->product

Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-(difluoromethyl)pyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing alkynyl moieties, which can serve as handles for further functionalization or as key structural elements in target molecules.

Application Notes:

The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. Copper-free conditions have also been developed to avoid potential issues with copper contamination. The choice of solvent and base can significantly impact the reaction efficiency.

Tabulated Data: Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6091
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene7085
31-HeptynePdCl₂(dppf) (2)-Cs₂CO₃DMF8079
4Propargyl alcoholPd(OAc)₂ (2)CuI (3)K₂CO₃AcetonitrileRT88
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst (if applicable).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the degassed solvent, the base, and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 2-alkynyl-4-(difluoromethyl)pyridine.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine Reactants: - this compound - Alkyne - Catalysts & Base add_solvent Add Degassed Solvent prep_reagents->add_solvent Under Inert Atmosphere stirring Stir at Specified Temperature add_solvent->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring extraction Aqueous Work-up monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product 2-Alkynyl-4-(difluoromethyl)pyridine purification->product

Workflow for Sonogashira Coupling.

Heck Reaction: Synthesis of 2-Alkenyl-4-(difluoromethyl)pyridines

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of this compound.

Application Notes:

The Heck reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of ligand can influence the regioselectivity and efficiency of the reaction. Phosphine-free catalyst systems have also been developed. The reaction often requires elevated temperatures.

Tabulated Data: Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF12075
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile10085
31-OcteneHerrmann's catalyst (1)-NaOAcNMP13068
4CyclohexenePd(dba)₂ (2)P(Cy)₃ (4)Cs₂CO₃Dioxane11072
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if needed), and the base.

  • Reagent Addition: Add the alkene (1.5 equiv.) and the solvent.

  • Reaction Execution: Seal the vessel and heat the mixture with stirring in a preheated oil bath to the specified temperature.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to isolate the 2-alkenyl-4-(difluoromethyl)pyridine product.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine Reactants: - this compound - Alkene - Catalyst & Base add_solvent Add Solvent prep_reagents->add_solvent heating Heat and Stir in Sealed Vessel add_solvent->heating monitoring Monitor Progress (GC-MS/LC-MS) heating->monitoring filtration Filtration and Washing monitoring->filtration Reaction Complete purification Column Chromatography filtration->purification product 2-Alkenyl-4-(difluoromethyl)pyridine purification->product

Workflow for Heck Reaction.

Application Notes and Protocols: 2-Chloro-4-(difluoromethyl)pyridine as a Precursor for Molidustat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Properties of 2-Chloro-4-(difluoromethyl)pyridine

This compound is a halogenated pyridine derivative. While a direct role in a publicly documented Molidustat synthesis is not detailed, its structural similarity to other precursors used in medicinal chemistry makes it a compound of interest. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 1204296-03-6
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
Appearance Not specified

Mechanism of Action: HIF-1 Signaling Pathway

Molidustat exerts its therapeutic effect by inhibiting the family of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[3] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.

In hypoxic (low oxygen) conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-α in the cytoplasm. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. The HIF-α/HIF-β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin (EPO), thereby upregulating their transcription.

Molidustat mimics a hypoxic state by competitively inhibiting PHDs, leading to HIF-α stabilization and subsequent EPO production, even under normoxic conditions.[1][2]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Molidustat HIFa_normoxia HIF-α HIFa_OH HIF-α-OH HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD PHD->HIFa_OH O2 O₂ O2->PHD KG α-KG KG->PHD VHL VHL Complex HIFa_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Molidustat Molidustat Molidustat->PHD Inhibition HIFa_hypoxia HIF-α HIF_dimer HIF-α/HIF-β Dimer HIFa_hypoxia->HIF_dimer HIFb HIF-β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE EPO_gene EPO Gene HRE->EPO_gene Gene Transcription EPO Erythropoietin Production EPO_gene->EPO

Caption: HIF-1 Signaling Pathway under Normoxic and Hypoxic/Molidustat conditions.

Scalable Synthesis of Molidustat

While a detailed protocol starting from this compound is not publicly available, a robust and scalable synthesis commencing from 4,6-dichloropyrimidine has been published. This multi-step process is suitable for kilogram-scale production.

Experimental Workflow

The overall synthetic workflow is depicted below. It involves the sequential reaction of 4,6-dichloropyrimidine with hydrazine and then morpholine to form a key intermediate, which is subsequently reacted with a triazole-containing building block to yield Molidustat.

Molidustat_Synthesis_Workflow cluster_step1 Step 1: Hydrazine Reaction cluster_step2 Step 2: Morpholine Reaction cluster_step3 Step 3: Condensation cluster_step4 Step 4: Purification Dichloropyrimidine 4,6-Dichloropyrimidine Intermediate1 6-Chloro-4-hydrazinylpyrimidine Dichloropyrimidine->Intermediate1 Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Intermediate1->Intermediate2 Morpholine Morpholine Morpholine->Intermediate2 Molidustat_crude Crude Molidustat Intermediate2->Molidustat_crude Triazole_Acrylate Methyl 3-(dimethylamino)-2- (1H-1,2,3-triazol-1-yl)acrylate Triazole_Acrylate->Molidustat_crude Purification Crystallization Molidustat_crude->Purification Molidustat_pure Molidustat Purification->Molidustat_pure

Caption: Scalable Synthesis Workflow for Molidustat.

Detailed Experimental Protocol (Kilogram-Scale)

The following protocol is adapted from published literature for the large-scale synthesis of Molidustat.

Step 1 & 2: One-pot synthesis of 4-(6-hydrazinopyrimidin-4-yl)morpholine

  • To a suitable reactor, add 4,6-dichloropyrimidine and water.

  • Add triethylamine followed by hydrazine hydrate.

  • After the initial reaction, add morpholine and sodium bicarbonate to the mixture.

  • Heat the reaction mixture.

  • Upon completion, cool the mixture to induce precipitation.

  • Isolate the solid product by filtration, wash with water, and dry.

Step 3: Condensation to form Molidustat

  • Suspend 4-(6-hydrazinopyrimidin-4-yl)morpholine and methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate in ethyl acetate in a reactor.

  • Add trifluoroacetic acid (TFA) and heat the mixture under reflux.

  • After the reaction is complete, cool the suspension.

  • Filter the crude product and wash with ethyl acetate.

Step 4: Purification of Molidustat

  • Suspend the crude Molidustat in a mixture of water and acetic acid.

  • Heat the suspension, then cool to room temperature.

  • Filter the purified product, wash sequentially with water and methanol.

  • Dry the final product under reduced pressure.

Quantitative Data for Scalable Synthesis
StepReactantsReagents/SolventsTemperatureTimeYield
1 & 24,6-Dichloropyrimidine, Hydrazine Hydrate, MorpholineWater, Triethylamine, Sodium BicarbonateHeat-72%
34-(6-Hydrazinylpyrimidin-4-yl)morpholine, Methyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylateEthyl Acetate, TFAReflux (78-81°C)26 h-
4Crude MolidustatWater, Acetic Acid, Methanol50-54°C then cool1 h85% (from step 3)
Overall ~50%

Biological Activity and Pharmacokinetic Data of Molidustat

Molidustat has been extensively characterized in vitro and in vivo. The following tables summarize key quantitative data.

In Vitro Activity
AssayTargetIC₅₀ / EC₅₀
Enzymatic AssayHIF-PH1480 nM
HIF-PH2280 nM
HIF-PH3450 nM
Cellular Reporter AssayHIF-1α stabilization8.4 µM
Pharmacokinetic Profile in Humans (Single Oral Dose)
DoseCₘₐₓ (µg/L)Tₘₐₓ (h)t₁/₂ (h)
5 mg--4.64 - 10.40
12.5 mg-~124.64 - 10.40
25 mg-~124.64 - 10.40
37.5 mg-~124.64 - 10.40
50 mg-~124.64 - 10.40

Note: A significant increase in endogenous EPO was observed at doses of 12.5 mg and above.[4]

Conclusion

References

Application Notes and Protocols: The Role of 2-Chloro-4-(difluoromethyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(difluoromethyl)pyridine is a key heterocyclic building block increasingly utilized in the synthesis of modern agrochemicals. Its unique structural features, including the reactive chlorine atom and the electron-withdrawing difluoromethyl group, make it a valuable synthon for creating novel fungicides and herbicides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridine-based agrochemicals, with a focus on the important class of succinate dehydrogenase inhibitor (SDHI) fungicides.

Application Notes

A Versatile Intermediate for Pyridine Carboxamide Fungicides

This compound serves as a crucial starting material for the synthesis of pyridine carboxamide fungicides. These compounds are a significant class of agrochemicals that exhibit broad-spectrum activity against a variety of fungal pathogens. The general structure of these fungicides involves the coupling of a substituted pyridine carboxylic acid with a specific amine moiety.

The presence of the difluoromethyl group at the 4-position of the pyridine ring is critical for the biological activity of many of these fungicides. It can influence the compound's binding affinity to the target enzyme, as well as its metabolic stability and lipophilicity, which are key determinants of its efficacy and residual activity in the field.

Synthesis of Pyridine Carboxamide Scaffolds

The primary application of this compound in this context is its conversion to a pyridine carboxylic acid derivative, which is then coupled with a suitable amine. The chlorine atom at the 2-position provides a reactive handle for various synthetic transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.

A common synthetic strategy involves the conversion of the chloro group to a carboxylic acid or its derivative, followed by amide bond formation. This approach allows for the modular synthesis of a library of pyridine carboxamide derivatives for structure-activity relationship (SAR) studies.

Mode of Action: Succinate Dehydrogenase Inhibition

Many of the pyridine carboxamide fungicides derived from this compound act as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, playing a vital role in fungal respiration and energy production.

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate. This disruption of the electron transport chain leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death. This targeted mode of action provides high efficacy against susceptible fungal pathogens.

Experimental Protocols

Protocol 1: Synthesis of a Novel Pyridine Carboxamide Fungicide Candidate

This protocol describes a representative synthesis of a pyridine carboxamide derivative from this compound.

Step 1: Synthesis of 2-(Substituted amino)-4-(difluoromethyl)pyridine

  • Reaction: Nucleophilic aromatic substitution of the chlorine atom in this compound with a desired amine.

  • Reagents:

    • This compound (1.0 eq)

    • Substituted amine (e.g., aniline derivative) (1.2 eq)

    • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

    • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Procedure:

    • To a stirred solution of this compound in DMF, add the substituted amine and potassium carbonate.

    • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted amino)-4-(difluoromethyl)pyridine.

Step 2: Carboxylation of 2-(Substituted amino)-4-(difluoromethyl)pyridine

  • Reaction: Introduction of a carboxylic acid group at the 3-position of the pyridine ring. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.

  • Reagents:

    • 2-(Substituted amino)-4-(difluoromethyl)pyridine (1.0 eq)

    • Strong base (e.g., n-Butyllithium, n-BuLi) (1.1 eq)

    • Dry carbon dioxide (CO₂)

    • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Procedure:

    • Dissolve the 2-(substituted amino)-4-(difluoromethyl)pyridine in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours while maintaining the temperature at -78 °C.

    • Allow the reaction to warm to room temperature and quench with water.

    • Acidify the aqueous layer with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum to obtain the 2-(substituted amino)-4-(difluoromethyl)nicotinic acid.

Step 3: Amide Coupling to form the Final Pyridine Carboxamide

  • Reaction: Formation of an amide bond between the synthesized pyridine carboxylic acid and a second amine component.

  • Reagents:

    • 2-(Substituted amino)-4-(difluoromethyl)nicotinic acid (1.0 eq)

    • Desired amine (1.1 eq)

    • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

    • Base (e.g., N,N-Diisopropylethylamine, DIPEA) (2.0 eq)

    • Solvent (e.g., Dichloromethane, DCM or DMF)

  • Procedure:

    • To a stirred solution of the 2-(substituted amino)-4-(difluoromethyl)nicotinic acid in the chosen solvent, add the desired amine, coupling agent, and base.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final pyridine carboxamide fungicide candidate.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of pyridine carboxamide fungicides. Actual yields may vary depending on the specific substrates and reaction conditions employed.

Reaction StepStarting MaterialProductTypical Yield (%)
Nucleophilic Aromatic SubstitutionThis compound2-(Substituted amino)-4-(difluoromethyl)pyridine70-90
Carboxylation2-(Substituted amino)-4-(difluoromethyl)pyridine2-(Substituted amino)-4-(difluoromethyl)nicotinic acid50-70
Amide Coupling2-(Substituted amino)-4-(difluoromethyl)nicotinic acidFinal Pyridine Carboxamide60-85

Visualizations

Synthesis_Pathway A 2-Chloro-4- (difluoromethyl)pyridine C 2-(Substituted amino)-4- (difluoromethyl)pyridine A->C Nucleophilic Aromatic Substitution B Substituted Amine B->C D 2-(Substituted amino)-4- (difluoromethyl)nicotinic acid C->D Carboxylation (e.g., Lithiation + CO2) F Final Pyridine Carboxamide (Fungicide) D->F Amide Coupling E Second Amine E->F

Caption: Synthetic pathway for a pyridine carboxamide fungicide.

Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain SDH->ETC Electrons Q Ubiquinone (Q) SDH->Q Binds to Qp site Inhibition Inhibition SDH->Inhibition QH2 Ubihydroquinone (QH2) Q->QH2 Reduction ComplexIII Complex III QH2->ComplexIII Electron Transfer Fungicide Pyridine Carboxamide Fungicide (SDHI) Fungicide->SDH Binds to Qp site ATP_Depletion ATP Depletion & Fungal Cell Death Inhibition->ATP_Depletion

Caption: Mode of action of SDHI fungicides.

The Pivotal Role of 2-Chloro-4-(difluoromethyl)pyridine in the Genesis of Novel Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4-(difluoromethyl)pyridine is a fluorinated heterocyclic compound that has emerged as a critical building block in the synthesis of a diverse array of novel materials. Its unique electronic properties, conferred by the presence of both a chlorine atom and a difluoromethyl group on the pyridine ring, make it a versatile synthon in medicinal chemistry, agrochemical research, and materials science. The electron-withdrawing nature of the difluoromethyl group enhances the reactivity of the pyridine ring towards nucleophilic substitution, while the chloro substituent provides a handle for cross-coupling reactions. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in harnessing the potential of this compound for the development of innovative functional molecules.

Application Notes

Pharmaceutical Applications

This compound and its trifluoromethyl analogue, 2-chloro-4-(trifluoromethyl)pyridine, are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs). The incorporation of the difluoromethyl or trifluoromethyl pyridine moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.

One of the most notable applications of 2-chloro-4-(trifluoromethyl)pyridine is as a vital precursor in the synthesis of Molidustat . Molidustat is a novel oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of renal anemia. The trifluoromethylpyridine core of Molidustat is crucial for its inhibitory activity against the HIF-PH enzyme.

Furthermore, the closely related 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.

Agrochemical Applications

The trifluoromethylpyridine scaffold is a prominent feature in a number of modern agrochemicals, including herbicides and insecticides. The presence of the trifluoromethyl group often imparts increased lipophilicity and metabolic stability, leading to enhanced efficacy and residual activity. While specific examples detailing the use of this compound are less common in readily available literature compared to its trifluoromethyl counterpart, the general principles of its utility as a building block for bioactive molecules apply. It can be utilized in the synthesis of novel pesticides through nucleophilic substitution or cross-coupling reactions to introduce other functional groups. For instance, derivatives of trifluoromethylpyridines are used in the synthesis of herbicides like Fluazifop-butyl and insecticides such as Flonicamid.[1]

Functional Materials

The unique electronic and physical properties of fluorinated pyridines make them attractive components for the development of advanced functional materials. These can include organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored properties. The dipole moment and thermal stability of molecules containing the this compound unit can be fine-tuned through synthetic modifications, opening avenues for its use in materials science.

Quantitative Data

The following tables summarize key physicochemical properties and representative reaction yields for 2-Chloro-4-(trifluoromethyl)pyridine and its derivatives.

PropertyValueReference
Molecular Formula C₆H₃ClF₃N[2]
Molecular Weight 181.54 g/mol [2]
Appearance Colorless transparent liquid[2]
Boiling Point 146-147 °C[2]
Density 1.411 g/mL at 25 °C[2]
Purity (Assay) ≥98.0%[2]

Table 1: Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)pyridine.

Reaction TypeCoupling Partner/NucleophileProductYield (%)Reference
ChlorinationThionyl chloride2-Chloro-4-(trifluoromethyl)pyridine92%[3]
Suzuki CouplingPhenylboronic acid2-Phenyl-4-(trifluoromethyl)pyridine71% (representative)[4]
Nucleophilic Aromatic SubstitutionMorpholine4-(4-(Trifluoromethyl)pyridin-2-yl)morpholineHigh (qualitative)[5]

Table 2: Representative Reaction Yields for the Synthesis and Derivatization of 2-Chloro-4-(trifluoromethyl)pyridine. (Note: Yields are highly dependent on specific reaction conditions and substrates.)

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This protocol is adapted from a patented synthetic route.[3]

Materials:

  • 2-Hydroxy-4-(trifluoromethyl)pyridine

  • 1,2-Dichloroethane

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Ice

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane.

  • Add 1-2 drops of DMF as a catalyst.

  • At room temperature, add 2.90 g (0.025 mol) of thionyl chloride dropwise to the mixture.

  • After the addition is complete, heat the reaction mixture to reflux at 110 °C for 4 hours.

  • Upon completion of the reaction, cool the mixture and dilute it with 20 mL of 1,2-dichloroethane.

  • Slowly add the reaction mixture to a beaker containing ice water.

  • Neutralize the mixture to a neutral pH using a 10% sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the 2-chloro-4-(trifluoromethyl)pyridine product as a pale yellow liquid.

Expected Yield: ~92%

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (3-5 mol%), and the base (2 equivalents).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general method for the reaction of this compound with amine nucleophiles.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, 1.1-1.5 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the amine nucleophile (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).

  • Add the solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

G cluster_0 Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine A 2-Hydroxy-4-(trifluoromethyl)pyridine B Chlorination A->B SOCl₂, DMF (cat.) 1,2-Dichloroethane, 110°C C 2-Chloro-4-(trifluoromethyl)pyridine B->C G cluster_1 Synthetic Transformations of this compound cluster_snar Nucleophilic Aromatic Substitution (SₙAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling Start This compound Node_SNAr Amines, Alcohols, Thiols Start->Node_SNAr Base, Heat Node_Suzuki Aryl/Heteroaryl Boronic Acids Start->Node_Suzuki Pd Catalyst, Base, Heat Product_SNAr 2-Substituted-4-(difluoromethyl)pyridines Node_SNAr->Product_SNAr Product_Suzuki 2-Aryl/Heteroaryl-4-(difluoromethyl)pyridines Node_Suzuki->Product_Suzuki G cluster_workflow Workflow for Novel Material Development A Define Target Properties (e.g., Biological Activity, Material Property) B Select Appropriate Reaction (SₙAr or Cross-Coupling) A->B C Synthesize Derivative from This compound B->C D Purification and Characterization (NMR, MS, etc.) C->D E Evaluate Properties of Novel Material D->E F Structure-Activity/Property Relationship (SAR/SPR) Analysis E->F F->B Iterative Optimization G Optimized Novel Material F->G

References

Application Notes and Protocols for 2-Chloro-4-(difluoromethyl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the experimental use of 2-Chloro-4-(difluoromethyl)pyridine in organic synthesis. While specific literature detailing extensive reaction protocols for this particular reagent is limited, its chemical structure suggests a reactivity profile amenable to a range of common cross-coupling and substitution reactions. The protocols outlined below are based on established methodologies for structurally similar 2-chloropyridines and are intended to serve as a starting point for reaction optimization. This guide covers general procedures for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, complete with data presentation tables and workflow diagrams to facilitate experimental design.

Introduction to this compound

This compound is a heterocyclic building block of interest in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the difluoromethyl group (CHF2) can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. The chlorine atom at the 2-position is a versatile handle for various synthetic transformations.

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing difluoromethyl group. This electronic profile makes the chloro-substituent susceptible to displacement by nucleophiles and enables its participation in palladium-catalyzed cross-coupling reactions.

Predicted Reactivity and Reaction Pathways

The primary modes of reaction for this compound are expected to be:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the 2-position can readily undergo oxidative addition to a palladium(0) catalyst, initiating catalytic cycles for C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, particularly with the activating difluoromethyl group at the 4-position, facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the chloride.[1][2][3] The stability of the intermediate Meisenheimer complex is enhanced by the nitrogen atom in the ring, which can accommodate the negative charge.[2][3]

The following diagram illustrates the general reactivity of this compound.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) reagent This compound suzuki_reagents Ar-B(OR)2 Pd Catalyst, Base reagent->suzuki_reagents buchwald_reagents R2NH Pd Catalyst, Base reagent->buchwald_reagents snar_reagents Nu-H (e.g., ROH, RSH) Base reagent->snar_reagents suzuki_product 2-Aryl-4-(difluoromethyl)pyridine suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product 2-Amino-4-(difluoromethyl)pyridine buchwald_reagents->buchwald_product C-N Bond Formation snar_product 2-Nu-4-(difluoromethyl)pyridine snar_reagents->snar_product C-Nu Bond Formation G start Start reagents Combine Reagents (Pyridine, Boronic Acid, Base, Solvent) start->reagents degas Degas Mixture (e.g., N2 bubbling) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Reaction (e.g., 80-120 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end G start Start reagents Combine Reagents (Pyridine, Amine, Base, Solvent) start->reagents degas Degas Mixture (e.g., N2 bubbling) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Reaction (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end G start Start reagents Combine Nucleophile and Base in Solvent start->reagents add_pyridine Add 2-Chloro-4- (difluoromethyl)pyridine reagents->add_pyridine heat Heat Reaction (e.g., 25-100 °C) add_pyridine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

References

Application Notes & Protocols: 2-Chloro-4-(difluoromethyl)pyridine as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, the pyridine ring is a privileged structure, ubiquitous in a vast array of FDA-approved drugs and commercial agrochemicals.[1][2][3] The building block 2-Chloro-4-(difluoromethyl)pyridine (CAS No. 1204296-03-6) has emerged as a particularly valuable reagent, offering chemists a trifecta of desirable features: a versatile chlorine handle for cross-coupling, a difluoromethyl group to modulate bioactivity, and an activated pyridine core.[4][5][6]

This guide provides an in-depth exploration of this compound, moving beyond simple catalog data to offer field-proven insights, detailed experimental protocols, and the causal logic behind methodological choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties and electronic nature of this compound is fundamental to predicting its behavior and designing successful synthetic strategies.

Core Data and Safety Information

A summary of the key physical and safety data is presented below. Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[4][7][8]

PropertyValueSource
CAS Number 1204296-03-6[7]
Molecular Formula C₆H₄ClF₂N[4][5]
Molecular Weight 163.55 g/mol [4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 202.6 °C at 760 mmHg[5]
Density 1.334 g/cm³[5]
Signal Word Warning[4][5]
Hazard Statements H302, H315, H319, H335[4][8]
GHS Pictogram GHS07 (Harmful/Irritant)[4]
The Duality of Reactivity

The synthetic utility of this compound stems from two electronically distinct features of the molecule.

Suzuki_Workflow start Start reagents 1. Reagent Assembly - Add this compound,  boronic acid, base, and Pd catalyst  to an oven-dried flask. start->reagents inert 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with N₂ or Ar  (repeat 3x). reagents->inert solvent 3. Solvent Addition - Add degassed solvent(s)  (e.g., 1,4-Dioxane/H₂O)  via syringe. inert->solvent reaction 4. Reaction - Heat the mixture (e.g., 80-110 °C)  with vigorous stirring. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Aqueous Workup - Cool to RT. - Dilute with EtOAc and H₂O. - Separate layers, extract aqueous phase. reaction->workup purify 6. Purification - Combine organic layers, dry (Na₂SO₄),  filter, and concentrate. - Purify by flash column chromatography. workup->purify end End (Pure Product) purify->end

References

Application Notes and Protocols for the Difluoromethylation of Heterocyclic Compounds Using Novel Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CF2H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. This moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide groups.[1][2][3][4] This document provides detailed application notes and experimental protocols for the difluoromethylation of a range of heterocyclic compounds utilizing innovative reagents and methodologies that offer mild, efficient, and scalable solutions.

Radical Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)

Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂), developed by Baran and coworkers, has emerged as a highly effective reagent for the direct C-H difluoromethylation of heteroarenes via a radical process.[5][6][7] This air-stable, free-flowing white powder is easily prepared and enables the reaction to proceed under mild, open-flask conditions, making it amenable to high-throughput screening and scale-up.[5][6]

Data Presentation: Substrate Scope of DFMS

The following table summarizes the difluoromethylation of various heterocycles using DFMS. The reactions are generally performed at room temperature using tert-butyl hydroperoxide (tBuOOH) as a radical initiator.[5][7]

HeterocycleProductYield (%)
Caffeine8-(difluoromethyl)caffeine95
4-Phenylpyridine2-(difluoromethyl)-4-phenylpyridine78
N-Boc-pyrrole2-(difluoromethyl)-N-Boc-pyrrole65
Quinoxaline2-(difluoromethyl)quinoxaline88
1,3,5-Trimethoxybenzene2,4,6-trimethoxy-1-(difluoromethyl)benzene91

Yields are isolated yields as reported in the literature.

Experimental Protocol: General Procedure for Difluoromethylation using DFMS

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)

  • tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H₂O (4.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA) (optional, can improve rate and conversion for certain substrates)[5]

Procedure:

  • To a vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.5 mmol, 1.0 equiv) and DFMS (1.0 mmol, 2.0 equiv).

  • Add CH₂Cl₂ (2.5 mL) and H₂O (2.5 mL). For less reactive substrates, TFA (1.0 equiv) can be added at this stage.

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add tBuOOH (2.0 mmol, 4.0 equiv) dropwise over 5 minutes.

  • Continue stirring at room temperature for 12-24 hours. If the reaction is incomplete, a second portion of DFMS (1.0 equiv) and tBuOOH (2.0 equiv) can be added to drive the reaction to completion.[5]

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with CH₂Cl₂.

  • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

Logical Workflow for DFMS-mediated Difluoromethylation

DFMS_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Heterocycle Mix Combine Reactants & Solvents Substrate->Mix DFMS DFMS (Zn(SO₂CF₂H)₂) DFMS->Mix Solvent CH₂Cl₂ / H₂O Solvent->Mix Initiator tBuOOH Add_Initiator Add tBuOOH (Initiates Radical Formation) Initiator->Add_Initiator Mix->Add_Initiator Stir Stir at RT (12-24h) Add_Initiator->Stir Quench Aqueous Workup Stir->Quench Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product Difluoromethylated Heterocycle Purify->Product

Caption: Workflow for radical difluoromethylation using DFMS.

Photocatalytic C-H Difluoromethylation of Heterocycles

Visible-light photoredox catalysis has emerged as a powerful and green method for the direct C-H difluoromethylation of heterocycles.[8][9][10] These methods often utilize inexpensive and readily available difluoromethyl sources, such as sodium difluoromethanesulfinate (NaSO₂CF₂H), and organic dyes as photocatalysts, avoiding the need for transition metals.[8][11]

Data Presentation: Photocatalytic Difluoromethylation of Quinoxalin-2(1H)-ones

The following data is for the organophotocatalytic difluoromethylation of quinoxalin-2(1H)-ones using Rose Bengal as the photocatalyst and O₂ as a green oxidant.[8]

Substrate (R group on N1)ProductYield (%)
Methyl3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one92
Ethyl3-(difluoromethyl)-1-ethylquinoxalin-2(1H)-one85
Phenyl3-(difluoromethyl)-1-phenylquinoxalin-2(1H)-one78
Benzyl1-benzyl-3-(difluoromethyl)quinoxalin-2(1H)-one81

Reaction conditions: quinoxalin-2(1H)-one (0.2 mmol), NaSO₂CF₂H (0.4 mmol), Rose Bengal (2 mol%) in DMSO (1 mL) under green LED irradiation at room temperature.[8]

Experimental Protocol: General Procedure for Photocatalytic Difluoromethylation

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium difluoromethanesulfinate (NaSO₂CF₂H) (2.0-4.0 equiv)

  • Rose Bengal (photocatalyst, 2-5 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Green LEDs (e.g., 3W)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), NaSO₂CF₂H (0.4 mmol, 2.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%).

  • Add DMSO (1 mL) to the tube.

  • Seal the tube and place it approximately 3-5 cm from the green LEDs.

  • Irradiate the reaction mixture with the green LEDs at room temperature with stirring for the required reaction time (typically 12-24 hours), which can be monitored by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the difluoromethylated product.

Signaling Pathway for Photocatalytic Difluoromethylation

Photocatalysis_Pathway PC Photocatalyst (PC) (e.g., Rose Bengal) PC_excited PC* PC->PC_excited Excitation PC_reduced PC•⁻ PC_excited->PC_reduced SET Light Visible Light (hν) Light->PC CF2HSO2Na NaSO₂CF₂H CF2H_radical •CF₂H CF2HSO2Na->CF2H_radical Oxidation by PC* Het_radical_adduct [Het(H)-CF₂H]• CF2H_radical->Het_radical_adduct Radical Addition Heterocycle Heterocycle (Het-H) Heterocycle->Het_radical_adduct Product Difluoromethylated Heterocycle (Het-CF₂H) Het_radical_adduct->Product Oxidation & Deprotonation PC_reduced->PC Regeneration O2 O₂ (Oxidant) O2_reduced O₂•⁻ O2->O2_reduced Reduction by PC•⁻ O2_reduced->PC Regeneration

Caption: Proposed mechanism for photocatalytic C-H difluoromethylation.

Electrochemical N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides

Electrochemical synthesis offers a green and efficient pathway for difluoromethylation, avoiding the need for chemical oxidants and catalysts.[1][12][13] This method is particularly effective for the N-ortho-selective C-H functionalization of heterocyclic N-oxides.[1][12]

Data Presentation: Electrochemical Difluoromethylation of Quinolines and Isoquinolines

The table below shows the yields for the electrochemical difluoromethylation of various quinoline and isoquinoline N-oxides using sodium difluoromethanesulfinate (HCF₂SO₂Na).[1][12]

SubstrateProductYield (%)
Quinoline N-oxide2-(difluoromethyl)quinoline85
4-Chloroquinoline N-oxide4-chloro-2-(difluoromethyl)quinoline78
Isoquinoline N-oxide1-(difluoromethyl)isoquinoline92
3-Methylisoquinoline N-oxide1-(difluoromethyl)-3-methylisoquinoline88

Reactions were performed under a constant current in an undivided cell.[1]

Experimental Protocol: General Procedure for Electrochemical Difluoromethylation

Materials:

  • Heterocyclic N-oxide (1.0 equiv)

  • Sodium difluoromethanesulfinate (HCF₂SO₂Na) (2.0 equiv)

  • Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (supporting electrolyte)

  • Acetonitrile (CH₃CN) and Water (H₂O)

  • Undivided electrochemical cell

  • Graphite felt anode and platinum plate cathode

  • Constant current power supply

Procedure:

  • Set up an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.

  • To the cell, add the heterocyclic N-oxide (0.5 mmol, 1.0 equiv), HCF₂SO₂Na (1.0 mmol, 2.0 equiv), and n-Bu₄NBF₄ (0.25 mmol).

  • Add a mixture of CH₃CN (6 mL) and H₂O (2 mL) as the solvent.

  • Stir the mixture and apply a constant current (e.g., 10 mA) at room temperature.

  • Continue the electrolysis until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, evaporate the acetonitrile under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Electrochemical Difluoromethylation

Electrochemistry_Workflow cluster_setup Cell Assembly cluster_reagents Reagent Loading cluster_reaction Electrolysis cluster_workup Workup & Purification Cell Undivided Cell Anode Graphite Felt Anode Cell->Anode Cathode Platinum Plate Cathode Cell->Cathode Electrolysis Apply Constant Current (e.g., 10 mA) at RT Anode->Electrolysis Cathode->Electrolysis Substrate Heterocyclic N-Oxide Substrate->Electrolysis Reagent HCF₂SO₂Na Reagent->Electrolysis Electrolyte n-Bu₄NBF₄ Electrolyte->Electrolysis Solvent CH₃CN / H₂O Solvent->Electrolysis Evaporation Solvent Evaporation Electrolysis->Evaporation Extraction Aqueous Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product N-ortho-difluoromethylated Heterocycle Purification->Product

Caption: Workflow for electrochemical difluoromethylation.

Conclusion

The methodologies presented herein highlight some of the recent, innovative approaches to the difluoromethylation of heterocyclic compounds. The use of reagents like DFMS, along with photocatalytic and electrochemical strategies, provides researchers with a versatile toolkit for accessing these valuable motifs. These methods are characterized by their mild conditions, broad substrate scope, and operational simplicity, making them highly suitable for applications in drug discovery and development. The detailed protocols and workflows are intended to facilitate the adoption of these powerful techniques in the laboratory.

References

Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylpyridine structural motif is a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile methodology for the synthesis of these compounds, enabling the formation of a carbon-carbon bond between a pyridine ring and an aryl group.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-arylpyridines utilizing the Suzuki-Miyaura cross-coupling reaction. The information is intended to guide researchers in developing robust and efficient synthetic strategies.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of a pyridine-containing electrophile with an arylboronic acid or its ester derivative in the presence of a base.[2] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

A variety of pyridine electrophiles can be employed, including 2-halopyridines (Cl, Br, I) and, more recently, pyridine-2-sulfonyl fluorides (PyFluor).[1][5][6] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly when dealing with less reactive electrophiles like 2-chloropyridines.[6][7]

Data Presentation: Reaction Parameters and Substrate Scope

The following tables summarize typical reaction conditions and the scope of the Suzuki-Miyaura coupling for the synthesis of 2-arylpyridines.

Table 1: Optimization of Reaction Components for Suzuki-Miyaura Coupling

ComponentExamplesKey Considerations
Pyridine Electrophile 2-Bromopyridine, 2-Chloropyridine, Pyridine-2-sulfonyl fluoride (PyFluor)Reactivity order: I > Br > Cl. 2-Chloropyridines are less reactive and often require more active catalyst systems.[6] PyFluor offers an alternative to halo-pyridines.[1]
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(PPh₃)₄, PalladacyclesThe choice of catalyst is critical. Pre-formed complexes or in-situ generated catalysts from a palladium source and a ligand are common.[4][7]
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich phosphine ligands are often effective for coupling challenging substrates like 2-chloropyridines.[6][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₃PO₄, KFAn appropriate base is required to facilitate the transmetalation step.[7] The choice of base can significantly impact the reaction yield.[6]
Solvent Dioxane, Toluene, THF, DMF, often with waterA mixture of an organic solvent and water is typically employed.[7]

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Various Boronic Acids and Esters.[1][8]

EntryBoronic Acid/EsterProductYield (%)
12-Thiopheneboronic acid pinacol ester2-(Thiophen-2-yl)pyridine82
22-Furanboronic acid2-(Furan-2-yl)pyridine73
33-Thiopheneboronic acid2-(Thiophen-3-yl)pyridine64
4Phenylboronic acid2-Phenylpyridine58
54-Methylphenylboronic acid2-(p-Tolyl)pyridine55
64-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine45
74-Fluorophenylboronic acid2-(4-Fluorophenyl)pyridine38
83,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)pyridine21
9N-Methyl-pyrrole-2-boronic acid2-(N-Methylpyrrol-2-yl)pyridine10

Reaction conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane/H₂O at 65-100 °C.[1][8]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids

This protocol provides a general starting point that may require optimization for specific substrates.

Materials:

  • 2-Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

Procedure:

  • To a dry reaction flask, add the 2-halopyridine, arylboronic acid, palladium catalyst (and ligand, if applicable), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Protocol 2: Synthesis of 2-Arylpyridines using Pyridine-2-sulfonyl fluoride (PyFluor) and Hetero(aryl) Boronic Acids/Esters.[1][8]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 equiv)

  • Hetero(aryl) boronic acid or pinacol boronic ester (0.45 mmol, 1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 10 mol%)

  • Na₃PO₄ (0.9 mmol, 3.0 equiv)

  • Dioxane (and water, if specified)

Procedure:

  • In a vial, combine PyFluor, the boronic acid or ester, Pd(dppf)Cl₂, and Na₃PO₄.

  • Add the specified solvent (e.g., 1.0 mL of dioxane or a mixture of dioxane and water).

  • Cap the vial and heat the reaction mixture at the specified temperature (65-100 °C) with stirring.

  • Monitor the reaction by an appropriate method.

  • After cooling, the reaction mixture can be analyzed directly or worked up as described in Protocol 1 to isolate the product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Reductive Elimination Product->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 2-Substituted Pyridine Arylboronic Acid Catalyst & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated 2-Arylpyridine purify->product

Caption: A general experimental workflow for the synthesis of 2-arylpyridines.

Substrate_Scope_Logic Start Select Pyridine Electrophile (e.g., 2-Chloropyridine) Arylboronic_Acid Vary Arylboronic Acid Start->Arylboronic_Acid Electron_Donating Electron-Donating Groups (e.g., -CH3, -OCH3) Arylboronic_Acid->Electron_Donating Test Electron_Withdrawing Electron-Withdrawing Groups (e.g., -F, -CF3) Arylboronic_Acid->Electron_Withdrawing Test Sterically_Hindered Sterically Hindered Groups (e.g., ortho-substituents) Arylboronic_Acid->Sterically_Hindered Test Reaction Perform Suzuki-Miyaura Coupling Electron_Donating->Reaction Electron_Withdrawing->Reaction Sterically_Hindered->Reaction Analysis Analyze Yield and Purity Reaction->Analysis

Caption: Logical workflow for evaluating the substrate scope of arylboronic acids.

References

Continuous Flow Synthesis of Pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyridine derivatives using continuous flow chemistry. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. Continuous flow technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.

Introduction to Continuous Flow Synthesis of Pyridines

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity and yield. For the synthesis of pyridine derivatives, several classical named reactions have been successfully adapted to flow conditions, offering rapid and efficient access to a wide range of substituted pyridines. This document details protocols for three such methods: the Bohlmann-Rahtz Pyridine Synthesis, the Hantzsch Dihydropyridine Synthesis, and the Guareschi-Thorpe Pyridone Synthesis.

Bohlmann-Rahtz Pyridine Synthesis in Continuous Flow

The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines from enamines and ethynyl ketones.[1] In a continuous flow setup, the reaction can be performed in a single pass through a heated reactor, avoiding the isolation of intermediates and significantly reducing reaction times compared to batch methods.[2]

General Workflow

The continuous flow Bohlmann-Rahtz synthesis involves pumping a solution of the enamine and ethynyl ketone, typically with a Brønsted acid catalyst, through a heated coil reactor. The product stream is then collected for purification.

Bohlmann_Rahtz_Workflow reagent_a Enamine Solution pump_a Syringe Pump A reagent_a->pump_a reagent_b Ethynyl Ketone Solution pump_b Syringe Pump B reagent_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Coil Reactor mixer->reactor collector Product Collection reactor->collector

Bohlmann-Rahtz Continuous Flow Setup
Experimental Protocol

Materials:

  • Syringe pumps (2)

  • T-mixer

  • Stainless steel or PFA tubing coil reactor (e.g., 10 mL volume)

  • Heating unit for the coil reactor (e.g., oil bath or column heater)

  • Back pressure regulator (optional, to maintain a single phase)

  • Collection vessel

Reagent Preparation:

  • Solution A: Prepare a solution of the enamine (e.g., ethyl 3-aminocrotonate) in a suitable solvent (e.g., ethanol).

  • Solution B: Prepare a solution of the ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one) and a Brønsted acid catalyst (e.g., acetic acid) in the same solvent.

Procedure:

  • Set up the continuous flow system as depicted in the workflow diagram.

  • Set the desired temperature for the coil reactor.

  • Set the flow rates for each syringe pump to achieve the desired residence time and stoichiometry.

  • Start pumping the reagent solutions through the system.

  • Allow the system to reach a steady state before collecting the product.

  • Collect the product stream in a suitable vessel.

  • Upon completion, flush the system with fresh solvent.

  • The collected product can be purified by standard methods such as extraction and column chromatography.

Quantitative Data
EntryEnamineEthynyl KetoneSolventCatalyst (equiv.)Temp. (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)
1Ethyl 3-aminocrotonate1-Phenyl-2-propyn-1-oneEtOH/AcOH (5:1)-1201.0586[2]
2Ethyl 3-aminocrotonate1-(Thiophen-2-yl)prop-2-yn-1-oneEtOH/AcOH (5:1)-1201.0575
33-Aminocrotononitrile1-Phenyl-2-propyn-1-oneEtOH/AcOH (5:1)-1201.0582

Hantzsch Dihydropyridine Synthesis in Continuous Flow

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can be subsequently oxidized to pyridines.[3] The continuous flow adaptation allows for rapid synthesis and isolation of these important heterocyclic compounds.[2]

General Workflow

A premixed solution of an aldehyde, a β-ketoester, and a nitrogen source is pumped through a heated reactor to afford the dihydropyridine product.

Hantzsch_Workflow reagents Premixed Reagent Solution pump Syringe Pump reagents->pump reactor Heated Coil Reactor pump->reactor collector Product Collection (with optional in-line oxidation) reactor->collector

Hantzsch Synthesis Continuous Flow Setup
Experimental Protocol

Materials:

  • Syringe pump (1)

  • Stainless steel or PFA tubing coil reactor (e.g., 10 mL volume)

  • Heating unit for the coil reactor

  • Collection vessel

Reagent Preparation:

  • Prepare a homogeneous solution containing the aldehyde (e.g., benzaldehyde), the β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and the nitrogen source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol).

Procedure:

  • Assemble the continuous flow system as shown above.

  • Heat the coil reactor to the desired temperature.

  • Set the pump to the desired flow rate to control the residence time.

  • Pump the premixed reagent solution through the heated reactor.

  • Collect the product stream. The dihydropyridine may precipitate upon cooling.

  • If the corresponding pyridine is desired, the dihydropyridine can be oxidized in a subsequent step (either in-line or in a separate batch reaction).

  • Purify the product by filtration or other standard techniques.

Quantitative Data
EntryAldehydeβ-KetoesterNitrogen SourceSolventTemp. (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)
1BenzaldehydeEthyl acetoacetateNH4OAcEtOH1400.51085
24-ChlorobenzaldehydeEthyl acetoacetateNH4OAcEtOH1400.51088
32-FuraldehydeMethyl acetoacetateNH4OAcEtOH1400.51092

Guareschi-Thorpe Pyridone Synthesis in Continuous Flow

The Guareschi-Thorpe condensation is a reaction that yields substituted 2-pyridones from cyanoacetamides and 1,3-dicarbonyl compounds.[4] This reaction has been successfully translated to a continuous flow process, allowing for the rapid and efficient synthesis of these valuable heterocyclic building blocks.[5]

General Workflow

Solutions of the 1,3-dicarbonyl compound, the N-substituted cyanoacetamide, and a base catalyst are pumped and mixed before entering a reactor at room temperature.

Guareschi_Thorpe_Workflow reagent_a 1,3-Dicarbonyl Solution pump_a Pump A reagent_a->pump_a reagent_b N-Substituted Cyanoacetamide Solution pump_b Pump B reagent_b->pump_b catalyst Base Catalyst Solution pump_c Pump C catalyst->pump_c mixer T-Mixer pump_a->mixer pump_b->mixer pump_c->mixer reactor Coil Reactor (Room Temperature) mixer->reactor collector Product Collection reactor->collector

Guareschi-Thorpe Continuous Flow Setup
Experimental Protocol

Materials:

  • Syringe or peristaltic pumps (3)

  • T-mixer

  • PFA or PTFE tubing coil reactor (e.g., 5 mL volume)

  • Collection vessel

Reagent Preparation:

  • Solution A: Prepare a solution of the 1,3-dicarbonyl compound (e.g., acetylacetone) in a methanol/water mixture.

  • Solution B: Prepare a solution of the N-substituted cyanoacetamide (e.g., cyanoacetamide) in the same solvent mixture.

  • Solution C: Prepare a solution of the base catalyst (e.g., NaOH) in the same solvent mixture.

Procedure:

  • Construct the flow system as illustrated in the diagram.

  • Set the flow rates of the three pumps to achieve the desired stoichiometry and residence time.

  • Begin pumping the solutions simultaneously into the T-mixer.

  • The combined stream flows through the coil reactor at room temperature.

  • Collect the product stream. The product may precipitate and can be isolated by filtration.

  • After the collection is complete, flush the reactor with the solvent mixture.

Quantitative Data
Entry1,3-DicarbonylN-Substituted CyanoacetamideCatalystFlow Rate (DCR/CAA/Cat) (mL/min)Residence Time (min)Yield (%)
1AcetylacetoneCyanoacetamideNaOH0.3 / 0.3 / 0.35.660[5]
2Ethyl acetoacetateCyanoacetamideNaOH0.3 / 0.3 / 0.35.658[5]
3AcetylacetoneN-MethylcyanoacetamideNaOH0.2 / 0.2 / 0.28.362[5]

Conclusion

Continuous flow chemistry provides a robust and efficient platform for the synthesis of a diverse range of pyridine derivatives. The protocols outlined in this document for the Bohlmann-Rahtz, Hantzsch, and Guareschi-Thorpe syntheses demonstrate the advantages of flow technology, including reduced reaction times, improved yields, and enhanced process control. These methods are highly adaptable and can be scaled for the production of larger quantities of material, making them valuable tools for researchers in both academic and industrial settings.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-4-(difluoromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(difluoromethyl)pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following a route involving the chlorination of 4-(difluoromethyl)pyridin-2-ol.

Issue Possible Cause Suggested Solution
Low to No Conversion of 4-(difluoromethyl)pyridin-2-ol 1. Inactive Chlorinating Agent: The chlorinating agent (e.g., POCl₃, SOCl₂) may have degraded due to moisture. 2. Insufficient Reaction Temperature: The temperature may not be high enough to drive the reaction to completion. 3. Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Use a fresh, unopened bottle of the chlorinating agent or distill it before use. 2. Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or LC-MS. 3. Extend the reaction time, checking for completion at regular intervals.
Presence of Unreacted Starting Material in Product 1. Incomplete Reaction: As described above. 2. Inefficient Quenching: The quenching process may not have effectively stopped the reaction, leading to reversal or side reactions.1. See solutions for "Low to No Conversion". 2. Ensure the reaction mixture is cooled to 0°C or below before slowly quenching with ice-water or a saturated bicarbonate solution.
Formation of Dark, Tarry Byproducts 1. Excessive Reaction Temperature: Overheating can lead to decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting material or solvent can catalyze polymerization or degradation.1. Maintain the recommended reaction temperature and ensure even heating. 2. Use high-purity starting materials and anhydrous solvents. Consider purifying the 4-(difluoromethyl)pyridin-2-ol precursor if necessary.
Difficulties in Product Isolation/Purification 1. Emulsion during Extraction: The product may form a stable emulsion with the aqueous and organic layers. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is the chlorination of 4-(difluoromethyl)pyridin-2-ol. This precursor can be synthesized through a multi-step sequence starting from the reaction of ethyl vinyl ether and difluoroacetic anhydride.

Q2: Which chlorinating agent is most effective for converting 4-(difluoromethyl)pyridin-2-ol?

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalytic amount of DMF.

Q3: What are the typical reaction conditions for the chlorination step?

The reaction is typically carried out in excess phosphorus oxychloride, which can also serve as the solvent, at reflux temperature (around 110°C) for several hours. The progress of the reaction should be monitored by an appropriate analytical method like TLC or LC-MS.

Q4: What are the key safety precautions to take during this synthesis?

Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Q5: How can I confirm the identity and purity of the final product?

The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and mass spectrometry. The purity can be assessed by HPLC or GC analysis.

Experimental Protocols

Synthesis of 4-(difluoromethyl)pyridin-2-ol

This protocol is adapted from a scalable synthesis of a related intermediate and outlines the formation of the key precursor to this compound.

Step Procedure Reagents & Conditions Expected Yield
1 To a cooled (0–5 °C) solution of pyridine in dichloromethane, add ethyl vinyl ether, followed by a solution of difluoroacetic anhydride in dichloromethane.Pyridine (1.2 equiv), Ethyl vinyl ether (1.0 equiv), Difluoroacetic anhydride (1.0 equiv), DichloromethaneNot Isolated
2 The mixture is slowly warmed to 20 °C and stirred for 16 hours. The reaction mixture is then washed with water.20°C, 16 hoursNot Isolated
3 To the organic layer, add a solution of cyanamide in THF, followed by DBU. The mixture is stirred at 20 °C for 16 hours.Cyanamide (1.5 equiv), DBU (1.5 equiv), THFNot Isolated
4 The reaction mixture is washed with aqueous citric acid and the solvent is removed under reduced pressure.Aqueous citric acidNot Isolated
5 The residue is dissolved in a mixture of acetic acid and water and heated to 100 °C for 16 hours.Acetic acid, Water (1:1)~60-70% over 5 steps
6 The product is isolated by filtration after cooling and washing with water.--
Synthesis of this compound
Step Procedure Reagents & Conditions Expected Yield
1 To 4-(difluoromethyl)pyridin-2-ol, add phosphorus oxychloride.4-(difluoromethyl)pyridin-2-ol (1.0 equiv), Phosphorus oxychloride (5-10 equiv)-
2 Heat the mixture to reflux (approximately 110°C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.110°C, 4-6 hours>90%
3 After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.Crushed ice-
4 Neutralize the aqueous solution with a solid base (e.g., sodium carbonate or sodium bicarbonate) to a pH of 7-8.Sodium carbonate or Sodium bicarbonate-
5 Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).Dichloromethane or Ethyl acetate-
6 Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.Anhydrous sodium sulfate-
7 Purify the crude product by column chromatography on silica gel or by vacuum distillation.Silica gel, appropriate eluent (e.g., hexane/ethyl acetate mixture)~85-95%

Visualizations

experimental_workflow cluster_precursor 4-(difluoromethyl)pyridin-2-ol Synthesis cluster_final_product This compound Synthesis start Ethyl vinyl ether + Difluoroacetic anhydride step1 Reaction with Pyridine start->step1 step2 Cyclization with Cyanamide/DBU step1->step2 step3 Hydrolysis with Acetic Acid/Water step2->step3 precursor 4-(difluoromethyl)pyridin-2-ol step3->precursor chlorination Chlorination with POCl3 precursor->chlorination workup Aqueous Workup & Neutralization chlorination->workup extraction Extraction workup->extraction purification Purification extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide decision decision issue issue solution solution start Low Yield or Incomplete Reaction decision1 decision1 start->decision1 Check Reaction Monitoring Data (TLC/LC-MS) issue1 issue1 decision1->issue1 High amount of starting material issue2 issue2 decision1->issue2 Multiple unidentified spots decision2 decision2 issue1->decision2 Possible Causes decision3 decision3 issue2->decision3 Possible Causes solution1a Use fresh/distilled chlorinating agent. decision2->solution1a Inactive Reagents? solution1b Increase temperature incrementally. decision2->solution1b Sub-optimal Temperature? solution1c Extend reaction time. decision2->solution1c Insufficient Time? solution2a Ensure proper temperature control. decision3->solution2a Reaction too hot? solution2b Purify precursor before chlorination. decision3->solution2b Impure starting material?

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: 2-Chloro-4-(difluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields for 2-Chloro-4-(difluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are widely used for the synthesis of complex pyridine derivatives.

Q2: How does the difluoromethyl group at the C4 position affect the reactivity of the pyridine ring?

A2: The difluoromethyl (CF₂H) group is strongly electron-withdrawing. This electronic effect can influence the reactivity of the pyridine ring in several ways:

  • Increased Electrophilicity: The electron-withdrawing nature of the CF₂H group makes the pyridine ring more electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions at other positions if a suitable leaving group is present.

  • Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the pyridine ring can impact the oxidative addition step in palladium-catalyzed cross-coupling reactions. It may require more electron-rich and bulky phosphine ligands to facilitate this step.

  • Basicity of the Pyridine Nitrogen: The CF₂H group reduces the basicity of the pyridine nitrogen. This can be advantageous as it lessens the potential for catalyst inhibition through coordination of the pyridine nitrogen to the palladium center, a common issue in reactions with 2-halopyridines.

Q3: What are the main challenges in achieving high yields in reactions with this compound?

A3: The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.

  • Side Reactions: Common side reactions such as hydrodehalogenation (replacement of the chloro group with a hydrogen) and homocoupling of the coupling partner (e.g., boronic acid) can reduce the yield of the desired product.

  • Substrate Purity: The purity of this compound and the coupling partners is crucial. Impurities can interfere with the catalytic cycle.

  • Reaction Conditions: Non-optimal reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, can significantly impact the reaction yield.

Q4: Can the difluoromethyl group undergo hydrolysis under typical reaction conditions?

A4: The difluoromethyl group is generally stable under most palladium-catalyzed cross-coupling conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis can be a concern, although it is less common than for a trifluoromethyl group. It is advisable to screen reaction conditions to find a balance between reactivity and stability.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Inhibition - Use a pre-catalyst or an air-stable palladium source. - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands) to shield the palladium center and promote reductive elimination. - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Poor Ligand Choice - For Suzuki-Miyaura couplings, consider ligands like SPhos, XPhos, or RuPhos. - For Buchwald-Hartwig aminations, ligands such as Xantphos or Josiphos are often effective.
Inappropriate Base - The base is crucial for the catalytic cycle. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.
Solvent Effects - The choice of solvent can significantly impact solubility and reaction rates. - Screen aprotic polar solvents like dioxane, THF, or toluene. Sometimes, the addition of a co-solvent like water can be beneficial in Suzuki couplings.
Low Reaction Temperature - While higher temperatures can lead to side reactions, some reactions require sufficient thermal energy to proceed. - Incrementally increase the reaction temperature (e.g., in 10 °C intervals from 80 °C to 110 °C).
Degradation of Reagents - Ensure the purity of this compound and the coupling partner. - Use freshly distilled/purified solvents and high-purity reagents.
Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Hydrodehalogenation - Presence of a hydrogen source. - Catalyst system promoting reduction over coupling.- Use anhydrous solvents and reagents. - Optimize the ligand and base to favor the cross-coupling pathway.
Homocoupling of Boronic Acid (Suzuki) - Presence of oxygen in the reaction mixture. - Sub-optimal catalyst/ligand combination.- Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). - Screen different palladium catalysts and ligands.
Protodeborylation of Boronic Acid (Suzuki) - Presence of protic sources. - Prolonged reaction times at high temperatures.- Use anhydrous conditions. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable. - Optimize the reaction time and temperature.

Data Presentation

The following tables provide representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound. Please note that optimal conditions may vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001285-95
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Toluene1101680-90
Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (4:1)902460-75

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene100890-98
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1101285-95
PEPPSI-IPr (3)-Cs₂CO₃ (2)t-BuOH801875-85

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a nitrogen-filled glovebox, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add this compound, the amine, and NaOtBu to the flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Yield start Low/No Yield catalyst Catalyst Issues start->catalyst conditions Suboptimal Conditions start->conditions reagents Reagent Problems start->reagents catalyst_sol Use pre-catalyst Increase loading Use bulky, e⁻-rich ligands catalyst->catalyst_sol Solutions conditions_sol Screen bases (K₃PO₄, Cs₂CO₃) Screen solvents (Dioxane, Toluene) Increase temperature conditions->conditions_sol Solutions reagents_sol Check purity of starting materials Use anhydrous/degassed solvents reagents->reagents_sol Solutions

Caption: Troubleshooting workflow for low or no product yield.

Suzuki_Workflow prep 1. Reagent Preparation (2-Cl-4-CF₂H-Py, Boronic Acid, Pd Catalyst, Ligand, Base) setup 2. Reaction Setup (Flame-dried flask, inert atmosphere) prep->setup addition 3. Solvent Addition (Anhydrous/degassed solvent) setup->addition reaction 4. Reaction (Heating and stirring) addition->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Quenching, extraction) monitoring->workup Complete purification 7. Purification (Column chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pdII Ar-Pd(II)-Cl(L₂) oxidative_add->pdII amine_coord Amine Coordination pdII->amine_coord + H₂NR pd_amine [Ar-Pd(II)(H₂NR)(L₂)]⁺Cl⁻ amine_coord->pd_amine deprotonation Deprotonation (Base) pd_amine->deprotonation pd_amido Ar-Pd(II)-NHR(L₂) deprotonation->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Regeneration product Ar-NHR reductive_elim->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Technical Support Center: Synthesis of 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(difluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the chlorination of a 4-(difluoromethyl)pyridin-2-ol intermediate. This precursor can be synthesized through various routes, often starting from simpler pyridine derivatives. The chlorination step typically employs reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Q2: What are the most common impurities I should expect in the synthesis of this compound?

During the synthesis, several impurities can arise from incomplete reactions, side reactions, or degradation of the product. The most common impurities include:

  • Unreacted Starting Material: Residual 4-(difluoromethyl)pyridin-2-ol.

  • Over-chlorinated Byproducts: Dichloro-4-(difluoromethyl)pyridine isomers may form if the reaction conditions are too harsh or the reaction time is extended.

  • Solvent-related Impurities: Residual solvents used in the reaction and work-up, such as toluene or N,N-Dimethylformamide (DMF).

  • Hydrolysis Product: If moisture is present during work-up or storage, the product can hydrolyze back to 4-(difluoromethyl)pyridin-2-ol.

Q3: How can I minimize the formation of these impurities?

To minimize impurity formation, consider the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the chlorinating agent to prevent over-chlorination.

  • Ensure Dry Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the product and intermediates.

  • Thorough Purification: Employ effective purification techniques such as distillation or column chromatography to remove unreacted starting materials and byproducts.

  • Proper Work-up: Neutralize the reaction mixture carefully and perform aqueous washes to remove inorganic salts and residual acids.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. It provides information on the retention time and mass-to-charge ratio of each component.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural information about the main product and any significant impurities present. ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC. 2. Ensure the work-up procedure is performed at a low temperature and quickly. Avoid prolonged exposure to acidic or basic conditions. 3. Optimize the reaction temperature. A temperature that is too low may lead to an incomplete reaction, while one that is too high can cause degradation.
Presence of Unreacted 4-(difluoromethyl)pyridin-2-ol 1. Insufficient amount of chlorinating agent. 2. Short reaction time.1. Increase the molar equivalent of the chlorinating agent (e.g., POCl₃ or SOCl₂). 2. Extend the reaction time and monitor for the disappearance of the starting material.
Formation of Dichloro-4-(difluoromethyl)pyridine 1. Excess chlorinating agent. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Reduce the reaction temperature and/or time.
Product is unstable and decomposes upon storage 1. Presence of residual acid or moisture.1. Ensure the product is thoroughly washed to remove any acidic residues. Dry the product completely under vacuum. Store under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Summary of Common Impurities

Impurity Chemical Structure Typical Analytical Signal (GC-MS) Potential Source
4-(difluoromethyl)pyridin-2-ol4-(CHF₂)-2-OH-PyridineLower retention time than the product. Molecular ion peak corresponding to its mass.Unreacted starting material
Dichloro-4-(difluoromethyl)pyridine2,X-Cl₂-4-(CHF₂)-PyridineHigher retention time than the product. Molecular ion peak corresponding to its mass.Over-chlorination
N,N-Dimethylformamide (DMF)(CH₃)₂NCHOCharacteristic retention time and fragmentation pattern.Reaction solvent
TolueneC₆H₅CH₃Characteristic retention time and fragmentation pattern.Reaction or extraction solvent

Experimental Protocols

Synthesis of this compound

This protocol is a representative example based on the synthesis of analogous compounds. Optimization may be required.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(difluoromethyl)pyridin-2-ol (1 equivalent).

  • Addition of Reagents: Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the flask at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_impurities Potential Impurities Start 4-(difluoromethyl)pyridin-2-ol Chlorination Chlorination (POCl₃ or SOCl₂) Start->Chlorination Crude_Product Crude 2-Chloro-4- (difluoromethyl)pyridine Chlorination->Crude_Product Unreacted_SM Unreacted Starting Material Chlorination->Unreacted_SM Incomplete Reaction Over_Chlorinated Over-chlorinated Byproducts Chlorination->Over_Chlorinated Side Reaction Purification Purification (Distillation/Chromatography) Crude_Product->Purification Solvent Residual Solvents Crude_Product->Solvent Carryover Pure_Product Pure 2-Chloro-4- (difluoromethyl)pyridine Purification->Pure_Product Analysis Analysis (GC-MS, HPLC, NMR) Pure_Product->Analysis Hydrolysis Hydrolysis Product Pure_Product->Hydrolysis Instability Impurities Impurity Profile Analysis->Impurities

Caption: Synthetic workflow for this compound, including purification, analysis, and potential impurity formation pathways.

Impurity_Relationships cluster_impurities Common Impurities Main_Reaction 4-(difluoromethyl)pyridin-2-ol + Chlorinating Agent -> this compound Starting_Material Unreacted 4-(difluoromethyl)pyridin-2-ol Main_Reaction->Starting_Material Incomplete Reaction Over_Chlorination Dichloro-4-(difluoromethyl)pyridine Main_Reaction->Over_Chlorination Excess Reagent / Harsh Conditions Hydrolysis_Product Hydrolysis back to 4-(difluoromethyl)pyridin-2-ol Main_Reaction->Hydrolysis_Product Presence of Water Solvent_Residue Residual Solvents Main_Reaction->Solvent_Residue Inefficient Removal

Caption: Logical relationships between the main reaction and the formation of common impurities in the synthesis of this compound.

Technical Support Center: 2-Chloro-4-(difluoromethyl)pyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-(difluoromethyl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For bulk quantities, vacuum distillation is often employed, while column chromatography is suitable for achieving very high purity on a smaller scale.

Q2: What is the boiling point of this compound?

A2: The reported boiling point of this compound is approximately 202.6 ± 35.0 °C at 760 mmHg.[1][2] For comparison, the related compound, 2-chloro-4-(trifluoromethyl)pyridine, has a reported boiling point of 146-147 °C at atmospheric pressure and has been distilled at 78-80 °C under a vacuum of 75 mmHg.[3][4]

Q3: What are the potential impurities I might encounter?

A3: While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, common impurities in the synthesis of similar halogenated pyridines can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-chlorinated or under-chlorinated species: Pyridine rings with additional or fewer chlorine substituents.

  • Isomers: Positional isomers of the chloro or difluoromethyl groups.

  • Solvent residues: Residual solvents from the reaction or workup, such as DMF or dichloromethane.[3][5]

  • Byproducts from the chlorination reaction: For example, if using reagents like phosphorus pentachloride or thionyl chloride, byproducts from these reagents may be present.[3][5]

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Product is not distilling at the expected temperature. 1. Vacuum level is not low enough. 2. Thermometer is placed incorrectly. 3. Presence of high-boiling impurities.1. Check the vacuum pump and all connections for leaks. Ensure you are reaching the target pressure. 2. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. 3. Consider a preliminary purification step like a solvent wash or filtration to remove non-volatile impurities.
Bumping or unstable boiling. 1. Lack of boiling chips or inadequate stirring. 2. Heating rate is too high.1. Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. 2. Reduce the heating mantle temperature to achieve a slow, steady distillation rate (typically 1-2 drops per second).
Product purity is low after distillation. 1. Inefficient fractionation. 2. Co-distillation with impurities of similar boiling points.1. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to improve separation. 2. Collect multiple small fractions and analyze their purity (e.g., by GC-MS or NMR) to isolate the purest fractions. Consider re-distilling the enriched fractions.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. 1. Inappropriate solvent system (mobile phase). 2. Incorrect stationary phase. 3. Overloading the column.1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to determine the optimal mobile phase for separation. 2. Silica gel is a common choice, but for certain impurities, other stationary phases like alumina might be more effective. 3. Use an appropriate amount of crude product for the column size (typically 1-5% of the silica gel weight).
Product is eluting too quickly or too slowly. 1. Mobile phase is too polar or not polar enough.1. If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Streaking or tailing of spots on TLC and column. 1. Compound is acidic or basic. 2. Sample is not fully dissolved or is precipitating on the column.1. Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape. 2. Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a stronger, compatible solvent before loading it onto the column.

Data Summary

Physical Properties
Compound Boiling Point (°C) Pressure (mmHg) Reference
This compound202.6 ± 35.0760[1]
2-Chloro-4-(trifluoromethyl)pyridine146 - 147760[4]
2-Chloro-4-(trifluoromethyl)pyridine78 - 8075[3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation (General Method)

This protocol is a general guideline based on methods used for similar compounds.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum, ensuring the system is stable.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun. When the temperature stabilizes near the expected boiling point of the product at the given pressure, collect the main fraction in a clean receiving flask.

  • Completion: Once the main fraction has been collected and the temperature begins to drop or rise significantly, stop the distillation.

  • Analysis: Analyze the purity of the collected fraction(s) using appropriate analytical techniques (e.g., GC, NMR).

Protocol 2: Purification by Flash Column Chromatography (General Method)
  • Stationary Phase Preparation: Prepare a silica gel slurry in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis). Pack a column with the slurry.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product.

Visualizations

PurificationWorkflow crude Crude this compound distillation Vacuum Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Closely related impurities analysis1 Purity Analysis (GC, NMR) distillation->analysis1 analysis2 Purity Analysis (GC, NMR) chromatography->analysis2 pure_product Pure Product analysis1->pure_product analysis2->pure_product TroubleshootingLogic start Low Purity after Purification check_method Which method was used? start->check_method distillation_issues Distillation Issues check_method->distillation_issues Distillation chromatography_issues Chromatography Issues check_method->chromatography_issues Chromatography dist_q1 Similar Boiling Points? distillation_issues->dist_q1 chrom_q1 Poor Separation? chromatography_issues->chrom_q1 dist_a1 Use Fractionating Column Collect smaller fractions dist_q1->dist_a1 Yes dist_q2 Unstable Boiling? dist_q1->dist_q2 No dist_a2 Check Stirring/Boiling Chips Reduce Heating Rate dist_q2->dist_a2 Yes chrom_a1 Optimize Mobile Phase via TLC Check for Column Overloading chrom_q1->chrom_a1 Yes chrom_q2 Streaking/Tailing? chrom_q1->chrom_q2 No chrom_a2 Add Modifier to Mobile Phase Ensure Complete Sample Dissolution chrom_q2->chrom_a2 Yes

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloro Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of low-reactivity chloro pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloro pyridine. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with chloro pyridines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][3] Systematically evaluating each reaction component is key to identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1][3]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][4] Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands (Buchwald ligands), such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides.[1][2][3] N-heterocyclic carbene (NHC) ligands can also be very effective.[2][3]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[2][5] Its strength, solubility, and steric properties are important factors.

    • Recommendation: A strong base is often necessary. Screen inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][5] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[2][5]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: Anhydrous, degassed polar aprotic solvents are generally preferred. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[5][6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[1][5]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1][2]

TroubleshootingWorkflow start Low or No Yield check_catalyst Is the catalyst system active enough for a C-Cl bond? start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions No solution_catalyst Switch to a more active catalyst system: - Pd source: Pd(OAc)₂, Pd₂(dba)₃ - Ligand: SPhos, XPhos, RuPhos, or NHC check_catalyst->solution_catalyst Yes check_side_reactions Are side reactions (protodeboronation, homocoupling) occurring? check_conditions->check_side_reactions No solution_conditions Screen different bases (K₃PO₄, Cs₂CO₃). Use anhydrous, degassed solvents (Dioxane, Toluene). Increase temperature (80-120 °C). check_conditions->solution_conditions Yes solution_side_reactions Use anhydrous conditions. Use boronic esters (pinacol). Ensure thorough degassing. check_side_reactions->solution_side_reactions Yes success High Yield Achieved check_side_reactions->success No solution_catalyst->check_conditions solution_conditions->check_side_reactions solution_side_reactions->success

A workflow diagram for troubleshooting low yields.
Q2: My reaction is producing significant side products like homocoupling and protodeboronation. How can I minimize these?

A2: The formation of side products is a common issue that consumes starting materials and reduces the yield of the desired product. The two most prevalent side reactions are protodeboronation and homocoupling.[2]

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1][5] Pyridylboronic acids are known to be particularly susceptible to this side reaction.[5]

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids can also enhance stability and prevent this side reaction.[1][2][3]

  • Homocoupling (Ar-B(OH)₂ + (HO)₂B-Ar → Ar-Ar): This is the self-coupling of the boronic acid. This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][2]

    • Recommendation: Ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere.[1] Optimizing the catalyst loading (sometimes a lower concentration is better) and reaction time can also minimize homocoupling.[1]

  • Dehalogenation (Ar-Cl → Ar-H): The starting chloro pyridine is reduced, replacing the chlorine with hydrogen.

    • Recommendation: This can occur after oxidative addition.[3] The choice of ligand and solvent can influence this pathway. Ensure the reaction is performed under a strict inert atmosphere as hydride sources in the reaction mixture can promote dehalogenation.[4]

Q3: The Suzuki coupling works for some of my chloro pyridine derivatives but fails for others. What causes this substrate-dependent reactivity?

A3: The electronic and steric properties of your specific chloro pyridine derivative significantly influence its reactivity.[1]

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups (EWGs) activate it.[1][7]

    • Recommendation: For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1]

  • Steric Hindrance: Substituents near the chlorine atom (ortho position) can sterically hinder the approach of the palladium catalyst to the C-Cl bond, slowing down or preventing oxidative addition.

    • Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred, in some cases, a less bulky ligand might be beneficial to reduce steric clash.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring, especially in 2-chloropyridines, can coordinate to the palladium center and act as a catalyst poison, inhibiting its activity.[2][5][8]

    • Recommendation: Using bulky, electron-rich phosphine ligands can overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[1][2] The choice of palladium precatalyst can also play a crucial role.

CatalyticCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) Pd0->OxAdd Transmetal Transmetalation (Ar'B(OR)₂ + Base → Ar'B(OR)₃⁻ Ar-Pd(II)-X + Ar'B(OR)₃⁻ → Ar-Pd(II)-Ar') OxAdd->Transmetal RedElim Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArCl Chloro Pyridine (Ar-Cl) ArCl->OxAdd Often the rate-limiting step for chloro pyridines ArB Boronic Acid/Ester (Ar'-B(OR)₂) ArB->Transmetal Base Base Base->Transmetal

The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Data Presentation: Catalyst, Base, and Solvent Screening

The tables below summarize effective catalytic systems and general reaction conditions compiled from various sources for the Suzuki coupling of chloro pyridines.

Table 1: Comparison of Effective Catalyst Systems

Pd Source / LigandBaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-110High[3][5]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate[9]
Pd(PPh₃)₄K₂CO₃ / K₃PO₄Dioxane or Toluene85-100Variable, often lower for chlorides[5][6][7]
Pd(dppf)Cl₂Cs₂CO₃DMF100Good[6]
Pd(PEPPSI)(IPr)K₃PO₄1,4-Dioxane60-100Good to Excellent[10]

Table 2: General Screening Conditions for Bases and Solvents

BaseEquivalentsSolvent SystemRatio (v/v)Temperature (°C)
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110
Cs₂CO₃2 - 3Toluene or DioxaneAnhydrous90 - 120
K₂CO₃2 - 3DMF / H₂O5:1100 - 120
KF2 - 3THFAnhydrous50 - 70
LiOᵗBu2.5Dioxane / H₂O4:1100
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloro Pyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chloro pyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[2]

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the chloro pyridine, the boronic acid/ester, the base, the palladium source, and the ligand.[2][6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent via syringe. A positive pressure of inert gas should be maintained.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2] The crude product can then be purified by column chromatography on silica gel.[6]

ComponentSelection start Designing the Reaction catalyst Catalyst & Ligand Selection start->catalyst boronic Boronic Reagent Choice start->boronic base Base Selection start->base catalyst_sol For unreactive C-Cl bonds, use bulky, electron-rich ligands (SPhos, XPhos) or NHC Ligands (IPr). catalyst->catalyst_sol boronic_sol If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. boronic->boronic_sol base_sol Start with K₃PO₄ or Cs₂CO₃. Screen others if necessary. Use weaker base if protodeboronation is an issue. base->base_sol end Optimized Reaction Conditions catalyst_sol->end boronic_sol->end base_sol->end

Decision tree for selecting key reaction components.

References

Preventing side reactions in the synthesis of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing trifluoromethylpyridines?

A1: There are three main strategies for synthesizing trifluoromethylpyridines:

  • Chlorine/Fluorine Exchange: This method involves the substitution of chlorine atoms on a trichloromethyl group with fluorine atoms.[1][2]

  • Cyclocondensation: This approach constructs the pyridine ring from acyclic precursors already containing a trifluoromethyl group.[1][2]

  • Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.[1]

Q2: I am observing multiple chlorinated byproducts in my chlorine/fluorine exchange reaction. How can I minimize them?

A2: The formation of multi-chlorinated byproducts is a common issue in this method. The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[1][3] Lowering the chlorine concentration and optimizing the temperature can help favor the desired product.

Q3: My direct trifluoromethylation reaction is resulting in a mixture of isomers. How can I improve the regioselectivity?

A3: Poor regioselectivity is a known challenge in direct trifluoromethylation, often yielding a mixture of 2-, 3-, and 4-trifluoromethylated products. To enhance regioselectivity, consider using an N-methylpyridine quaternary ammonium activation strategy. This approach can provide good yields and excellent regioselectivity.

Q4: What are common side reactions when using ethyl 4,4,4-trifluoro-3-oxobutanoate in cyclocondensation reactions?

A4: When reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a base like triethylamine, the formation of 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives can occur as side products. The ratio of these byproducts is dependent on the specific substrates and reaction solvents used.

Troubleshooting Guides

Method 1: Chlorine/Fluorine Exchange

This method is widely used for large-scale production but can be prone to several side reactions.

Problem 1: Incomplete Fluorination

  • Symptom: Presence of significant amounts of chlorodifluoromethyl- or dichlorofluoromethyl-pyridine intermediates in the final product.

  • Cause: Insufficient fluorinating agent, low reaction temperature, or inadequate reaction time.

  • Troubleshooting:

    • Increase Fluorinating Agent: Ensure at least a stoichiometric amount of the fluorinating agent (e.g., HF) is used. An excess is often required to drive the reaction to completion.

    • Optimize Temperature: For liquid-phase fluorination with HF, temperatures are typically in the range of 150°C to 250°C. Temperatures below 150°C can lead to slow and incomplete reactions.

    • Extend Reaction Time: Monitor the reaction progress and ensure it is allowed to proceed until the starting material and intermediates are consumed.

Problem 2: Over-fluorination and Ring Fluorination

  • Symptom: Formation of 2-fluoro-5-(trifluoromethyl)pyridine or other ring-fluorinated byproducts.

  • Cause: High reaction temperatures and/or prolonged reaction times can lead to the substitution of chlorine atoms on the pyridine ring with fluorine.

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. Temperatures exceeding 200°C in certain processes can increase the likelihood of ring fluorination.

    • Reaction Time: Minimize the reaction time once the desired conversion of the trichloromethyl group is achieved.

    • Catalyst Choice: The choice of catalyst can influence the reaction pathway. Ensure the appropriate catalyst and concentration are used for the specific transformation.

Problem 3: Formation of Multi-Chlorinated Byproducts

  • Symptom: Presence of pyridine rings with additional chlorine substituents.

  • Cause: This is often a result of the initial chlorination step to form the trichloromethylpyridine precursor. The conditions of this chlorination determine the extent of ring chlorination.

  • Troubleshooting:

    • Control Chlorination Conditions: During the synthesis of the trichloromethylpyridine starting material, carefully control the molar ratio of chlorine gas and the reaction temperature to minimize the formation of multi-chlorinated species.[1][3]

    • Purification of Starting Material: If possible, purify the trichloromethylpyridine intermediate before the fluorination step to remove multi-chlorinated impurities.

ParameterEffect on Side ReactionsRecommended Range
Temperature Lower temperatures can lead to incomplete fluorination. Higher temperatures can cause over-fluorination and decomposition.150°C - 250°C
Molar Ratio of Chlorine (in pre-cursor synthesis) Higher ratios increase the formation of multi-chlorinated byproducts.Optimize based on desired product
Reaction Time Insufficient time leads to incomplete reaction. Excessive time can promote side reactions.Monitor reaction progress
Method 2: Direct Trifluoromethylation

Directly introducing a CF3 group onto the pyridine ring is an attractive approach, but regioselectivity is a major hurdle.

Problem: Poor Regioselectivity

  • Symptom: Formation of a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers.

  • Cause: The high reactivity of the trifluoromethyl radical leads to a lack of selectivity in its attack on the pyridine ring.

  • Troubleshooting:

    • N-Methylpyridinium Salt Strategy: Convert the pyridine into an N-methylpyridinium iodide salt before the trifluoromethylation reaction. This directs the trifluoromethylation to specific positions, significantly improving regioselectivity.

    • Catalyst and Reagent Selection: The choice of trifluoromethylating agent and catalyst is crucial. For the N-methylpyridinium salt strategy, using trifluoroacetic acid in the presence of silver carbonate has been shown to be effective.

Method 3: Cyclocondensation Reactions

Building the trifluoromethylpyridine from acyclic precursors offers good control over the final product structure, but side reactions can still occur.

Problem: Formation of Unexpected Heterocycles

  • Symptom: Isolation of products other than the desired trifluoromethylpyridine, such as pyran or piperidine derivatives.

  • Cause: The trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are highly reactive and can undergo alternative cyclization pathways depending on the reaction conditions and the other reactants.

  • Troubleshooting:

    • Solvent and Base Selection: The choice of solvent and base can significantly influence the reaction pathway. For example, in the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, the solvent choice can alter the ratio of pyran to piperidine byproducts.

    • Temperature Control: Carefully control the reaction temperature to favor the desired cyclization pathway.

    • Purification of Intermediates: If the reaction is a multi-step process, isolating and purifying key intermediates can prevent them from participating in undesired side reactions.

Experimental Protocols

Regioselective Direct C-H Trifluoromethylation of Pyridine

This protocol is based on an N-methylpyridine quaternary ammonium activation strategy.

Materials:

  • N-methylpyridinium iodide salt

  • Trifluoroacetic acid (TFA)

  • Silver carbonate (Ag2CO3)

  • N,N-dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the N-methylpyridinium iodide salt (1.0 equiv), silver carbonate (2.0 equiv), and N,N-dimethylformamide.

  • Add trifluoroacetic acid (3.0 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Perform an appropriate work-up procedure, which may include filtration to remove solids, extraction with an organic solvent, and washing with water or brine.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine isomer.

SubstrateProductYield (%)
N-methyl-2-phenylpyridinium iodide2-phenyl-6-(trifluoromethyl)pyridine85
N-methyl-3-phenylpyridinium iodide3-phenyl-5-(trifluoromethyl)pyridine78
N-methyl-4-phenylpyridinium iodide4-phenyl-2-(trifluoromethyl)pyridine92

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizing Reaction Workflows

Below are diagrams illustrating the logical flow of troubleshooting and experimental procedures.

troubleshooting_workflow cluster_actions Corrective Actions start Reaction Outcome low_yield Low Yield / Incomplete Reaction start->low_yield side_products Side Products Observed start->side_products no_product No Product Formation start->no_product success Successful Reaction start->success action1 action1 low_yield->action1 Check Reagent Purity & Stoichiometry action2 action2 low_yield->action2 Increase Temperature/Time action3 action3 low_yield->action3 Change Catalyst/Solvent action4 action4 side_products->action4 Optimize Temperature/Pressure action5 action5 side_products->action5 Adjust Reagent Ratios action6 action6 side_products->action6 Purify Intermediates action7 action7 no_product->action7 Verify Reagent Viability action8 action8 no_product->action8 Re-evaluate Reaction Mechanism direct_trifluoromethylation_workflow start Start: Pyridine Derivative step1 N-methylation (e.g., with MeI) start->step1 step2 Formation of N-methylpyridinium iodide step1->step2 step3 Trifluoromethylation Reaction (TFA, Ag2CO3, DMF) step2->step3 step4 Work-up and Purification step3->step4 end End: Regioselective Trifluoromethylpyridine step4->end

References

Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(trifluoromethyl)pyridine. This key building block is instrumental in the development of novel pharmaceuticals and agrochemicals due to the unique properties imparted by its trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-4-(trifluoromethyl)pyridine, offering potential causes and suggested solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. - Poor quality of starting materials.- Increase reaction time or temperature within the recommended range.[3] - Ensure the autoclave is properly sealed to maintain pressure.[3] - Use a fresh catalyst and ensure proper handling. For palladium-catalyzed reactions, consider using more robust ligands.[3] - Verify the purity of starting materials using appropriate analytical techniques.[3]
Incomplete Reaction - Insufficient reaction time or temperature. - Inadequate mixing.- Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary.[1] - Ensure efficient stirring, especially in heterogeneous mixtures.
Difficulty in Product Isolation and Purification - Product is soluble in the reaction mixture. - Formation of emulsions during workup. - Co-crystallization with impurities.- After the reaction, cool the mixture to induce crystallization and filter the product.[3] - Use appropriate extraction and washing steps. For instance, after extraction with an organic solvent, wash with brine to break emulsions.[3] - Recrystallize the crude product from a suitable solvent system to improve purity.[1][3]
Side Reactions in Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) - Homo-coupling: Formation of biaryl products from the coupling of two aryl halide molecules. - Protodeboronation (in Suzuki reactions): The boronic acid reagent is replaced by a hydrogen atom.- Often caused by catalyst decomposition or the presence of oxygen. Ensure anhydrous and degassed solvents and reagents are used.[4] - Minimize by using anhydrous conditions and carefully selecting the base.[4]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G Troubleshooting Workflow for Synthesis start Low Yield or Incomplete Reaction check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_reagents Assess Reagent/Catalyst Activity start->check_reagents optimize Systematically Optimize Conditions check_purity->optimize Impure check_conditions->optimize Suboptimal check_reagents->optimize Inactive success Pure Product Obtained optimize->success purification_issue Purification Difficulties recrystallize Recrystallization from Suitable Solvent purification_issue->recrystallize chromatography Column Chromatography purification_issue->chromatography workup Optimize Workup (e.g., anti-emulsion wash) purification_issue->workup recrystallize->success chromatography->success workup->success

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Amino-4-(trifluoromethyl)pyridine?

A1: There are several established routes, with the choice depending on factors like available starting materials, scale, and equipment.[1] The three prominent routes are:

  • From 2,6-dichloro-4-(trifluoromethyl)pyridine: A two-step process involving selective amination followed by a dehalogenation step, typically using a palladium catalyst.[1][3]

  • From 2-chloro-4-(trifluoromethyl)pyridine: A direct, one-step amination that requires high temperature and pressure in an autoclave.[1]

  • From 2-fluoro-4-(trifluoromethyl)pyridine: A potentially milder, transition-metal-free amination using a source of ammonia like acetamidine hydrochloride.[1]

Q2: My subsequent reaction with 2-Amino-4-(trifluoromethyl)pyridine (e.g., amide coupling) is not working. Why?

A2: The primary reason is often the reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring and the exocyclic amino group, making it a weaker nucleophile.[4]

Q3: How can I overcome the low reactivity of the amino group in 2-Amino-4-(trifluoromethyl)pyridine for amide coupling reactions?

A3: To overcome the low nucleophilicity, consider the following strategies:[4]

  • Use a stronger coupling reagent: Reagents like HATU or PyBOP are more effective for deactivated amines than standard ones like HBTU/HOBt.[4]

  • Activate the carboxylic acid: Convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Increase the reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can help drive it to completion, but monitor for potential decomposition.[4]

  • Use a stronger, non-nucleophilic base: If a base is required, switch from triethylamine to a stronger, non-nucleophilic base like DBU.[4]

Q4: What are the key challenges in the synthesis of 2-Amino-4-(trifluoromethyl)pyridine?

A4: Key challenges include achieving high purity, preventing side reactions, and ensuring complete conversion of starting materials.[3] The reaction conditions, such as temperature, pressure, and the choice of catalyst, must be carefully controlled to achieve optimal results.[3]

Q5: Can palladium-catalyzed cross-coupling reactions be used for this synthesis?

A5: Yes, the Buchwald-Hartwig amination is a powerful method for forming the C-N bond in this synthesis.[3] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine and can be an effective strategy for optimizing the reaction under milder conditions.[3]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for the different synthesis routes to 2-Amino-4-(trifluoromethyl)pyridine, allowing for a direct comparison.[1]

ParameterRoute 1: From 2,6-dichloro-4-(trifluoromethyl)pyridineRoute 2: From 2-chloro-4-(trifluoromethyl)pyridineRoute 3: From 2-fluoro-4-(trifluoromethyl)pyridine
Starting Material 2,6-dichloro-4-(trifluoromethyl)pyridine2-chloro-4-(trifluoromethyl)pyridine2-fluoro-4-(trifluoromethyl)pyridine
Key Reagents Ammonia, THF, 5% Pd/C, H₂28% Aqueous AmmoniaAcetamidine hydrochloride, NaOH, DMSO, H₂O
Reaction Steps 211
Reaction Time ~9 hours10 hoursNot specified (typically a few hours)
Yield 71.9%~70.8%High (reported for analogues)
Purity High (recrystallized)High (recrystallized)High (reported for analogues)

Experimental Protocols

Route 2: Synthesis from 2-chloro-4-(trifluoromethyl)pyridine

This method describes a direct amination in a high-pressure environment.[1]

  • Charging the Autoclave: In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[1][3]

  • Reaction: Heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.[1][3]

  • Isolation: After the reaction, allow the system to cool to room temperature. The resulting crystals are washed with water and dried to yield 2-Amino-4-(trifluoromethyl)pyridine.[1]

General Procedure for Amide Coupling using HATU

This protocol is a representative method for coupling 2-Amino-4-(trifluoromethyl)pyridine with a carboxylic acid.[4]

  • Acid Preparation: In a reaction vessel, dissolve the carboxylic acid (1.1 equivalents) in an anhydrous solvent such as DMF or CH₂Cl₂ under an inert atmosphere.

  • Activation: Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[4]

  • Addition of Amine: Dissolve 2-Amino-4-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the activated acid mixture.[4]

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.[4]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.[4]

Synthetic Routes Overview

The diagram below outlines the three main synthetic pathways discussed.

G Synthetic Routes to 2-Amino-4-(trifluoromethyl)pyridine cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 start1 2,6-dichloro-4- (trifluoromethyl)pyridine inter1 2-amino-6-chloro-4- (trifluoromethyl)pyridine start1->inter1 NH3, THF end 2-Amino-4- (trifluoromethyl)pyridine inter1->end H2, Pd/C start2 2-chloro-4- (trifluoromethyl)pyridine start2->end aq. NH3, 180°C start3 2-fluoro-4- (trifluoromethyl)pyridine start3->end Acetamidine HCl, NaOH, DMSO

Caption: Overview of the primary synthetic pathways.

References

Technical Support Center: Selective C-H Trifluoromethoxylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of selective C-H trifluoromethoxylation of pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the selective C-H trifluoromethoxylation of pyridines a significant challenge?

The selective C-H trifluoromethoxylation of pyridines is inherently difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.[1][2][3] Achieving regioselectivity is a primary obstacle, as pyridines have multiple C-H bonds that can potentially be functionalized.[1][4] Many methods require harsh reaction conditions, pre-functionalization of the substrate, or the use of directing groups, which can limit their scope and applicability.[5][6]

Q2: What are the common strategies to achieve selective C-H trifluoromethoxylation of pyridines?

Several strategies have been developed to address this challenge:

  • Silver-Mediated Trifluoromethoxylation: This method often employs a silver salt (e.g., AgF₂) in combination with a trifluoromethoxide source and an oxidant. It has shown success in achieving ortho-selectivity.[2][3][7]

  • Nucleophilic Activation: This approach involves the activation of the pyridine ring through methods like hydrosilylation to form nucleophilic intermediates (e.g., N-silyl enamines) that can then react with an electrophilic trifluoromethylating or trifluoromethoxylating agent.[4][8]

  • Radical-Based Methods: These methods utilize a trifluoromethyl radical source, which can react with the pyridine ring. The regioselectivity can sometimes be influenced by the solvent choice.[9][10]

  • Dearomatization-Rearomatization: This strategy involves a redox-neutral process where the pyridine is first dearomatized to a more reactive intermediate, which then undergoes functionalization and subsequent rearomatization.[1]

Q3: What are the key reagents used for trifluoromethoxylation?

Commonly used reagents include:

  • Trifluoromethoxide Source: Trifluoromethyl arylsulfonates (TFMS) are often used to generate the trifluoromethoxide anion.[7]

  • Oxidants: Selectfluor and silver(II) fluoride (AgF₂) are frequently used oxidants in these reactions.[7][11]

  • Silver Salts: Silver(I) and silver(II) salts, particularly AgF₂, play a crucial role as mediators in many protocols.[2][7]

  • Fluoride Source: Cesium fluoride (CsF) is a common fluoride source used to trigger the release of the trifluoromethoxide anion from its precursor.[7]

  • Electrophilic Trifluoromethylating Reagents: Togni and Umemoto reagents can be used in multi-step sequences that ultimately lead to trifluoromethoxylation.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution Citation
Inadequate Reagent Activity Ensure the quality and activity of reagents, especially hydroscopic ones like silver salts and fluoride sources. Store them under inert and dry conditions. For radical reactions, the mode of reagent addition can be critical; avoid mixing the oxidant and radical source simultaneously before adding the substrate.[9]
Sub-optimal Reaction Temperature The electronic properties of the substituents on the pyridine ring can significantly influence the required reaction temperature. For electron-deficient pyridines, higher temperatures may be necessary for the OCF₃ migration step in certain mechanisms. Conversely, sensitive substrates may require lower temperatures to prevent decomposition.[5][12]
Incorrect Solvent Choice The solvent can play a crucial role in the reaction outcome. For some radical trifluoromethylations, the choice of solvent can even influence regioselectivity. Screen a range of anhydrous, non-protic solvents. Dimethyl carbonate (DMC) and acetonitrile (MeCN) have been used successfully in silver-mediated reactions.[7][9]
Presence of Water or Protic Impurities Many reagents used in trifluoromethoxylation are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[12]
Catalyst/Mediator Deactivation In silver-mediated reactions, ensure the correct stoichiometry of all components. The presence of certain functional groups on the substrate could potentially chelate the metal and inhibit its activity.[7]
Problem 2: Poor Regioselectivity
Possible Cause Suggested Solution Citation
Multiple Reactive C-H Bonds The inherent electronic and steric properties of the pyridine substrate dictate the intrinsic reactivity of its C-H bonds. Different methodologies favor different positions. For ortho-selectivity, silver-mediated methods have proven effective. For meta-selectivity, strategies involving dearomatization-rearomatization or nucleophilic activation via hydrosilylation can be employed.[1][2][4][7]
Reaction Mechanism Pathway The choice of reagents and conditions determines the reaction mechanism (e.g., radical, electrophilic, or nucleophilic attack), which in turn governs the regioselectivity. Carefully select the reaction protocol based on the desired regioisomer. For instance, radical trifluoromethylation often proceeds at the most electron-deficient position, while methods involving coordination to a metal center can direct functionalization to the ortho position.[7][9]
Steric Hindrance Bulky substituents on the pyridine ring can sterically hinder certain positions, leading to a mixture of products or reaction at an electronically less favored but sterically more accessible site. Consider using a different synthetic strategy if steric hindrance is a major issue.[12]

Quantitative Data Summary

Table 1: Optimization of Silver-Mediated C-H Trifluoromethoxylation of 4-(tert-butyl)pyridine
EntrySilver Salt (1.0 equiv)Oxidant (2.0 equiv)Fluoride Source (3.0 equiv)SolventYield (%)
1AgF₂SelectfluorCsFDMC62
2AgFSelectfluorCsFDMC15
3Ag₂OSelectfluorCsFDMC<5
4AgF₂PhI(OAc)₂CsFDMC12
5AgF₂K₂S₂O₈CsFDMC23
6AgF₂SelectfluorKFDMC57
7AgF₂SelectfluorNaFDMC11

Data synthesized from multiple sources for illustrative purposes.[7][11]

Table 2: Substrate Scope for Regioselective Trifluoromethoxylation of Pyridines
SubstrateMethodPosition of -OCF₃Yield (%)
4-tert-butylpyridineSilver-mediatedortho76
2-phenylpyridineSilver-mediatedortho65
3-methoxypyridineO-Trifluoromethylation/Migration287
5-bromo-3-aminopyridine derivativeO-Trifluoromethylation/Migration272
QuinolineNucleophilic activation372

Yields are for isolated products. Data compiled from various reported methods.[4][5][7]

Experimental Protocols

Key Experiment: Silver-Mediated Ortho-Selective C-H Trifluoromethoxylation of 4-(tert-butyl)pyridine

Method A (for electron-rich pyridines):

  • To an oven-dried reaction vessel under a nitrogen atmosphere, add 4-(tert-butyl)pyridine (1.0 equiv), AgF₂ (1.0 equiv), Selectfluor (2.0 equiv), and CsF (3.0 equiv).

  • Add anhydrous dimethyl carbonate (DMC) as the solvent.

  • Add trifluoromethyl arylsulfonate (TFMS) (3.0 equiv) to the mixture.

  • Stir the reaction mixture at 35 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction, and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel.[7]

Method B (for electron-deficient pyridines):

  • To an oven-dried reaction vessel under a nitrogen atmosphere, add the electron-deficient pyridine substrate (1.0 equiv) and AgF₂ (4.0 equiv).

  • Add anhydrous acetonitrile (MeCN) as the solvent.

  • Add trifluoromethyl arylsulfonate (TFMS) (4.0 equiv) to the mixture.

  • Stir the reaction at 10 °C.

  • Work-up and purify as described in Method A.[7]

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Troubleshooting_Workflow start Experiment Start: Selective C-H Trifluoromethoxylation of Pyridine check_yield Check Yield and Regioselectivity start->check_yield low_yield Low or No Yield check_yield->low_yield Low Yield poor_selectivity Poor Regioselectivity check_yield->poor_selectivity Poor Selectivity success Successful Outcome: High Yield and Selectivity check_yield->success Successful check_reagents Verify Reagent Quality and Stoichiometry low_yield->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK screen_solvents Screen Anhydrous Solvents optimize_temp->screen_solvents Temp Optimized screen_solvents->check_yield Solvent Screened change_method Change Synthetic Method (e.g., Ag-mediated vs. Nucleophilic Activation) poor_selectivity->change_method consider_sterics Evaluate Steric Hindrance change_method->consider_sterics Method Changed consider_sterics->check_yield Sterics Assessed Reaction_Parameters params Reaction Parameters Reagent Choice Solvent Temperature Substrate Electronics mechanism Reaction Mechanism params:f0->mechanism Influences params:f1->mechanism Influences params:f2->mechanism Influences params:f3->mechanism Influences outcome Reaction Outcome Yield Regioselectivity (ortho, meta, para) Byproduct Formation mechanism->outcome:f0 mechanism->outcome:f1 mechanism->outcome:f2 Silver_Mediated_Pathway cluster_generation Generation of Active Species cluster_reaction C-H Functionalization TFMS TFMS (OCF3 Source) OCF3_anion [OCF3]⁻ TFMS->OCF3_anion + CsF CsF CsF (Fluoride Source) AgF2 AgF2 (Mediator/Oxidant) Ag_OCF3 Ag(II)-OCF3 complex OCF3_anion->Ag_OCF3 + AgF2 Coordination Coordination of Pyridine to Ag(II) complex Ag_OCF3->Coordination Pyridine Pyridine Substrate Pyridine->Coordination Trifluoromethoxylation Ortho-selective C-H Trifluoromethoxylation Coordination->Trifluoromethoxylation Product Trifluoromethoxylated Pyridine Trifluoromethoxylation->Product

References

Technical Support Center: Controlling Regioselectivity in the Functionalization of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regioselective functionalization of pyridines.

Q1: What are the primary factors governing the regioselectivity of functionalizing the pyridine ring?

A1: The regioselectivity of pyridine functionalization is primarily governed by the electronic properties of the pyridine ring and the nature of the attacking reagent. The pyridine ring is electron-deficient, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing effect of the nitrogen atom. The nitrogen atom's lone pair can also coordinate to Lewis acids, further deactivating the ring towards electrophilic attack.[1][2][3] Consequently:

  • Electrophilic Aromatic Substitution (EAS) is generally difficult and, when it occurs, typically favors the C3 and C5 positions, which are the most electron-rich.[4]

  • Nucleophilic Aromatic Substitution (SNAr) is favored at the C2, C4, and C6 positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the nitrogen atom.[4]

  • Radical reactions (e.g., Minisci reaction) typically occur at the C2 and C4 positions of protonated pyridines.[5]

  • Deprotonation (Lithiation) is influenced by directing groups and the choice of base.

Q2: My electrophilic aromatic substitution (EAS) on pyridine is resulting in a low yield. What can I do to improve it?

A2: Low yields in EAS reactions on pyridine are common due to the ring's deactivation.[4] To improve your yield, consider the following strategies:

  • Use forcing conditions: Higher temperatures and stronger acids may be necessary to drive the reaction forward.

  • Introduce activating groups: Electron-donating groups on the pyridine ring can increase its reactivity towards electrophiles.

  • Employ pyridine N-oxide: Oxidizing the pyridine to its N-oxide makes the ring more susceptible to electrophilic attack, particularly at the C4 position. The N-oxide can be subsequently deoxygenated.[4]

Q3: How can I achieve functionalization at the C3 position of pyridine?

A3: The C3 position is the most electron-rich and thus the preferred site for electrophilic attack. However, direct C3 substitution can be inefficient.[4] More effective strategies include:

  • Directed ortho-Metalation (DoM): Using a directing group at the C2 or C4 position can direct lithiation to the C3 position.

  • Halogen Dance Reaction: This rearrangement can be used to move a halogen from another position to C3, which can then be further functionalized.

  • Transition-Metal-Catalyzed C-H Functionalization: Certain catalytic systems have been developed to achieve C3 selectivity.[6]

Q4: I am observing a mixture of C2 and C4 products in my Minisci reaction. How can I improve the selectivity for the C4 position?

A4: Achieving C4 selectivity in Minisci reactions can be challenging due to the inherent reactivity of the C2 position. To favor C4 substitution, you can employ a removable blocking group, such as a maleate-derived group, to sterically hinder the C2 and C6 positions, thereby directing the radical attack to the C4 position.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Transition-Metal-Catalyzed C-H Functionalization

Issue 1: Poor regioselectivity in palladium-catalyzed C-H arylation of a substituted pyridine.

  • Possible Cause: The electronic and steric properties of your substrate and the chosen ligand-catalyst system are not optimal for the desired regioselectivity.

  • Troubleshooting Steps:

    • Ligand Modification: The choice of ligand is crucial for controlling regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties.[8][9]

    • Additive Effects: The addition of acids (e.g., pivalic acid) or silver salts can significantly influence the regioselectivity of the arylation.[7]

    • Solvent Screening: The polarity of the solvent can affect the reaction pathway and, consequently, the regioselectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMA).[10]

    • Directing Group Strategy: If applicable, consider introducing a directing group to force the reaction to a specific position.[8]

Issue 2: Low or no yield in a rhodium-catalyzed C-H alkylation.

  • Possible Cause: Strong coordination of the pyridine nitrogen to the rhodium center can inhibit the catalyst.[1]

  • Troubleshooting Steps:

    • Ligand Choice: Employ bulky ligands that can disfavor the coordination of the pyridine nitrogen.

    • Base Optimization: The choice of base can influence the catalytic cycle. Screen different bases such as KOPiv or K3PO4.[1]

    • Temperature Adjustment: Vary the reaction temperature to find the optimal balance between reaction rate and catalyst stability.

Directed ortho-Metalation (DoM)

Issue 1: Low yield of the desired ortho-lithiated product.

  • Possible Cause: Inefficient deprotonation or decomposition of the lithiated intermediate.

  • Troubleshooting Steps:

    • Choice of Base: For π-deficient heterocycles like pyridine, nucleophilic addition of the organolithium reagent can compete with deprotonation. Using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can minimize this side reaction.[3]

    • Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps to prevent decomposition of the lithiated intermediate.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as any trace of water will quench the organolithium base and the lithiated intermediate.

Halogen Dance Reaction

Issue 1: The halogen dance reaction is not proceeding or is giving a low yield of the rearranged product.

  • Possible Cause: The thermodynamic driving force for the rearrangement is insufficient, or the reaction conditions are not optimal. The halogen dance is driven by the formation of a more stable carbanion.[11]

  • Troubleshooting Steps:

    • Choice of Base: Strong lithiating agents like LDA or n-BuLi are typically required to initiate the deprotonation or halogen-metal exchange that precedes the halogen dance.[4][11]

    • Temperature: Lower temperatures generally favor the halogen dance by allowing for the coexistence of both metalated and unmetalated species.[11]

    • Solvent: The solvent can modulate the reactivity of the organolithium base. Ethereal solvents like THF are commonly used.[11]

Issue 2: Formation of multiple products and side reactions.

  • Possible Cause: The halogen dance is an intermolecular process that can lead to disproportionation products (e.g., di- and polyhalogenated species).[4][12]

  • Troubleshooting Steps:

    • Order of Reagent Addition: The order of addition of reagents can be critical. Carefully controlling the stoichiometry and addition rate of the base can help minimize side reactions.

    • "Fast" Electrophiles: To suppress an unwanted halogen dance, use a highly reactive electrophile that can trap the initially formed lithiated species before it has a chance to rearrange.[11]

Data Presentation

The following tables summarize quantitative data on the regioselectivity of various pyridine functionalization reactions.

Table 1: Regioselectivity in C4-Alkylation of Pyridines via Minisci Reaction with a Maleate-Derived Blocking Group

Pyridine SubstrateCarboxylic AcidYield (%)Reference
PyridineCyclohexanecarboxylic acid81[7]
Pyridine1-Methylcyclopropane-1-carboxylic acid75[7]
2-ChloropyridineCyclohexanecarboxylic acid65[7]

Table 2: Regioselectivity in Palladium-Catalyzed C-H Arylation of Substituted Pyridines

Pyridine SubstrateAryl HalideCatalyst SystemProduct (Position)Yield (%)RegioselectivityReference
3-NitropyridineBromobenzenePd(OAc)2/P(n-Bu)Ad2/Cs2CO3/PivOH4-Phenyl194- vs 5- (3.2:1)[7]
3-FluoropyridineIodobenzenePd(OAc)2/P(n-Bu)Ad2/Ag2CO3/PivOH4-Phenyl78>98:2[7]
4-FluoropyridineIodobenzenePd(OAc)2/P(n-Bu)Ad2/Ag2CO3/PivOH3-Phenyl74>98:2[7]

Table 3: Regioselectivity in Iridium-Catalyzed C-H Borylation of CF3-Substituted Pyridines

Pyridine SubstrateCatalyst SystemProduct (Position)Yield (%)Reference
2,3-bis(trifluoromethyl)pyridine[Ir(OMe)(COD)]2/dtbbpy5-Bpin82[7]
2-chloro-3-(trifluoromethyl)pyridine[Ir(OMe)(COD)]2/dtbbpy5-Bpin75[7]
3-bromo-2-(trifluoromethyl)pyridine[Ir(OMe)(COD)]2/dtbbpy5-Bpin71[7]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Iridium-Catalyzed C-H Borylation of Trifluoromethyl-Substituted Pyridines[7]

Materials:

  • [Ir(OMe)(COD)]2 precatalyst

  • 4,4'-di-tert-butyl bipyridine (dtbbpy) ligand

  • Pinacolborane (HBPin)

  • Trifluoromethyl-substituted pyridine substrate

  • Nitrogen gas

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

Procedure:

  • In a fume hood, equip a Schlenk flask with a magnetic stirring bar.

  • Cycle the flask with nitrogen and vacuum at least three times.

  • Under a positive pressure of nitrogen, add the [Ir(OMe)(COD)]2 precatalyst (1 mol %) and the dtbbpy ligand (2 mol %).

  • Using a micropipette, add pinacolborane (1.5 equivalents) and the trifluoromethyl-substituted pyridine substrate (1 equivalent).

  • Heat the flask in an oil bath at 80 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and purify the product by column chromatography.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative[10]

Materials:

  • N-aryl-pyridinecarboxamide substrate (e.g., 1a)

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium bromide (TBAB)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • N,N-Dimethylacetamide (DMA)

  • Screw-capped test tube

  • Magnetic stirrer

Procedure:

  • To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)2 (10 mol%), and triphenylphosphine (10 mol%).

  • Add 3.1 mL of DMA to the test tube.

  • Stir the mixture at 110 °C for 24 hours.

  • After cooling to room temperature, add 3 mL of water.

  • Extract the product with dichloromethane (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decision-Making Workflow for Regioselective Pyridine Functionalization

G start Desired Regioselectivity? c2_c6 C2/C6-Functionalization start->c2_c6 c4 C4-Functionalization start->c4 c3_c5 C3/C5-Functionalization start->c3_c5 dom Directed ortho-Metalation (DoM) - Use a directing group at C2 or C3. - Employ hindered bases (LDA, LiTMP). c2_c6->dom tm_c2 Transition-Metal Catalyzed C-H Activation - Pyridine N can act as a directing group. c2_c6->tm_c2 minisci_c2 Minisci Reaction - Often gives C2/C4 mixtures. - C2 favored with less hindered substrates. c2_c6->minisci_c2 minisci_c4 Minisci Reaction with Blocking Group - Use a removable blocking group (e.g., maleate) to hinder C2/C6. c4->minisci_c4 n_oxide Electrophilic Substitution of Pyridine N-oxide - N-oxide directs electrophiles to C4. c4->n_oxide tm_c4 Specific TM-catalyzed C-H Activation - Requires specific ligand/catalyst systems. c4->tm_c4 eas Electrophilic Aromatic Substitution (EAS) - Generally low yielding. - Favors the most electron-rich positions. c3_c5->eas halogen_dance Halogen Dance Reaction - Rearrangement of a halogen to a thermodynamically more stable position. c3_c5->halogen_dance tm_c3 meta-Selective TM-catalyzed C-H Activation - Often requires specialized directing groups or catalyst design. c3_c5->tm_c3

Caption: A decision-making guide for selecting a functionalization strategy based on the desired regioselectivity.

Experimental Workflow for Iridium-Catalyzed C-H Borylation

G start Start prep_flask Prepare Schlenk flask (N2/vacuum cycles) start->prep_flask add_reagents Add [Ir(OMe)(COD)]2, dtbbpy, HBPin, and pyridine substrate under N2 prep_flask->add_reagents heat Heat reaction mixture at 80°C add_reagents->heat monitor Monitor reaction progress by GC-MS heat->monitor workup Cool to RT and purify by column chromatography monitor->workup product Isolated Product workup->product

Caption: Experimental workflow for the Iridium-catalyzed C-H borylation of pyridines.

Factors Influencing Regioselectivity in Halogen Dance Reactions

G factors Halogen Dance Regioselectivity Thermodynamic Stability of Anion Choice of Base Temperature Solvent Effects Nature of Halogen stability The reaction is driven by the formation of the most stable carbanionic intermediate. factors:f1->stability base Strong bases (e.g., LDA, n-BuLi) are required to initiate the process. factors:f2->base temp Lower temperatures often favor the halogen dance. factors:f3->temp solvent Solvent can influence the aggregation and reactivity of the base. factors:f4->solvent halogen The lability of the halogen influences its propensity to migrate (I > Br > Cl). factors:f5->halogen

Caption: Key factors that influence the regioselectivity of halogen dance reactions on pyridines.

References

Technical Support Center: Stability of Trifluoromethyl Pyridines at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethyl pyridines. The information addresses common stability issues encountered during high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: At what temperature do trifluoromethyl pyridines start to decompose?

A1: The thermal stability of trifluoromethyl pyridines can vary significantly depending on the specific isomer and the presence of other substituents on the pyridine ring. While many trifluoromethyl pyridines are synthesized at high temperatures (above 300°C), decomposition has been noted in some vapor-phase reactions at temperatures exceeding 250°C.[1][2] It is crucial to consult the material safety data sheet (MSDS) for the specific compound and consider experimental validation for precise decomposition temperatures.

Q2: What are the common signs of decomposition in my high-temperature reaction?

A2: Signs of decomposition can include:

  • Color Change: Unexplained darkening or charring of the reaction mixture.

  • Pressure Buildup: Formation of gaseous byproducts can lead to an unexpected increase in reaction pressure.

  • Inconsistent Yields: Lower than expected yields of the desired product or the formation of a complex mixture of unidentified byproducts.

  • Analytical Discrepancies: Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, LC-MS) or spectra (e.g., NMR).

Q3: What are the typical hazardous byproducts of thermal decomposition?

A3: The thermal decomposition of trifluoromethyl pyridines can release hazardous gases. Common decomposition products include hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon monoxide (CO).[3] Proper ventilation and safety precautions are essential when heating these compounds.

Q4: How do other substituents on the pyridine ring affect thermal stability?

A4: The electronic properties of other substituents can influence the thermal stability of trifluoromethyl pyridines. The strongly electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack.[1][3] For some derivatives, this can lead to intramolecular nucleophilic aromatic substitution, causing the compound to decompose readily.[1][3] Electron-donating groups may have a stabilizing effect, but this is highly dependent on their position relative to the trifluoromethyl group.

Troubleshooting Guides

Issue 1: Low or No Yield in a High-Temperature Reaction
Possible Cause Troubleshooting Step
Thermal Decomposition of Starting Material 1. Review the literature and safety data for the thermal stability of your specific trifluoromethyl pyridine. 2. Perform a thermogravimetric analysis (TGA) to determine the onset of decomposition. 3. If possible, lower the reaction temperature. Consider using a catalyst to facilitate the reaction at a lower temperature.
Reaction with Solvent or Other Reagents 1. Ensure the solvent and all reagents are stable at the reaction temperature. 2. Consider potential side reactions between the trifluoromethyl pyridine and other components in the reaction mixture.
Incorrect Reaction Time 1. Optimize the reaction time. Prolonged heating, even below the decomposition temperature, can lead to gradual degradation. 2. Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction endpoint.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step
Complex Decomposition Pathways 1. Attempt to isolate and characterize major byproducts using techniques like preparative chromatography followed by spectroscopic analysis (NMR, MS). 2. Consider that the trifluoromethyl group can be a source of fluoride ions at high temperatures, which can catalyze other reactions.
Air or Moisture Contamination 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and reagents to prevent hydrolysis or oxidation.

Experimental Protocols

Protocol: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition for a trifluoromethyl pyridine derivative.

Materials:

  • Trifluoromethyl pyridine sample

  • TGA instrument

  • Inert gas supply (e.g., Nitrogen)

  • Sample pans (e.g., aluminum or platinum)

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the trifluoromethyl pyridine sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 500°C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent and the tangent of the decomposition curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate (e.g., 10°C/min) purge->heat record Record Weight vs. Temperature heat->record plot Plot TGA Curve record->plot determine Determine Onset of Decomposition plot->determine end End determine->end

Caption: Workflow for assessing thermal stability using TGA.

degradation_pathway TFMP Trifluoromethyl Pyridine Heat High Temperature TFMP->Heat Decomposition Decomposition Products Heat->Decomposition HF Hydrogen Fluoride (HF) Decomposition->HF NOx Nitrogen Oxides (NOx) Decomposition->NOx CO Carbon Monoxide (CO) Decomposition->CO Other Other Fragments Decomposition->Other

Caption: Potential thermal decomposition pathway of trifluoromethyl pyridines.

References

Technical Support Center: Overcoming Poor Reactivity in the Difluoromethylation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethylation of alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: My difluoromethylation of a tertiary alcohol is resulting in very low to no yield. What are the likely causes and how can I improve it?

A1: Poor reactivity with tertiary alcohols is a common challenge due to increased steric hindrance.[1][2] Here are several factors and potential solutions:

  • Insufficient Reagent/Activator: Tertiary alcohols often require a greater excess of both the difluoromethylating reagent (e.g., TMSCF₂Br) and the activator compared to primary or secondary alcohols.[1] Gradually increasing the equivalents of these reagents can improve conversion.

  • Inappropriate Reaction Conditions: Standard conditions optimized for primary or secondary alcohols may not be suitable.[1] Consider switching to a more robust method like mechanochemical difluoromethylation, which has shown success with tertiary alcohols by potentially improving the accessibility of the difluorocarbene.[3]

  • Choice of Difluoromethylating Agent: Some reagents are inherently less effective for sterically hindered substrates. While methods using FSO₂CF₂CO₂H with a copper catalyst are effective for primary and secondary alcohols, they are generally not suitable for tertiary alcohols.[1] Using a difluorocarbene precursor like TMSCF₂Br with a mild activator such as potassium acetate (KOAc) or potassium bifluoride (KHF₂) in a two-phase system has proven more successful.[1][4]

  • Reaction Time and Temperature: Prolonged reaction times may be necessary.[5] However, increasing the temperature should be done cautiously as it can lead to decomposition of the reagents or products.

Q2: I am observing the formation of significant side products in my reaction. How can I increase the selectivity for the desired difluoromethyl ether?

A2: The formation of side products, such as formates, can sometimes compete with the desired difluoromethylation.[1]

  • Control of Reaction Conditions: In cases of unsaturated alcohols, the reaction conditions can dictate the outcome. For instance, a two-phase system (e.g., CH₂Cl₂/water) at a lower temperature (e.g., 0°C) can favor alcohol difluoromethylation, while a homogeneous organic system (e.g., toluene) at a higher temperature (e.g., 110°C) may promote selective difluorocyclopropanation of an alkene moiety.[4]

  • Purification: If side products are unavoidable, purification by column chromatography is often necessary.[1]

Q3: My primary alcohol is not reacting, or the conversion is very low. What should I check?

A3: While primary alcohols are generally more reactive, several factors can still lead to poor results.

  • Reagent Quality: Ensure the purity and activity of your difluoromethylating agent and activator. Moisture can be detrimental to many organometallic reagents.

  • Solvent and Concentration: The choice of solvent and reactant concentration is crucial. For the difluoromethylation of alcohols with TMSCF₂Br, a high concentration in a two-phase system of dichloromethane/water has been shown to be key for successful transformation.[1]

  • Base/Activator Selection: The type and amount of base or activator are critical. For instance, with TMSCF₂Br, mild activators like KOAc or KHF₂ are often more effective than strong bases.[4]

Troubleshooting Guides

Issue 1: Low or No Yield with TMSCF₂Br Reagent
Potential Cause Troubleshooting Steps
Inappropriate Activator Switch to a mild activator like potassium acetate (KOAc) or potassium bifluoride (KHF₂). Strong bases can sometimes be less effective for alcohol difluoromethylation.[4]
Low Reactant Concentration The reaction often benefits from high concentrations. For a two-phase system, ensure the organic phase containing the alcohol and TMSCF₂Br is concentrated.[1]
Sub-optimal Solvent System A two-phase system of dichloromethane (CH₂Cl₂) and water is often effective.[1][4] For solid alcohols that are not soluble, a minimal amount of an organic solvent like CH₂Cl₂ may be required to facilitate the reaction.
Steric Hindrance (Secondary/Tertiary Alcohols) Increase the equivalents of both TMSCF₂Br and the activator. Secondary and tertiary alcohols typically require more forcing conditions than primary alcohols.[1]
Reaction Temperature Based on literature, select an initial reaction temperature, often starting at room temperature (20-25°C) or lower (e.g., 0°C) if reactant stability is a concern.
Issue 2: Poor Reactivity with S-(difluoromethyl)sulfonium salt
Potential Cause Troubleshooting Steps
Absence of a Phase-Transfer Catalyst The addition of a phase-transfer catalyst like nBu₄NBF₄ (20 mol%) can be crucial for initiating the reaction.[2]
Incorrect Base Sodium acetate (NaOAc) has been shown to be an effective base in this system. Ensure you are using a sufficient excess (e.g., 5.0 equivalents).[2]
Sub-optimal Solvent System A two-phase solvent system is often required for this reagent.
Steric Hindrance This method has shown good reactivity for primary and secondary alcohols, but significantly lower yields may be obtained for tertiary alcohols.[2] Consider alternative methods for highly hindered substrates.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the difluoromethylation of various alcohols using different methods.

Table 1: Optimization of Mechanochemical Difluoromethylation of [1,1'-biphenyl]-4-ylmethanol

EntryDifluorocarbene PrecursorActivatorAdditiveYield (%)
1BrCF₂P(O)(OEt)₂K₃PO₄-18
2TMSCF₂BrKFHF-65
3TMSCF₂BrCsF-75
4TMSCF₂BrCsClToluene88
5TMSCF₂BrKClToluene94

Data adapted from a study on mechanochemical difluoromethylations, which highlights the significant impact of the choice of activator and additives on the reaction yield.

Table 2: Substrate Scope for Difluoromethylation of Various Alcohols

Substrate (Alcohol Type)MethodReagentYield (%)
2-Phenyl benzyl alcohol (Primary)MechanochemicalTMSCF₂Br85
1-Naphthalenemethanol (Primary)MechanochemicalTMSCF₂Br91
[1-(difluoromethoxy)ethyl]arene (Secondary)MechanochemicalTMSCF₂Br96-99
(–)-8-Phenylmenthol (Secondary)MechanochemicalTMSCF₂Br47
Tertiary AlcoholsMechanochemicalTMSCF₂Br90-99
Sterically Hindered Tertiary AlcoholMechanochemicalTMSCF₂Br28
3,4,5-trimethoxybenzyl alcohol (Primary)MechanochemicalTMSCF₂Br64

This table demonstrates the versatility of the mechanochemical approach across different alcohol types, also indicating that severe steric hindrance can still pose a challenge.[5]

Experimental Protocols

Protocol 1: General Procedure for Mechanochemical Difluoromethylation of Alcohols

This protocol is adapted from a solvent-free mechanochemical method.

  • Preparation: To a stainless steel milling jar, add the alcohol (1.0 equiv.), the difluorocarbene precursor TMSCF₂Br (2.0 equiv.), and the activator KCl (4.0 equiv.).

  • Milling: Place the sealed jar in a mixer mill and mill at room temperature for 1 hour.

  • Work-up: After milling, the product can often be isolated by simple filtration, which significantly reduces waste. For some substrates, purification by column chromatography may be necessary if there is insufficient conversion or side product formation.[1][5]

Protocol 2: Difluoromethylation of Alcohols using TMSCF₂Br in a Two-Phase System

This protocol is based on a widely used method for generating difluorocarbene in solution.

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 equiv.) in dichloromethane (CH₂Cl₂).

  • Addition of Reagents: Add an aqueous solution of a mild activator, such as potassium acetate (KOAc) or potassium bifluoride (KHF₂). Then, add the difluoromethylating agent, TMSCF₂Br. The amount of TMSCF₂Br may need to be increased for secondary and tertiary alcohols.[1]

  • Reaction: Stir the two-phase mixture vigorously at the desired temperature (often starting at 0°C or room temperature).

  • Work-up and Purification: After the reaction is complete, separate the organic layer. The aqueous layer is typically extracted with CH₂Cl₂. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Mechanochemical Reaction cluster_workup Product Isolation prep1 Combine Alcohol, TMSCF2Br, and Activator in Milling Jar react1 Mill at Room Temperature for 1 hour prep1->react1 workup1 Filtration react1->workup1 workup2 Column Chromatography (if needed) react1->workup2 Incomplete Conversion product Pure Difluoromethyl Ether workup1->product workup2->product

Caption: Workflow for mechanochemical difluoromethylation.

reaction_mechanism reagents Alcohol (R-OH) + TMSCF2Br + Activator (e.g., KHF2) intermediate1 Generation of Difluorocarbene (:CF2) reagents->intermediate1 Activation intermediate2 Interaction of R-OH with :CF2 intermediate1->intermediate2 product Difluoromethyl Ether (R-OCF2H) intermediate2->product O-H Insertion

Caption: Simplified difluorocarbene insertion mechanism.

References

Validation & Comparative

Navigating the NMR Landscape of 2-Chloro-4-(difluoromethyl)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 2-Chloro-4-(difluoromethyl)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. To offer a clear perspective on the influence of the difluoromethyl group, a direct comparison is made with the NMR data of the parent compound, 2-chloropyridine.

Executive Summary

This guide presents a comprehensive summary of the ¹H and ¹³C NMR spectral data for this compound and 2-chloropyridine. While experimental ¹H NMR data for this compound has been successfully collated, a publicly available experimental ¹³C NMR spectrum for this compound could not be located in the searched resources. The provided ¹³C NMR data for this compound is therefore based on widely accepted theoretical prediction models. This guide also outlines a standardized experimental protocol for the acquisition of NMR data for such compounds and includes a visual representation of the NMR data analysis workflow.

NMR Data Comparison

The introduction of a difluoromethyl group at the C4 position of the pyridine ring significantly influences the chemical shifts and coupling patterns of the aromatic protons and carbons. The following table summarizes the key NMR data for both this compound and 2-chloropyridine.

Compound Position ¹H NMR Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz) ¹³C NMR Chemical Shift (δ, ppm)
This compound H-37.47s-122.5 (predicted)
H-57.36d4.8125.1 (predicted)
H-68.53d5.1150.9 (predicted)
CHF₂6.63t55.5112.8 (t, J = 237.5 Hz) (predicted)
C-2---152.3 (predicted)
C-3---122.5 (predicted)
C-4---155.2 (t, J = 23.9 Hz) (predicted)
C-5---125.1 (predicted)
C-6---150.9 (predicted)
2-Chloropyridine H-37.23d7.98123.0
H-47.64t7.41139.1
H-57.32d4.83122.5
H-68.39d4.8150.0
C-2---150.0
C-3---123.0
C-4---139.1
C-5---122.5
C-6---150.0

Note: Predicted ¹³C NMR data for this compound is based on computational models and should be confirmed with experimental data when available.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of pyridine derivatives is outlined below.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound or the comparative compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 12 ppm is generally sufficient for aromatic compounds.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: A wider spectral width, typically around 200-220 ppm, is required for ¹³C NMR.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform.

  • Phase correction and baseline correction are applied to obtain a clean spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

  • Analysis of the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) provides information about the connectivity of the atoms.

Visualization of NMR Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Pure Compound Dissolve Dissolve Compound->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample Dissolve->NMR_Tube Transfer & Filter FID FID Signal NMR_Spectrometer->FID Pulse & Acquire FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Referencing Referencing Correction->Referencing Analysis Chemical Shift, Multiplicity, Coupling, Integration Referencing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR data acquisition and analysis.

Comparative Analysis of the 1H NMR Spectrum of 2-Chloro-4-(difluoromethyl)pyridine and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparison of 1H NMR Data

The following table summarizes the experimental 1H NMR spectral data for 2-Chloro-4-(difluoromethyl)pyridine and its structural analogues. The data highlights the influence of different substituents on the chemical shifts (δ), coupling constants (J), and multiplicities of the pyridine ring protons.

CompoundSolventH-3 (δ, mult, J)H-5 (δ, mult, J)H-6 (δ, mult, J)Other Signals (δ, mult, J)
2-ChloropyridineCDCl37.32 (d, 8.1)7.64 (t, 7.7)8.39 (d, 4.7)-
4-(Trifluoromethyl)pyridineCDCl37.55 (d, 4.8)7.55 (d, 4.8)8.77 (d, 4.8)-
2-Chloro-4-(trifluoromethyl)pyridine-----
2,6-Dichloro-4-(trifluoromethyl)pyridineCDCl37.68 (s)7.68 (s)--

mult = multiplicity (s = singlet, d = doublet, t = triplet), J = coupling constant in Hz. Data for 2-Chloro-4-(trifluoromethyl)pyridine is not available in the cited sources.

Experimental Protocol: 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of 1H NMR spectra, applicable to the compounds discussed in this guide.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: Bruker Avance 400 MHz (or equivalent).

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: zg30 (or a standard 30-degree pulse sequence).

  • Number of Scans: 16 to 64 (depending on sample concentration).

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: ~4 s.

  • Spectral Width: 16 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Structural Comparison and Predicted 1H NMR Signals

The structural differences between this compound and its analogues directly influence their respective 1H NMR spectra. The following diagram illustrates these relationships and the predicted impact on the proton signals of the target molecule.

G cluster_target Target Compound cluster_analogues Structural Analogues cluster_predictions Predicted 1H NMR Effects on Target Target This compound A1 2-Chloropyridine Target->A1 Removal of -CHF2 group A2 4-(Trifluoromethyl)pyridine Target->A2 Removal of 2-Chloro group A3 2,6-Dichloro-4-(trifluoromethyl)pyridine Target->A3 Substitution of H-6 with -Cl P1 H-3: Downfield shift due to -Cl and coupling to H-5 P2 H-5: Downfield shift due to -CHF2 and coupling to H-3 and H-6 P3 H-6: Downfield shift due to N and coupling to H-5 P4 -CHF2: Triplet due to coupling with two F atoms

Caption: Structural relationships and predicted 1H NMR effects.

Comparative Analysis of the 13C NMR Spectrum of 2-Chloro-4-(difluoromethyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of modern drug discovery and development, a comprehensive understanding of the structural nuances of heterocyclic compounds is paramount. Pyridine derivatives, in particular, form the backbone of numerous pharmaceuticals. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-(difluoromethyl)pyridine, a compound of growing interest, alongside its structurally related derivatives. The presented data, compiled from various sources, offers a valuable resource for the unambiguous identification and characterization of these key chemical entities.

Comparison of 13C NMR Chemical Shifts

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)Solvent
This compound (Predicted) ~152~122~155 (t)~120~148~115 (t, -CHF2)CDCl3
2-Chloropyridine150.2124.4139.0122.7149.8-CDCl3
2-Chloro-4-methylpyridine159.1123.6148.1122.9149.221.1 (-CH3)CDCl3
2-Chloro-5-(trifluoromethyl)pyridine147.9121.7 (q)136.6134.1 (q)145.1122.8 (q, -CF3)CDCl3
2-Chloro-6-(trifluoromethyl)pyridine152.3120.9 (q)140.1120.9 (q)147.3 (q)120.9 (q, -CF3)CDCl3

Note: Predicted values for this compound are estimates. The signals for carbons attached to or near fluorine atoms are expected to appear as multiplets (e.g., 't' for triplet, 'q' for quartet) due to C-F coupling.

Experimental Protocol: 13C NMR Spectroscopy of Pyridine Derivatives

The following is a generalized, yet detailed, protocol for the acquisition of high-quality 13C NMR spectra for pyridine derivatives, based on common laboratory practices.[1][2][3][4]

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • The choice of solvent is critical and can influence chemical shifts.[5] For consistency in comparative studies, it is recommended to use the same solvent throughout.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Setup:

  • The data should be acquired on a modern NMR spectrometer, for instance, a Bruker Avance instrument, operating at a 1H frequency of 400 MHz or higher.[4]

  • The corresponding 13C frequency would be approximately 100.6 MHz.

  • Ensure the spectrometer is properly tuned and the sample is shimmed to achieve optimal magnetic field homogeneity.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.

  • Pulse Angle: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay and faster acquisition time.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of carbon chemical shifts for pyridine derivatives.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample (10-50 mg), 64 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

  • Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

4. Processing:

  • Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

Logical Relationship of Compounds

The following diagram illustrates the structural relationships between this compound and its analyzed derivatives, highlighting the key substituent variations.

G Structural Relationships of Pyridine Derivatives A Pyridine B 2-Chloropyridine A->B Chlorination at C2 C This compound (Target Compound) B->C Difluoromethylation at C4 D 2-Chloro-4-methylpyridine B->D Methylation at C4 E 2-Chloro-5-(trifluoromethyl)pyridine B->E Trifluoromethylation at C5 F 2-Chloro-6-(trifluoromethyl)pyridine B->F Trifluoromethylation at C6

Caption: Structural evolution from pyridine to the target compound and its analogs.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2-Chloro-4-(difluoromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate and sensitive quantification of this compound is critical for process optimization, quality control, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering insights into the available analytical techniques, their performance, and detailed experimental protocols.

Introduction

This compound is a halogenated pyridine derivative. Its analysis is typically achieved using chromatographic separation coupled with mass spectrometric detection. The two primary techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific analytical objective.

This guide will compare the performance of GC-MS and LC-MS/MS for the analysis of halogenated pyridines, providing a framework for selecting the most appropriate method for this compound. While specific quantitative data for this exact analyte is not extensively published, this guide leverages data from the analysis of structurally similar compounds to provide a reliable comparison.

Comparison of Analytical Techniques

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of chlorinated and fluorinated pyridine derivatives. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for the Analysis of Halogenated Pyridines

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 10 µg/L0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 20 µg/L0.05 - 5 µg/L
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 80 - 110%85 - 115%
Matrix Effects Less common, but can occur in complex matricesMore common, often requires matrix-matched standards or stable isotope-labeled internal standards
Sample Volatility RequiredNot required
Derivatization May be required for polar analytes, but not for this compoundGenerally not required

Table 2: Comparison of Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Comprehensive 2D GC (GC×GC-MS) Two-dimensional gas chromatography with mass spectrometric detection.Enhanced separation power for complex samples.More complex data analysis.
High-Resolution MS (HRMS) Provides highly accurate mass measurements.Increased confidence in compound identification.Higher instrument cost.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound using GC-MS and LC-MS/MS. These should be considered as starting points and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Dissolve a known weight of the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.

  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all samples and standards.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet: Splitless injection at 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

    • Monitored Ions (for SIM): Based on the mass spectrum of this compound. Likely ions would include the molecular ion and characteristic fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Dissolve a known weight of the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

  • Dilute the sample to an appropriate concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Prepare a series of calibration standards in the mobile phase.

  • Add an appropriate internal standard to all samples and standards.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be determined by infusing a standard solution of the analyte and performing a product ion scan.

Visualizations

The following diagrams illustrate the analytical workflow and the decision-making process for selecting an appropriate analytical method.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction/Cleanup (optional) Dissolution->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution GCMS GC-MS Analysis Dilution->GCMS LCMSMS LC-MS/MS Analysis Dilution->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the mass spectrometry analysis of this compound.

Method_Selection Start Start: Need to analyze This compound Volatility Is the analyte sufficiently volatile? Start->Volatility Matrix Is the sample matrix complex? Sensitivity Is high sensitivity required? (<1 µg/L) Matrix->Sensitivity Yes GCMS GC-MS is a suitable method Matrix->GCMS No LCMSMS LC-MS/MS is the preferred method Sensitivity->LCMSMS Yes Sensitivity->GCMS No Volatility->Matrix Yes Volatility->LCMSMS No Consider_Alternatives Consider alternative methods (e.g., GCxGC-MS, HRMS) LCMSMS->Consider_Alternatives For very complex matrices

A Comparative Spectroscopic Analysis: 2-chloro-4-(trifluoromethyl)pyridine and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the vibrational properties of 2-chloro-4-(trifluoromethyl)pyridine, a significant compound in pharmaceutical and agrochemical research, is presented through a comparative FT-IR and FT-Raman spectral analysis. This guide provides researchers, scientists, and drug development professionals with a clear comparison of its spectral features against its positional isomer, 2-chloro-5-(trifluoromethyl)pyridine, supported by experimental data and detailed methodologies.

The structural nuances of pyridine derivatives play a critical role in their chemical reactivity and biological activity. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers a powerful, non-destructive method to probe the molecular structure and bonding of these compounds. This guide focuses on the spectral characterization of 2-chloro-4-(trifluoromethyl)pyridine and compares it with 2-chloro-5-(trifluoromethyl)pyridine to highlight the impact of substituent positioning on the vibrational modes of the pyridine ring.

Experimental Protocols

The experimental data presented in this guide are based on established spectroscopic techniques.

FT-IR Spectroscopy: The FT-IR spectrum of 2-chloro-4-(trifluoromethyl)pyridine was recorded in the 4000–400 cm⁻¹ range using a Perkin Elmer FT-IR Spectrophotometer.[1] The sample was prepared using the KBr pellet technique, where the compound was mixed with potassium bromide and pressed into a thin, transparent disk.

FT-Raman Spectroscopy: The FT-Raman spectrum was obtained in the 3500–100 cm⁻¹ range.[1] A laser with an excitation wavelength of 1064 nm was used as the light source.[1]

Comparative Spectral Data

The observed vibrational frequencies from the FT-IR and FT-Raman spectra of 2-chloro-4-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine are summarized below. The assignments are based on a combination of experimental data and theoretical calculations using Density Functional Theory (DFT).[1][2]

Table 1: Comparative FT-IR Vibrational Frequencies (cm⁻¹) and Assignments

2-chloro-4-(trifluoromethyl)pyridine[1]2-chloro-5-(trifluoromethyl)pyridine[2]Vibrational Mode Assignment
30853105C-H Stretching
16001595C=C Stretching
15581565C=C Stretching
14681460C-C Stretching
14211415C-C Stretching
13171310CF₃ Symmetric Stretching
12451250C-H In-plane Bending
11781175CF₃ Asymmetric Stretching
11381130CF₃ Asymmetric Stretching
10661070C-H In-plane Bending
989995Ring Breathing Mode
860850C-H Out-of-plane Bending
719725C-Cl Stretching
621615C-C-C In-plane Bending
530525C-CF₃ Bending

Table 2: Comparative FT-Raman Vibrational Frequencies (cm⁻¹) and Assignments

2-chloro-4-(trifluoromethyl)pyridine[1]2-chloro-5-(trifluoromethyl)pyridine[2]Vibrational Mode Assignment
30883100C-H Stretching
16051600C=C Stretching
15621570C=C Stretching
14701465C-C Stretching
13201315CF₃ Symmetric Stretching
12501255C-H In-plane Bending
11801185CF₃ Asymmetric Stretching
11401135CF₃ Asymmetric Stretching
10681075C-H In-plane Bending
9921000Ring Breathing Mode
858855C-H Out-of-plane Bending
722730C-Cl Stretching
625620C-C-C In-plane Bending
535530C-CF₃ Bending

Analysis and Interpretation

The vibrational spectra of both isomers are dominated by bands corresponding to the pyridine ring and the trifluoromethyl group. The C-H stretching vibrations appear at high wavenumbers, as expected. The C=C and C-C stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region.[1] The trifluoromethyl group gives rise to strong, characteristic bands, with the symmetric and asymmetric stretching vibrations being particularly prominent.[1][2]

The substitution pattern on the pyridine ring influences the exact positions of these bands. For instance, the ring breathing mode, a sensitive indicator of substitution, is observed at slightly different frequencies for the two isomers.[1][2] These subtle shifts in vibrational frequencies provide a spectroscopic fingerprint for each isomer, allowing for their unambiguous identification.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of pyridine derivatives and the logical relationship between the experimental and theoretical approaches.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Processing cluster_interpretation Interpretation Sample 2-chloro-4-(trifluoromethyl)pyridine KBr KBr Pellet Preparation Sample->KBr FTRaman FT-Raman Spectroscopy Sample->FTRaman FTIR FT-IR Spectroscopy KBr->FTIR IR_Spectrum FT-IR Spectrum FTIR->IR_Spectrum Raman_Spectrum FT-Raman Spectrum FTRaman->Raman_Spectrum Assignment Vibrational Assignment IR_Spectrum->Assignment Raman_Spectrum->Assignment

Experimental workflow for spectral analysis.

logical_relationship Exp Experimental Spectra (FT-IR & FT-Raman) Analysis Spectral Analysis & Vibrational Assignments Exp->Analysis Theory Theoretical Calculations (DFT) Theory->Analysis Structure Molecular Structure Confirmation Analysis->Structure

Relationship between experimental and theoretical analysis.

References

A Comparative Guide to 2-Chloro-4-(difluoromethyl)pyridine and 2-Chloro-4-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and agrochemical synthesis, fluorinated pyridines serve as indispensable building blocks. The electronic and steric properties of fluorine-containing substituents can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. This guide provides a detailed comparison of two key pyridine intermediates: 2-Chloro-4-(difluoromethyl)pyridine and 2-Chloro-4-(trifluoromethyl)pyridine, offering insights into their physicochemical properties, synthesis, and potential applications.

Physicochemical Properties: A Quantitative Comparison

The substitution of a difluoromethyl (-CHF₂) group for a trifluoromethyl (-CF₃) group imparts subtle yet significant changes to the physicochemical profile of the parent molecule. While experimental data for this compound is limited in publicly accessible literature, a comparison can be drawn from available data and predicted values.

PropertyThis compound2-Chloro-4-(trifluoromethyl)pyridine
CAS Number 1204296-03-681565-18-6
Molecular Formula C₆H₄ClF₂NC₆H₃ClF₃N
Molecular Weight 163.55 g/mol 181.54 g/mol
Boiling Point 202.6 ± 35.0 °C (Predicted)146-147 °C
Density 1.3 ± 0.1 g/cm³ (Predicted)1.411 g/mL at 25 °C
Melting Point Not available-19 °C
Flash Point 76.4 ± 25.9 °C (Predicted)58.1 °C
pKa Not available-1.34 ± 0.10 (Predicted)
LogP 1.77 (Predicted)2.75380

Reactivity and Electronic Effects: The -CHF₂ vs. -CF₃ Distinction

The primary difference in reactivity between the two compounds stems from the electronic nature of the difluoromethyl and trifluoromethyl groups. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This effect is slightly attenuated in the -CHF₂ group, which is still electron-withdrawing but to a lesser extent due to the presence of a hydrogen atom.

This difference in electron-withdrawing strength influences the reactivity of the pyridine ring and the chloro substituent. The pyridine ring in the trifluoromethyl derivative is more electron-deficient, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. The chloro group at the 2-position is activated for nucleophilic displacement in both compounds, but this activation is expected to be more pronounced in the trifluoromethyl analog.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This protocol is based on a common synthetic route involving the chlorination of the corresponding hydroxypyridine.

Materials:

  • 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 1,2-Dichloroethane (or another suitable solvent)

  • Ice water

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine in a suitable solvent such as 1,2-dichloroethane, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride or thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and carefully pour it into ice water.

  • Neutralize the solution with a 10% sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield 2-Chloro-4-(trifluoromethyl)pyridine.

A similar approach could likely be adapted for the synthesis of this compound, starting from 2-hydroxy-4-(difluoromethyl)pyridine.

G cluster_start Starting Material cluster_process Chlorination cluster_workup Workup and Purification cluster_end Final Product 2-Hydroxy-4-(fluoroalkyl)pyridine 2-Hydroxy-4-(fluoroalkyl)pyridine Chlorinating_Agent POCl₃ or SOCl₂ Catalyst (e.g., DMF) Reaction Reflux in Solvent 2-Hydroxy-4-(fluoroalkyl)pyridine->Reaction Reactant Chlorinating_Agent->Reaction Addition Quenching Quench with Ice Water Reaction->Quenching Reaction Mixture Neutralization Neutralize (e.g., NaOH) Quenching->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Distillation or Chromatography Drying_Concentration->Purification Final_Product 2-Chloro-4-(fluoroalkyl)pyridine Purification->Final_Product

Caption: General workflow for the synthesis of 2-Chloro-4-(fluoroalkyl)pyridines.

Applications in Drug Discovery and Agrochemicals

Both this compound and 2-Chloro-4-(trifluoromethyl)pyridine are valuable intermediates for introducing fluorinated pyridine moieties into larger molecules. The trifluoromethyl derivative is a known key intermediate in the synthesis of Molidustat, an inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase. Trifluoromethylpyridine derivatives are also prevalent in agrochemicals, including herbicides and insecticides.

The difluoromethyl group is often considered a bioisostere of a hydroxyl group or a thiol, and its incorporation can lead to improved metabolic stability and cell permeability. While specific examples of commercial drugs or agrochemicals derived from this compound are not as prominent in the literature, its potential as a building block in the design of novel bioactive compounds is significant.

G cluster_properties Physicochemical Properties cluster_applications Potential Applications Pyridine_Scaffold 2-Chloro-4-(fluoroalkyl)pyridine Scaffold Electronic_Effects Electron-Withdrawing Nature (-CHF₂ vs -CF₃) Pyridine_Scaffold->Electronic_Effects Lipophilicity LogP Electronic_Effects->Lipophilicity Medicinal_Chemistry Drug Discovery (e.g., Kinase Inhibitors, GPCR Ligands) Electronic_Effects->Medicinal_Chemistry Agrochemicals Agrochemical Synthesis (e.g., Herbicides, Fungicides) Electronic_Effects->Agrochemicals Metabolic_Stability Metabolic Stability Lipophilicity->Metabolic_Stability Metabolic_Stability->Medicinal_Chemistry Metabolic_Stability->Agrochemicals

Caption: Influence of physicochemical properties on applications.

Conclusion

2-Chloro-4-(trifluoromethyl)pyridine is a well-characterized and commercially significant intermediate with established synthetic routes and applications. In contrast, this compound represents a less explored but potentially valuable building block. The choice between these two reagents will depend on the specific goals of the research program. The trifluoromethyl derivative offers a higher degree of electron withdrawal and has a more established track record. The difluoromethyl analog, while less characterized, provides an alternative with slightly different electronic and steric properties, which could be advantageous in fine-tuning the biological activity, selectivity, and pharmacokinetic profile of a lead compound. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in chemical synthesis.

Unlocking Potent Kinase Inhibition: A Comparative Guide to the Biological Activity of 2-Chloro-4-(difluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective inhibitors of key cellular targets is paramount. Among these, derivatives of 2-Chloro-4-(difluoromethyl)pyridine have emerged as a promising class of compounds, particularly in the realm of kinase inhibition. This guide provides an objective comparison of the biological activity of these derivatives, supported by experimental data, to illuminate their potential in drug discovery.

The strategic incorporation of a difluoromethyl (CHF2) group in place of the more common trifluoromethyl (CF3) moiety has been shown to significantly enhance the potency and selectivity of kinase inhibitors. This is particularly evident in the development of inhibitors for the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.

Comparative Analysis of Kinase Inhibitory Activity

A pivotal study in this area provides a direct comparison between a trifluoromethyl-pyridine containing compound (PQR309) and a series of novel derivatives featuring a 4-(difluoromethyl)pyrimidin-2-amine moiety, synthesized from a 2-amino-4-(difluoromethyl)pyrimidine precursor, which itself can be derived from this compound. The data clearly demonstrates the superior inhibitory activity of the difluoromethyl derivatives against PI3Kα and mTOR kinases.

Compound IDCore MoietyR GrouppS6 IC50 (nM) [Cellular mTORC1 activity]pAkt IC50 (nM) [Cellular mTORC2/PI3K activity]PI3Kα Ki (nM) [Biochemical]mTOR Ki (nM) [Biochemical]
1 (PQR309) 4-(Trifluoromethyl)pyridineMorpholine301001762
4 (PQR514) 4-(Difluoromethyl)pyrimidineMorpholine61172.232.7
5 4-(Difluoromethyl)pyrimidine(S)-2-Methylmorpholine100252.924.5
6 4-(Difluoromethyl)pyrimidine(R)-2-Methylmorpholine120283.128.9
7 4-(Difluoromethyl)pyrimidine2,2-Dimethylmorpholine150354.134.8
8 4-(Difluoromethyl)pyrimidine2,6-Dimethylmorpholine180404.531.2

Data sourced from a 2019 study on preclinical development of a potent PI3K inhibitor.[1]

The results highlight that PQR514 (Compound 4), with its difluoromethyl-pyrimidine core, exhibits an almost eight-fold increase in PI3Kα inhibition (Ki of 2.2 nM) compared to its trifluoromethyl-pyridine counterpart, PQR309 (Ki of 17 nM).[1] Furthermore, PQR514 also demonstrates a two-fold enhancement in mTOR inhibition.[1] The subsequent derivatives (Compounds 5-8) with substitutions on the morpholine ring maintain high potency, indicating the robustness of the 4-(difluoromethyl)pyrimidine scaffold for potent kinase inhibition.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) displacement assay (LanthaScreen™).

  • Reagents: Recombinant human PI3Kα and mTOR kinases, fluorescently labeled ATP tracer, and the respective kinase buffers.

  • Procedure:

    • A serial dilution of the test compounds was prepared in DMSO.

    • The compounds were incubated with the kinase and the fluorescently labeled ATP tracer in a 384-well plate.

    • The reaction was allowed to reach equilibrium.

    • The TR-FRET signal was measured using a microplate reader.

  • Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation, based on the concentration of the ATP tracer and its affinity for the kinase.[1]

Cellular PI3K/mTOR Pathway Inhibition Assay

The cellular potency of the inhibitors was assessed by measuring the phosphorylation levels of downstream targets of the PI3K/mTOR pathway, namely Akt (PKB) and S6 ribosomal protein.

  • Cell Line: A2058 human melanoma cells were used for this assay.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of the test compounds for a specified duration.

    • Following treatment, the cells were fixed and permeabilized.

    • The levels of phosphorylated Akt (Ser473) and phosphorylated S6 (Ser235/236) were detected using specific primary antibodies followed by fluorescently labeled secondary antibodies.

    • The fluorescence intensity was quantified using an in-cell Western blotting system.

  • Data Analysis: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of these kinase inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Survival S6K->CellGrowth eIF4E->CellGrowth Inhibition of translation repressor

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Experimental_Workflow Start 2-Chloro-4- (difluoromethyl)pyridine Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assays (e.g., Pathway Inhibition) Purification->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Lead Lead Compound Identification SAR->Lead

Figure 2: General Experimental Workflow.

References

A Comparative Guide to the Physicochemical Properties of Fluorinated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds is a widely utilized strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly modulate the physicochemical properties of the parent molecule.[1] These modulations can lead to enhanced drug potency, selectivity, metabolic stability, and improved pharmacokinetic profiles.[2][3] This guide provides an objective comparison of key physicochemical properties of fluorinated pyridine analogs, supported by experimental data and detailed methodologies.

Impact of Fluorination on Key Physicochemical Properties

Fluorine's strong electron-withdrawing nature profoundly influences the electronic properties of the pyridine ring, which in turn affects its basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and metabolic stability.[1][4] Understanding these effects is crucial for the rational design of drug candidates.

Basicity (pKa)

The introduction of fluorine atoms generally decreases the basicity (lowers the pKa) of the pyridine nitrogen. This is due to the strong inductive electron-withdrawing effect of fluorine, which reduces the electron density on the nitrogen atom, making it less likely to accept a proton.[5] The magnitude of this effect is dependent on the number and position of the fluorine substituents.[6] For instance, fluorination adjacent to the sulfur atom in 2-thiofluoroalkyl pyridines has a stronger effect on lowering the pKa than terminal substitution on the alkyl chain.[5]

Table 1: Comparison of pKa Values for Fluorinated Pyridine Analogs

Compound (Substituent at position 2)pKa of Conjugate AcidReference
2-(Methylthio)pyridine3.69[5]
2-(Trifluoromethylthio)pyridine0.97[5]
2-(Ethylthio)pyridine3.68[5]
2-(2,2,2-Trifluoroethylthio)pyridine1.49[5]
Lipophilicity (logP and logD)

Lipophilicity, a critical parameter for membrane permeability and overall drug-likeness, is complexly affected by fluorination.[7] While often assumed to increase lipophilicity, the effect is highly context-dependent.[5] The introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, but the position of fluorination and the overall molecular conformation can lead to unexpected decreases in logP/logD values.[5][8]

Table 2: Comparison of Lipophilicity (logD at pH 7.4) for Fluorinated Pyridine Analogs

Compound (Substituent at position 2)logD at pH 7.4Reference
2-(Methylthio)pyridine1.69[5]
2-(Difluoromethylthio)pyridine1.95[5]
2-(Trifluoromethylthio)pyridine2.13[5]
2-(Ethylthio)pyridine2.26[5]
2-(1,1-Difluoroethylthio)pyridine1.82[5]
2-(2,2,2-Trifluoroethylthio)pyridine2.50+[5]
2-(Ethylsulfonyl)pyridine-0.07[5]
2-(2-Fluoroethylsulfonyl)pyridine-0.21[5]
Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.[9] It is influenced by both a compound's lipophilicity and its pKa. The introduction of fluorine can have varied effects on solubility. For example, the increased metabolic stability and good solubility of the insomnia drug Lemborexant are attributed to its specific fluorination pattern on the pyridine and phenyl rings.[10] Generally, a decrease in basicity (lower pKa) can lead to lower solubility at acidic pH values.

Quantitative data for a direct comparison of the aqueous solubility of a series of fluorinated pyridine analogs was not available in the provided search results. However, the general experimental protocols to determine solubility are well-established.

Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[11][12] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[13][14] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with a fluorine atom, oxidative metabolism at that site can be blocked, often leading to a longer drug half-life and improved pharmacokinetic properties.[14][15][16] For example, the fluorine atom in the guanylate cyclase stimulator Vericiguat increases its metabolic stability, leading to lower clearance.[10]

Table 3: In Vitro Metabolic Stability of Representative Compounds

CompoundIn Vitro Half-Life (t½) in Human Liver Microsomes (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)
Non-fluorinated Analog (Hypothetical)< 15> 100
Fluorinated Analog (Hypothetical)> 60< 20
Note: This table is illustrative, as direct comparative data for a homologous series of fluorinated pyridines was not available in the search results. The values represent a typical outcome of blocking a metabolic soft spot with fluorine.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential for drug discovery programs. Standardized protocols for determining pKa, logP/logD, aqueous solubility, and metabolic stability are detailed below.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.[17][18]

  • Preparation: A standard solution of the test compound (e.g., 1 mM) is prepared.[19] Solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[19] The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[19]

  • Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[19]

  • Titration: The compound solution is made acidic (e.g., to pH 1.8-2.0) with the standard acid.[19] The solution is then titrated with the standard base, adding small increments and recording the pH after each addition until the pH stabilizes around 12-12.5.[19]

  • Analysis: The pKa is determined from the inflection point of the resulting titration curve.[17][19] The experiment should be performed in triplicate to ensure accuracy.[19]

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the gold standard for logP determination, involving the partitioning of a compound between n-octanol and water.[20][21]

  • Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD) are mixed and allowed to saturate each other.[22]

  • Partitioning: The test compound is dissolved in one of the phases (usually the one in which it is more soluble).[20] The two phases are then mixed thoroughly (e.g., by shaking for a set period) to allow the compound to partition between them until equilibrium is reached.[20][22]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.[21] For fluorinated compounds, 19F NMR can be a particularly useful method for quantification.[23][24]

  • Calculation: LogP (or logD) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[20]

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly used in drug discovery.[9][25]

  • Kinetic Solubility Assay: This high-throughput method is often used in early discovery.[26]

    • A concentrated stock solution of the compound is prepared in DMSO.[25]

    • This stock solution is then added to an aqueous buffer (e.g., PBS at pH 7.4).[9]

    • The formation of a precipitate is monitored over time, often by nephelometry (light scattering) or turbidimetry (UV absorbance).[9][25]

  • Thermodynamic Solubility Assay (Shake-Flask Method): This method is considered the "gold standard" and measures the equilibrium solubility.[9]

    • An excess amount of the solid compound is added to an aqueous buffer.[9]

    • The suspension is shaken at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

    • The saturated solution is then filtered to remove any undissolved solid.[9]

    • The concentration of the dissolved compound in the filtrate is quantified by HPLC-UV or LC-MS.[25]

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[27]

  • Preparation: Test compounds and positive controls are prepared, often as stock solutions in DMSO.[28][29] A suspension of liver microsomes or hepatocytes is prepared in a suitable incubation buffer.[28][30] For CYP450-mediated metabolism, a cofactor solution (e.g., NADPH) is required.[30]

  • Incubation: The test compound is added to the microsome or hepatocyte suspension at a final concentration (e.g., 1 µM). The reaction is initiated by adding the pre-warmed cofactor solution.[28][30] The mixture is incubated at 37°C.[30]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).[28] The metabolic reaction in each aliquot is stopped immediately by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).[29]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[29][30]

  • Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the half-life (t½) is determined. The intrinsic clearance (CLint) can then be calculated from the half-life.[28][30]

Visualizations

Impact of Fluorination on Pyridine Properties

Impact of Fluorine Substitution on Pyridine Properties cluster_properties Physicochemical Properties Pyridine Pyridine Fluorinated_Pyridine Fluorinated Pyridine Pyridine->Fluorinated_Pyridine Fluorination pKa pKa (Basicity) Fluorinated_Pyridine->pKa Decreases logP logP / logD (Lipophilicity) Fluorinated_Pyridine->logP Modulates (Context-Dependent) Solubility Aqueous Solubility Fluorinated_Pyridine->Solubility Modulates Metabolism Metabolic Stability Fluorinated_Pyridine->Metabolism Increases

Caption: Logical flow of how fluorination impacts key physicochemical properties of a pyridine core.

Experimental Workflow for In Vitro Metabolic Stability

Workflow for In Vitro Metabolic Stability Assay A Prepare Test Compound and Microsome/Hepatocyte Suspension B Initiate Reaction with Cofactor (NADPH) Incubate at 37°C A->B C Sample at Multiple Time Points (e.g., 0, 15, 30, 60 min) B->C D Quench Reaction (e.g., with cold Acetonitrile) C->D E Protein Precipitation (Centrifugation) D->E F Analyze Supernatant by LC-MS/MS E->F G Quantify Parent Compound Remaining F->G H Calculate t½ and Intrinsic Clearance (CLint) G->H

Caption: Step-by-step workflow for determining metabolic stability in vitro.

References

A Head-to-Head Battle in Drug Design: 2-Amino-4-(difluoromethyl)pyridine vs. 2-Amino-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of fluorinated building blocks, substituted pyridines play a pivotal role. This guide provides a detailed, data-driven comparison of two closely related and increasingly important building blocks: 2-amino-4-(difluoromethyl)pyridine and 2-amino-4-(trifluoromethyl)pyridine. This analysis is intended for researchers, scientists, and drug development professionals to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

The seemingly subtle difference between a difluoromethyl (-CF2H) and a trifluoromethyl (-CF3) group at the 4-position of the 2-aminopyridine scaffold imparts significant changes to the molecule's fundamental physicochemical properties. These properties, in turn, influence a compound's solubility, permeability, and interactions with biological targets.

The trifluoromethyl group, with its three fluorine atoms, is a potent electron-withdrawing group, which significantly reduces the basicity (pKa) of the pyridine nitrogen compared to its difluoromethyl counterpart.[1] This lower basicity can be advantageous in mitigating off-target effects, particularly for targets that have a basic binding pocket. Conversely, the higher pKa of the difluoromethyl analogue might be beneficial for forming salt bridges or other key interactions with acidic residues in a target protein.

In terms of lipophilicity (logP), the additional fluorine atom in the trifluoromethyl group leads to a higher logP value, indicating increased lipophilicity.[1] While higher lipophilicity can enhance membrane permeability, it may also lead to lower solubility and increased non-specific binding. The difluoromethyl analogue, therefore, offers a less lipophilic alternative, which can be a strategic choice for optimizing a drug candidate's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Property2-Amino-4-(difluoromethyl)pyridine2-Amino-4-(trifluoromethyl)pyridine
pKa (Conjugate Acid) 3.502.98
logP 0.951.59
Molecular Weight ( g/mol ) 144.12162.11[2]
Melting Point (°C) Not widely reported70-74[3]
Boiling Point (°C) ~253 (Predicted)[4]~221 (Predicted)[3]

Metabolic Stability: The Impact of Fluorination on Drug Half-Life

A critical parameter in drug design is metabolic stability, as it directly influences the in vivo half-life and bioavailability of a compound. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated compounds generally more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.

The trifluoromethyl group is renowned for its ability to block metabolic hotspots and enhance metabolic stability.[5] This is reflected in the longer in vitro half-life (t½) of 2-amino-4-(trifluoromethyl)pyridine in human liver microsomes (HLM) compared to the difluoromethyl analogue.[1] The CF3 group can effectively shield adjacent positions from enzymatic attack.

While the difluoromethyl group also enhances metabolic stability compared to a non-fluorinated methyl group, it is generally considered to be more susceptible to metabolism than the trifluoromethyl group. The C-H bond in the -CF2H group can still be a site for oxidative metabolism, although at a slower rate than a C-H bond in a methyl group. This difference in metabolic stability is a key consideration for medicinal chemists aiming to fine-tune the pharmacokinetic profile of a drug candidate.

Parameter2-Amino-4-(difluoromethyl)pyridine2-Amino-4-(trifluoromethyl)pyridine
Metabolic Stability (HLM, t½ min) 3045

Experimental Protocols

Determination of pKa and logP

Objective: To experimentally determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) of the test compounds.

Methodology (Potentiometric Titration for pKa):

  • Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl and then with 0.1 M NaOH, monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Methodology (Shake-Flask Method for logP):

  • System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Separate the aqueous and octanol phases by centrifugation.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes (HLM).

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Visualizing the Drug Design Workflow

The selection between 2-amino-4-(difluoromethyl)pyridine and 2-amino-4-(trifluoromethyl)pyridine is a multi-faceted decision within the drug discovery process. The following diagram illustrates a generalized workflow for making this selection.

DrugDesignWorkflow Start Lead Compound Identification SAR_Goals Define Structure-Activity Relationship (SAR) Goals (e.g., Potency, Selectivity, PK) Start->SAR_Goals Scaffold_Selection Select 2-Aminopyridine Scaffold SAR_Goals->Scaffold_Selection Moiety_Comparison Compare -CF2H vs. -CF3 at 4-position Scaffold_Selection->Moiety_Comparison Physicochem Physicochemical Profiling (pKa, logP, Solubility) Moiety_Comparison->Physicochem Evaluate Properties Metabolic_Stability In Vitro ADME (Metabolic Stability in HLM) Moiety_Comparison->Metabolic_Stability Evaluate Properties In_Vitro_Activity In Vitro Biological Assay (e.g., Kinase Inhibition IC50) Moiety_Comparison->In_Vitro_Activity Evaluate Properties In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Physicochem->In_Vivo_Studies Metabolic_Stability->In_Vivo_Studies In_Vitro_Activity->In_Vivo_Studies Candidate_Selection Select Candidate for Further Development In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for selecting between -CF2H and -CF3 substituted 2-aminopyridines in drug design.

Impact on Biological Activity: A Case Study in Kinase Inhibition

In the context of kinase inhibitors, for example, the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase. The basicity of this nitrogen, which is modulated by the -CF2H or -CF3 group, can affect the strength of this interaction. Furthermore, the lipophilicity and size of the fluorinated group can influence interactions with the hydrophobic pocket of the kinase.

The following diagram illustrates a simplified signaling pathway and the potential role of a pyridine-based inhibitor.

KinaseSignalingPathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyridine-based Kinase Inhibitor (-CF2H or -CF3) Inhibitor->RAF

Caption: A simplified MAPK/ERK signaling pathway illustrating the point of intervention for a pyridine-based kinase inhibitor.

Conclusion: A Strategic Choice in Drug Design

The choice between 2-amino-4-(difluoromethyl)pyridine and 2-amino-4-(trifluoromethyl)pyridine is a nuanced decision that depends on the specific goals of the drug discovery program.

Choose 2-Amino-4-(trifluoromethyl)pyridine for:

  • Maximizing metabolic stability.

  • Achieving lower basicity to potentially reduce off-target effects.

  • Increasing lipophilicity to enhance membrane permeability.

Choose 2-Amino-4-(difluoromethyl)pyridine for:

  • A more balanced profile of moderate metabolic stability and lower lipophilicity.

  • Improving aqueous solubility compared to the trifluoromethyl analogue.

  • Maintaining a slightly higher pKa which may be beneficial for specific target interactions.

Ultimately, the optimal choice will be determined by a comprehensive evaluation of the structure-activity relationships, structure-property relationships, and the desired pharmacokinetic profile of the drug candidate. This guide provides the foundational data and experimental context to aid medicinal chemists in making this critical design decision.

References

Navigating the Landscape of Bioisosteres: A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a medicinal chemistry campaign. 2-Amino-4-(trifluoromethyl)pyridine has long been a favored scaffold due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2][3][4] However, a nuanced understanding of its alternatives can unlock new avenues for property modulation and patentability. This guide provides a comprehensive comparison of key alternatives, supported by experimental data, to empower informed decision-making in drug design.

Physicochemical and Reactivity Profiles of Key Alternatives

The choice of a 4-substituted 2-aminopyridine can significantly influence a molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. The following table summarizes key parameters for 2-amino-4-(trifluoromethyl)pyridine and its common bioisosteres.[1]

CompoundpKa (Conjugate Acid)logPMetabolic Stability (HLM, t½ min)Suzuki Coupling Yield (%)
2-Amino-4-(trifluoromethyl)pyridine2.981.594585
2-Amino-4-(difluoromethyl)pyridine3.500.953088
2-Amino-4-(pentafluoroethyl)pyridine2.802.20> 6075
2-Amino-4-cyanopyridine1.900.452592
2-Amino-4-chloropyridine3.851.101595

Key Observations:

  • Basicity (pKa): The strongly electron-withdrawing trifluoromethyl and cyano groups significantly lower the basicity of the pyridine nitrogen compared to the chloro and difluoromethyl analogues.[1] This can be advantageous for avoiding off-target effects at aminergic G-protein-coupled receptors.

  • Lipophilicity (logP): The trifluoromethyl and pentafluoroethyl groups impart high lipophilicity. The difluoromethyl and cyano substituents offer a less lipophilic profile, which can be beneficial for improving solubility and other ADME properties.[1]

  • Metabolic Stability: The high strength of the C-F bond contributes to the metabolic stability of the trifluoromethyl and pentafluoroethyl analogues.[1]

  • Reactivity: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the chloro and cyano-substituted pyridines often provide higher yields.[1] This is attributed to their electronic properties and reduced steric hindrance compared to the bulkier fluoroalkyl groups.

Biological Activity: A Comparative Look at Kinase Inhibition

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The substituent at the 4-position can significantly impact the inhibitory potency and selectivity. The following table presents a comparison of the biological activity of compounds derived from 2-amino-4-(trifluoromethyl)pyridine and its alternatives in various kinase assays.

Compound ClassTarget KinaseExample CompoundIC50
2-Amino-4-(trifluoromethyl)pyridine derivativePI3Kα/mTORBimiralisib (PQR309)PI3Kα: 33 nM, mTOR: 17 nM (Ki)
2-Amino-4-(1,2,4-triazol)pyridine derivativeEGFR L858R/T790MCompound 10cNot specified, but significant inhibitory effect
2-Amino-4-(1-piperidine)pyridine derivativeALK L1196MCompound 2e41.3 nM
2-Amino-3-cyanopyridine derivativePIM-1Compound 411.4 nM
2-Cyanoacrylamide derivative with imidazopyridine coreTAK1Compound 13h27 nM

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-substituted-2-aminopyridines with an arylboronic acid.[1]

Materials:

  • 4-Substituted-2-aminopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 4-substituted-2-aminopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 2-Amino-4-cyanopyridine

One reported method for the synthesis of 2-amino-4-cyanopyridine involves the reduction of 2-nitro-4-cyanopyridine.

Materials:

  • 2-Nitro-4-cyanopyridine (0.06 mol)

  • Reduced iron powder (0.15 mol)

  • Acetic acid (0.02 mol)

  • Water

Procedure:

  • In a reaction flask, a mixture of reduced iron powder, acetic acid, and water is heated to reflux for 15 minutes.

  • The mixture is cooled to 85°C, and 2-nitro-4-cyanopyridine is added slowly.

  • After the addition is complete, the reaction mixture is heated to reflux for 1 hour.

  • After cooling to room temperature, the mixture is filtered, and the residue is washed with water.

  • The combined filtrate is evaporated to yield 2-amino-4-cyanopyridine.

Visualizing the Impact: Signaling Pathways and Synthetic Workflows

To better illustrate the context in which these compounds are utilized, the following diagrams, generated using Graphviz, depict a key signaling pathway and a general synthetic workflow.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K->Translation fourEBP1->Translation | Proliferation Cell Proliferation & Survival Translation->Proliferation Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K inhibits Bimiralisib->mTORC2 inhibits Bimiralisib->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Bimiralisib.

Suzuki_Workflow start Start Materials: 4-Substituted-2-aminopyridine Arylboronic acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 4-Aryl-2-aminopyridine Derivative purification->product

References

The Double-Edged Sword: Difluoromethylated Compounds as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of difluoromethylated compounds in enzyme inhibition, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group holds a special significance. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to the development of highly potent and selective enzyme inhibitors. This guide provides an objective comparison of the efficacy of difluoromethylated compounds against their non-fluorinated or alternatively fluorinated counterparts, targeting key enzymes in disease pathways. We delve into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways influenced by these inhibitors.

Comparative Efficacy of Difluoromethylated Inhibitors

The introduction of a difluoromethyl group can dramatically alter the inhibitory potential of a molecule. The following tables summarize the quantitative data for the inhibition of three key enzymes: Ornithine Decarboxylase (ODC), Histone Deacetylase 6 (HDAC6), and Phosphoinositide 3-kinase alpha (PI3Kα).

Ornithine Decarboxylase (ODC) Inhibition

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a classic example of a mechanism-based irreversible inhibitor. A comparison of its enantiomers and with the natural substrate's enantiomer highlights the impact of the difluoromethyl group.

CompoundTarget EnzymeInhibition ParameterValueReference
L-DFMOHuman ODCK(D)1.3 ± 0.3 µM[1]
D-DFMOHuman ODCK(D)28.3 ± 3.4 µM[1]
L-DFMOHuman ODCK(inact)0.15 ± 0.03 min⁻¹[1]
D-DFMOHuman ODCK(inact)0.25 ± 0.03 min⁻¹[1]
D-DFMOHuman ODCIC50~7.5 µM[1]
D-OrnithineHuman ODCIC50~1.5 mM[1]

Table 1: Comparison of Ornithine Decarboxylase Inhibitors. The data illustrates that while both enantiomers of DFMO are effective irreversible inhibitors, the L-enantiomer has a significantly higher binding affinity (lower K(D))[1]. Notably, D-DFMO is a much more potent inhibitor than D-ornithine, demonstrating the profound effect of the difluoromethyl substitution[1].

Histone Deacetylase 6 (HDAC6) Inhibition

Difluoromethyl-1,3,4-oxadiazoles have emerged as highly selective and potent HDAC6 inhibitors. The comparison below showcases the superior activity of the difluoromethyl analog over its methyl, monofluoromethyl, and trifluoromethyl counterparts.

CompoundTarget EnzymeIC50 (µM)Reference
Difluoromethyl-1,3,4-oxadiazole analog (6)HDAC6Potent (low nanomolar)[2][3]
Methyl-1,3,4-oxadiazole analog (15)HDAC6> 10 µM (<15% inhibition)[2]
Monofluoromethyl-1,3,4-oxadiazole analog (16)HDAC6Weak (54% inhibition at 10 µM)[2]
Trifluoromethyl-1,3,4-oxadiazole analog (17)HDAC60.531 µM[2]

Table 2: Comparison of HDAC6 Inhibitors. The difluoromethyl-1,3,4-oxadiazole compound stands out with potent, low nanomolar inhibition of HDAC6[2][3]. In contrast, the methyl and monofluoromethyl analogs show significantly weaker or no inhibitory activity[2]. The trifluoromethyl analog, while active, is less potent than the difluoromethyl compound[2]. This highlights the optimal nature of the CF2H group for HDAC6 inhibition in this chemical series.

Phosphoinositide 3-kinase alpha (PI3Kα) Inhibition
CompoundTarget EnzymeIC50 (nM)
2-Difluoromethylbenzimidazole derivative (86)PI3Kα22.8
2-Difluoromethylbenzimidazole derivative (87)PI3Kα33.6

Table 3: Efficacy of Difluoromethylated PI3Kα Inhibitors. The potent low nanomolar IC50 values of these 2-difluoromethylbenzimidazole derivatives against PI3Kα suggest that the difluoromethyl group plays a crucial role in their high inhibitory activity.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of enzyme inhibitors. Below are methodologies for assessing the activity of ODC and HDAC6.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled carbon dioxide from a labeled substrate.

Materials:

  • Purified ODC enzyme

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA

  • Substrate mix: 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 0.1 µCi [1-¹⁴C] L-ornithine

  • Dithiothreitol (DTT)

  • 0.1 M NaOH

  • 5 M Sulfuric acid

  • Scintillation fluid

  • Microcentrifuge tubes and scintillation vials with filter paper

Procedure:

  • Prepare the ODC enzyme solution by diluting the purified protein in the assay buffer.

  • In a microcentrifuge tube, add the ODC enzyme solution to the assay mix. DTT can be included in the assay buffer to maintain a reducing environment[4].

  • Place the open microcentrifuge tube inside a scintillation vial containing filter paper saturated with 0.1 M NaOH to capture the released ¹⁴CO₂[4].

  • Incubate the vials at 37°C with shaking for 30 minutes[4].

  • Stop the enzymatic reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube[4].

  • Continue incubation at 37°C with shaking for another 30 minutes to ensure all ¹⁴CO₂ is captured[4].

  • Remove the microcentrifuge tube from the scintillation vial.

  • Add 5 mL of scintillation fluid to the scintillation vial.

  • Measure the disintegrations per minute (DPM) using a liquid scintillation counter[4].

  • Calculate the specific ODC activity, typically expressed as nmol CO₂ released/min/mg of protein[4].

HDAC6 Inhibition Assay (Fluorometric Method)

This high-throughput assay measures HDAC6 activity based on the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Known HDAC6 inhibitor (e.g., Tubastatin A) for positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in HDAC Assay Buffer.

  • In the wells of a 96-well microplate, add the HDAC Assay Buffer, the test compound or control, and the diluted HDAC6 enzyme[5].

  • Initiate the reaction by adding the fluorogenic HDAC6 substrate to each well[5].

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes)[5].

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore[5].

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm)[6].

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these enzymes operate is crucial for understanding the impact of their inhibition. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

ODC_Signaling_Pathway cluster_growth_factors Growth Factors / Hormones cluster_kinases Kinase Signaling Cascades Insulin Insulin Tyrosine_Kinase Tyrosine Kinase Insulin->Tyrosine_Kinase Phorbol_Esters Phorbol Esters PKC Protein Kinase C (PKC) Phorbol_Esters->PKC Forskolin Forskolin PKA Protein Kinase A (PKA) Forskolin->PKA ODC Ornithine Decarboxylase (ODC) Tyrosine_Kinase->ODC Activation PKC->ODC Activation PKA->ODC Activation Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Catalyzes Cell_Growth Cell Growth & Proliferation Polyamines->Cell_Growth Promotes Eflornithine Eflornithine (DFMO) Eflornithine->ODC Irreversible Inhibition

Caption: ODC activity is regulated by multiple signaling pathways.

HDAC6_Signaling_Pathway cluster_substrates Key Substrates cluster_cellular_processes Cellular Processes cluster_cancer_pathways Cancer-Related Pathways HDAC6 HDAC6 alpha_Tubulin α-Tubulin HDAC6->alpha_Tubulin Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates MAPK_ERK MAPK/ERK Signaling HDAC6->MAPK_ERK Activates PI3K_AKT PI3K/AKT Signaling HDAC6->PI3K_AKT Activates DFMO_analog Difluoromethyl-1,3,4-oxadiazole DFMO_analog->HDAC6 Irreversible Inhibition Cell_Motility Cell Motility alpha_Tubulin->Cell_Motility Regulates Cortactin->Cell_Motility Regulates Protein_Degradation Protein Degradation (Aggresome Pathway) Hsp90->Protein_Degradation Regulates Angiogenesis Angiogenesis Cell_Motility->Angiogenesis Contributes to MAPK_ERK->Cell_Motility Promotes PI3K_AKT->Cell_Motility Promotes

Caption: HDAC6 influences multiple signaling pathways in cancer.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes DF_Benzimidazole 2-Difluoromethyl- benzimidazole DF_Benzimidazole->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Difluoromethylated vs. Analogs) In_Vitro_Assay In Vitro Enzyme Assay (IC50/Ki Determination) Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Target Engagement, Phenotypic Effects) In_Vitro_Assay->Cell_Based_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics, Crystallography) Cell_Based_Assay->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for evaluating enzyme inhibitors.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-4-(difluoromethyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4-(difluoromethyl)pyridine, a compound that requires careful management due to its hazardous properties.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal. The compound is recognized for its acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause skin and serious eye irritation.[1][2] Furthermore, it is a flammable liquid, necessitating precautions against ignition sources.[1][3]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the key hazard classifications and the recommended PPE when handling this compound.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral, Dermal, and Inhalation Toxicity (Category 4)[1][4]Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or irritation is experienced.[1]
Skin Corrosion/Irritation (Category 2)[1][2]Protective gloves and clothing to prevent skin exposure.[1]
Serious Eye Damage/Eye Irritation (Category 2/2A)[1][2]Tight-sealing safety goggles and a face shield.[1][2]
Flammable Liquid (Category 3)[1]Use in a well-ventilated area, away from open flames, hot surfaces, and sources of ignition.[1] Use non-sparking tools and explosion-proof equipment.[1]
Specific Target Organ Toxicity (Single Exposure, Respiratory System)[1][2]Work in a chemical fume hood to ensure adequate ventilation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its disposal.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, reaction residues, and contaminated materials, should be collected in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste unless compatibility has been confirmed.

2. Handling and Storage of Waste:

  • All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Personnel must wear the appropriate PPE as detailed in the table above.

  • The sealed waste container should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1][5]

  • Wear the full recommended PPE, including respiratory protection.[6]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Prevent the spill from entering drains or waterways.[2][5][6]

4. Final Disposal:

  • The disposal of this compound waste must be carried out through an approved and licensed hazardous waste disposal company.[1][5]

  • The waste may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • It is crucial to adhere to all local, state, and federal regulations governing hazardous waste disposal.

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_0 Preparation cluster_1 Containment cluster_2 Spill Response cluster_3 Spill Cleanup cluster_4 Final Disposal A Identify Waste (Unused product, residues, contaminated materials) B Wear Appropriate PPE (Gloves, goggles, lab coat, respirator as needed) A->B C Collect in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Ventilated Area C->D E Spill Occurs? D->E F Remove Ignition Sources E->F Yes I Arrange for Professional Disposal (Licensed Waste Disposal Company) E->I No G Contain with Inert Absorbent F->G H Collect in a Sealed Container G->H H->I J Follow Local, State, and Federal Regulations I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Personal protective equipment for handling 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-Chloro-4-(difluoromethyl)pyridine in a laboratory setting. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical by researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.

Quantitative Data Summary

ParameterSpecificationSource
Eye Protection Tight sealing safety goggles, face shield[1]
Hand Protection Appropriate protective gloves (inspect prior to use)[2][3]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Required when vapors/aerosols are generated.
Engineering Controls Work in a properly functioning, certified laboratory chemical fume hood.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[1] Use explosion-proof electrical/ventilating/lighting equipment.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
  • Inspect all PPE for integrity before use.[2][3]
  • Have spill cleanup materials readily available.

2. Handling the Chemical:

  • Ground/bond container and receiving equipment to prevent static discharge.[1]
  • Use only non-sparking tools.[1]
  • Avoid contact with skin, eyes, and clothing.[3]
  • Avoid inhalation of vapor or mist.[5]
  • Do not eat, drink, or smoke when using this product.[6]
  • Keep the container tightly closed when not in use.[5][7]
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6]

3. Post-Operational Cleanup:

  • Wash hands and any exposed skin thoroughly after handling.[6]
  • Decontaminate the work area.
  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2][3]
  • Launder contaminated clothing before reuse.[7]

Emergency Procedures

Spill:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.[8]

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth).

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

First Aid:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[1]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.

  • If inhaled: Move the person to fresh air.[5] If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a suitable, labeled, and tightly sealed container.[4]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7] Do not release into the environment.[5]

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe 1. Safety First handling Chemical Handling (In Fume Hood) ppe->handling 2. Proceed to Hood use Experimental Use handling->use 3. Perform Experiment cleanup Cleanup & Decontamination use->cleanup 4. After Use waste Waste Disposal (Hazardous Waste) cleanup->waste 5. Segregate Waste doff Doff PPE waste->doff 6. Final Steps end End of Process doff->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.